molecular formula C21H34O4 B1255259 5-trans U-46619

5-trans U-46619

Cat. No.: B1255259
M. Wt: 350.5 g/mol
InChI Key: LQANGKSBLPMBTJ-REGKDVDGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A stable prostaglandin endoperoxide analog which serves as a thromboxane mimetic. Its actions include mimicking the hydro-osmotic effect of VASOPRESSIN and activation of TYPE C PHOSPHOLIPASES. (From J Pharmacol Exp Ther 1983; 224(1): 108-117;  Biochem J 1984; 222(1):103-110)

Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(Z)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16?,17-,18-,19+,20?/m0/s1

InChI Key

LQANGKSBLPMBTJ-REGKDVDGSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1OC2)C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O

Synonyms

(15S)-Hydroxy-11 alpha, 9 alpha-(epoxymethano)prosta-5Z, 13E-dienoic Acid
(15S)hydroxy-9alpha,11alpha-(epoxymethano)prosta-5,13-dienoic acid
11 alpha,9 alpha Epoxymethano PGH2
11 alpha,9 alpha-Epoxymethano PGH2
15-Hydroxy-11 alpha,9 alpha-(epoxymethano)prosta-5,13-dienoic Acid
9,11 epoxymethano PGH2
9,11-Dideoxy-11 alpha,9 alpha-epoxymethanoprostaglandin F2 alpha
9,11-Dideoxy-11 alpha,9-alpha-epoxymethano-PGF2 alpha
9,11-epoxymethano-PGH2
U 44619
U 46619
U-44619
U-46619
U44619
U46619

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-trans U-46619 and its Isomer U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a synthetic and stable analog of the prostaglandin endoperoxide PGH2.[1][2][3] It is a potent and selective agonist of the thromboxane A2 (TP) receptor, mimicking the physiological and pathological effects of thromboxane A2 (TXA2).[1][2][3] Due to its stability compared to the highly unstable endogenous ligand TXA2, U-46619 is an invaluable pharmacological tool for investigating the roles of the TP receptor in various physiological processes, including hemostasis, vasoconstriction, and smooth muscle contraction.[1][2][3] This guide provides a comprehensive overview of the mechanism of action of U-46619, with a particular focus on its interaction with the TP receptor, downstream signaling pathways, and key experimental methodologies used for its characterization. It also addresses the less-studied isomer, 5-trans U-46619.

Core Mechanism of Action: Thromboxane A2 Receptor Agonism

The primary mechanism of action of U-46619 is its function as a potent agonist at the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1][2][3] In humans, the TP receptor exists as two distinct isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[4][5] These isoforms share an identical ligand-binding domain but differ in their C-terminal cytoplasmic tails, leading to differential G-protein coupling and downstream signaling.[4][5]

Quantitative Data: Receptor Binding and Functional Potency

The affinity and potency of U-46619 have been quantified in various experimental systems. The following tables summarize key quantitative data.

ParameterValueCell/Tissue TypeReference
Kd 36 nMRat Platelet Membranes[6]
Kd (high affinity) 41 ± 9 nMHuman Platelets[6]
Kd (low affinity) 1.46 ± 0.47 µMHuman Platelets[6]
Bmax (high affinity) 160 fmol/10⁸ plateletsRat Platelets[6]
Ki (vs. [³H]-U-46619) 4.6 ± 1.0 nM (for SQ29548)Rat A10 VSMC (high affinity)[7]
Ki (vs. [³H]-U-46619) 310.0 ± 6.4 nM (for SQ29548)Rat A10 VSMC (low affinity)[7]

Table 1: Binding Affinity of U-46619 for the Thromboxane A2 Receptor. This table presents the dissociation constants (Kd), maximum binding capacities (Bmax), and inhibitory constants (Ki) of U-46619 and related ligands at the TP receptor in different tissues.

EndpointEC₅₀Cell/Tissue TypeReference
Platelet Shape Change35 nMHuman Platelets[8]
Myosin Light Chain Phosphorylation57 nMHuman Platelets[8]
Platelet Aggregation0.58 µMRabbit Platelets[3]
Platelet Aggregation1.31 µMHuman Platelets[8]
Serotonin Release0.54 µMHuman Platelets[6]
Fibrinogen Receptor Exposure0.53 µMHuman Platelets[6]
Vasoconstriction7.0 ± 1.2 nMRat Aorta[7]
Vasoconstriction16 nMHuman Resistance Arteries[9]
ERK1/2 Activation-HEK293 cells expressing TPα and TPβ[4][10]

Table 2: Functional Potency (EC₅₀) of U-46619. This table summarizes the half-maximal effective concentrations (EC₅₀) of U-46619 for inducing various physiological responses mediated by TP receptor activation.

Downstream Signaling Pathways

Activation of TP receptors by U-46619 initiates a cascade of intracellular signaling events that vary depending on the cell type and the specific TP receptor isoform expressed.[1][4][11]

G-Protein Coupling

Both TPα and TPβ isoforms primarily couple to Gq/11 and G12/13 families of G-proteins.[1][4][11]

  • Gq/11 Pathway: This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]

  • G12/13 Pathway: This pathway activates the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK).[8][11] The RhoA/ROCK pathway is crucial for Ca²⁺ sensitization of the contractile machinery in smooth muscle cells and for stress fiber formation.[3]

Furthermore, there is evidence for differential coupling to other G-proteins:

  • TPα can also couple to Gs , leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[4][5]

  • TPβ can couple to Gi , resulting in the inhibition of adenylyl cyclase and a decrease in cAMP.[4][5]

Key Downstream Effectors

The activation of these G-protein pathways leads to the modulation of several key downstream effector molecules:

  • Increased Intracellular Calcium ([Ca²⁺]i): The release of Ca²⁺ from intracellular stores and influx from the extracellular space is a central event in U-46619-mediated cellular responses, including platelet aggregation and smooth muscle contraction.[3][12]

  • Protein Kinase C (PKC): Activated by DAG, PKC phosphorylates a wide range of substrate proteins, contributing to platelet secretion and smooth muscle contraction.[13]

  • RhoA/ROCK: This pathway is particularly important for the sustained contractile responses in vascular smooth muscle and for the shape change observed in platelets.[3]

  • Mitogen-Activated Protein Kinases (MAPKs): U-46619 has been shown to activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK pathways.[10][12] These pathways are involved in cell proliferation, differentiation, and inflammatory responses.

Signaling Pathway Diagrams

U46619_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_proteins G-Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Downstream Kinases cluster_cellular_responses Cellular Responses U46619 U-46619 TP_receptor TP Receptor (TPα / TPβ) U46619->TP_receptor Gq11 Gq/11 TP_receptor->Gq11 G1213 G12/13 TP_receptor->G1213 Gs Gs (TPα) TP_receptor->Gs Gi Gi (TPβ) TP_receptor->Gi PLC Phospholipase C (PLC) Gq11->PLC RhoA RhoA G1213->RhoA AC_inc Adenylyl Cyclase (activated) Gs->AC_inc AC_dec Adenylyl Cyclase (inhibited) Gi->AC_dec IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec Ca_release ↑ [Ca²⁺]i IP3->Ca_release PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction ROCK->Contraction Proliferation Cell Proliferation (via ERK/p38) Ca_release->Contraction Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation PKC->Proliferation

Figure 1: U-46619 Signaling Pathways. This diagram illustrates the primary signaling cascades initiated by the binding of U-46619 to the TP receptor isoforms.

Experimental Protocols

The characterization of U-46619's mechanism of action relies on a variety of in vitro and ex vivo experimental techniques.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and density (Bmax) of U-46619 to TP receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing TP receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

  • Binding Reaction:

    • In a multi-well plate, incubate the membrane preparation with increasing concentrations of radiolabeled U-46619 (e.g., [³H]-U-46619).

    • For determination of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled U-46619 or a TP receptor antagonist.

    • Incubate at a specific temperature (e.g., 30°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.

Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation start->prep binding Binding Reaction ([³H]-U-46619) prep->binding separation Filtration and Washing binding->separation quantification Scintillation Counting separation->quantification analysis Data Analysis (Kd, Bmax) quantification->analysis end End analysis->end

Figure 2: Radioligand Binding Assay Workflow. This diagram outlines the key steps involved in a typical radioligand binding assay to characterize U-46619's interaction with the TP receptor.

Platelet Aggregometry

Objective: To measure the ability of U-46619 to induce platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at low speed to separate PRP from red and white blood cells.

  • Aggregation Measurement:

    • Place a sample of PRP in a cuvette in a platelet aggregometer, which measures changes in light transmission as platelets aggregate.

    • Add a stirring bar and equilibrate the PRP to 37°C.

    • Add U-46619 at various concentrations to the PRP.

    • Record the change in light transmission over time. The extent of aggregation is quantified as the maximum percentage change in light transmission.

    • For whole blood aggregometry, impedance changes are measured instead of light transmission.[14]

Wire Myography for Vasoconstriction

Objective: To assess the contractile effect of U-46619 on isolated blood vessels.

Methodology:

  • Vessel Preparation:

    • Dissect a segment of an artery or vein (e.g., aorta, mesenteric artery) in cold physiological salt solution (PSS).

    • Cut the vessel into small rings (2-3 mm in length).

  • Mounting:

    • Mount the vessel rings on two small wires in a wire myograph chamber. One wire is attached to a force transducer, and the other to a micrometer.

    • The chamber is filled with PSS, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.

  • Equilibration and Viability Check:

    • Allow the vessel to equilibrate under a set tension.

    • Test the viability of the vessel by inducing a contraction with a high potassium solution.

  • Cumulative Concentration-Response Curve:

    • Add U-46619 to the bath in a cumulative manner, increasing the concentration stepwise.

    • Record the isometric tension developed by the vessel at each concentration.

    • Construct a concentration-response curve and calculate the EC₅₀ value.

The Isomer: this compound

The predominantly studied and commercially available form of U-46619 is the 5-cis isomer. The 5-trans isomer, this compound, is often present as a minor impurity (2-5%) in commercial preparations of U-46619.[11][15]

The biological activity of this compound is not as extensively characterized as its cis counterpart. The available evidence suggests that it does not act as a potent TP receptor agonist. Instead, it has been identified as an inhibitor of microsomal prostaglandin E2 synthase (mPGES).[11][15] One study found it to be about half as potent as the 5-cis isomer in inhibiting this enzyme.[11][15]

Conclusion

U-46619 is a cornerstone pharmacological tool for the study of thromboxane A2 biology. Its mechanism of action is centered on the potent and selective agonism of the TPα and TPβ receptor isoforms. Through a complex network of G-protein-mediated signaling pathways, U-46619 elicits a range of physiological responses, most notably platelet aggregation and smooth muscle contraction. A thorough understanding of its quantitative pharmacology and the experimental methods used for its characterization is essential for researchers in cardiovascular and related fields. The less-studied 5-trans isomer appears to have a distinct biological activity, primarily as an inhibitor of prostaglandin E2 synthase, highlighting the stereospecificity of these prostanoid signaling pathways. Further research is warranted to fully elucidate the distinct roles of the TP receptor isoforms and the potential off-target effects of U-46619 and its isomers.

References

5-trans U-46619 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 5-trans U-46619, a synthetic analog of the prostaglandin endoperoxide PGH2. This document is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology and application of this compound.

Chemical Structure and Properties

This compound is the 5,6-trans isomer of U-46619, a potent thromboxane A2 (TXA2) receptor agonist.[1] Its chemical structure is characterized by a bicyclic ether core with two side chains.

IUPAC Name: 7-[(2S,3R)-3-[(3S)-3-hydroxyoct-1-enyl]-5oxabicyclo[2.2.1]heptan-2-yl]hept-5enoic acid

Formal Name: 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid

Chemical Formula: C₂₁H₃₄O₄

Molecular Weight: 350.5 g/mol

CAS Number: 330796-58-2

Physicochemical and Pharmacological Properties
PropertyValueSource
Molecular Formula C₂₁H₃₄O₄N/A
Molecular Weight 350.5N/A
Appearance Solution in methyl acetateN/A
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/mlN/A
Pharmacological Activity Thromboxane A2 receptor agonist; inhibitor of microsomal prostaglandin E2 synthase (mPGES) at 10 µM.N/A

Mechanism of Action and Signaling Pathway

As a thromboxane A2 receptor (TP receptor) agonist, this compound mimics the action of the endogenous ligand, thromboxane A2. While the specific signaling pathway for the 5-trans isomer has not been as extensively studied as its cis counterpart (U-46619), it is presumed to activate similar downstream signaling cascades upon binding to the TP receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of Gq proteins, leading to a cascade of intracellular events.

The binding of this compound to the TP receptor is expected to trigger the following signaling cascade:

  • Gq Protein Activation: The activated TP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein, leading to its activation and dissociation from the βγ-subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C-β (PLC-β).

  • Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC).

  • Downstream Effects: Activated PKC phosphorylates various target proteins, leading to physiological responses such as platelet aggregation and smooth muscle contraction.

Furthermore, studies on U-46619 have implicated the involvement of other signaling pathways, including the activation of the small GTPase RhoA and its downstream effector Rho-associated coiled-coil containing protein kinase (ROCK), as well as the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3]

Below is a diagram illustrating the presumed primary signaling pathway of this compound.

5-trans_U-46619_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5-trans_U-46619 This compound TP_Receptor Thromboxane A2 Receptor (TP) 5-trans_U-46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release->PKC activates Physiological_Response Physiological Response (e.g., Platelet Aggregation, Vasoconstriction) PKC->Physiological_Response leads to

Presumed signaling pathway of this compound.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound, primarily adapted from studies using its cis-isomer, U-46619. Researchers should optimize these protocols for their specific experimental conditions.

Platelet Aggregation Assay

This assay measures the ability of this compound to induce platelet aggregation in vitro.

Methodology:

  • Blood Collection and Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used as a reference for 100% aggregation.

  • Aggregation Measurement:

    • Use a light transmission aggregometer.

    • Place a cuvette containing PRP into the aggregometer and establish a baseline of light transmission.

    • Add a specific concentration of this compound to the PRP.

    • Record the change in light transmission over time as platelets aggregate. The aggregation is typically monitored for 5-10 minutes.

    • The extent of aggregation is expressed as the maximum percentage change in light transmission, with PPP as the 100% reference.

Experimental Workflow:

Workflow for a platelet aggregation assay.
Vasoconstriction Assay

This assay assesses the contractile effect of this compound on isolated blood vessels.

Methodology:

  • Tissue Preparation:

    • Isolate arterial rings (e.g., aorta, mesenteric artery) from an appropriate animal model.

    • Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

  • Measurement of Contractile Response:

    • After equilibration, induce a reference contraction with a standard agent (e.g., potassium chloride) to ensure tissue viability.

    • Wash the tissues and allow them to return to baseline tension.

    • Add cumulative concentrations of this compound to the organ bath.

    • Record the increase in tension after each addition until a maximal response is achieved.

    • The contractile response is typically expressed as a percentage of the reference contraction induced by potassium chloride.

Experimental Workflow:

Workflow for a vasoconstriction assay.

Conclusion

This compound is a valuable pharmacological tool for studying the thromboxane A2 receptor and its downstream signaling pathways. Its activity as a TP receptor agonist makes it relevant for research in areas such as thrombosis, hemostasis, and cardiovascular physiology. The information and protocols provided in this guide serve as a foundation for researchers to design and execute experiments aimed at further elucidating the biological roles of this compound. As with any experimental work, it is crucial to carefully optimize conditions and include appropriate controls to ensure the validity and reproducibility of the results.

References

The Biological Activity of 5-trans U-46619: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a geometric isomer of the potent and widely utilized thromboxane A2 (TXA2) receptor agonist, U-46619 (the 5-cis isomer). While U-46619 is extensively characterized and employed as a stable TXA2 mimetic in a multitude of physiological and pharmacological studies, data specifically detailing the biological activity of its 5-trans counterpart are notably scarce in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of this compound, supplemented with detailed information on its better-understood 5-cis isomer to provide a broader context for researchers.

Biological Activity of this compound

The primary and thus far only reported biological activity of this compound is the inhibition of microsomal prostaglandin E2 synthase (mPGES). It has been identified as a minor impurity (2-5%) in most commercial preparations of U-46619.[1]

Inhibition of Prostaglandin E Synthase

A study by Quraishi and colleagues in 2002 represents the sole detailed investigation into the biological effects of this compound. This research revealed that this compound acts as an inhibitor of inducible prostaglandin E2 synthase. The study reported it to be approximately half as potent as its 5-cis isomer, U-46619, in this inhibitory action.[1]

Quantitative Data: Inhibition of Prostaglandin E Synthase

CompoundTargetIC50Source
This compoundProstaglandin E SynthaseData not available in abstract[1]
U-46619 (5-cis)Prostaglandin E SynthaseData not available in abstract[1]

Note: The precise IC50 values from the primary literature could not be retrieved from the available abstract.

Experimental Protocol: Prostaglandin E Synthase Inhibition Assay

While the specific protocol used to determine the inhibitory activity of this compound was not detailed in the available literature, a general methodology for assessing mPGES-1 activity can be described.

Experimental Workflow for mPGES-1 Inhibition Assay

G cluster_prep Enzyme and Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis enzyme Recombinant human mPGES-1 incubation Pre-incubation of enzyme and inhibitor enzyme->incubation inhibitor This compound inhibitor->incubation buffer Buffer with reduced glutathione buffer->incubation pgh2 PGH2 (Substrate) reaction Initiation with PGH2 and incubation pgh2->reaction incubation->reaction termination Reaction termination (e.g., with FeCl2) reaction->termination eia PGE2 quantification (EIA) termination->eia data_analysis IC50 determination eia->data_analysis G U46619 U-46619 TP_receptor TP Receptor U46619->TP_receptor binds Gq Gq protein TP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Physiological_response Physiological Response (e.g., platelet aggregation, vasoconstriction) Ca_release->Physiological_response PKC->Physiological_response

References

An In-depth Technical Guide to the Interaction of 5-trans U-46619 with the Thromboxane A2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Thromboxane A2 (TXA2) receptor, a G-protein coupled receptor, is a critical mediator of hemostasis and vascular tone. Its activation by endogenous ligands like TXA2 triggers potent physiological responses, including platelet aggregation and vasoconstriction. U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, serves as a potent and selective agonist for the TXA2 receptor (TP receptor). This technical guide provides a comprehensive overview of the interaction between U-46619 and the TP receptor, presenting quantitative binding and functional data, detailing downstream signaling cascades, and outlining key experimental methodologies used to study this interaction.

Quantitative Interaction Data: Binding Affinity and Functional Potency

U-46619 is widely characterized by its high affinity for the TP receptor and its potent ability to elicit downstream functional responses. The following tables summarize the key quantitative parameters from various studies.

Table 1: Binding Affinity of U-46619 for the Thromboxane A2 Receptor

This table presents data from radioligand binding assays, primarily using tritiated U-46619 ([³H]U-46619) with human platelets.

ParameterValue (Mean ± SEM)Cell/Tissue TypeCommentsSource
Kd (Kinetic) 11 ± 4 nMWashed Human PlateletsDetermined from association and dissociation rate constants.
Kd (Equilibrium) 20 ± 7 nMWashed Human PlateletsDetermined from Scatchard analysis of equilibrium binding.
Kd (High-Affinity) 0.041 ± 0.009 µMWashed Human PlateletsCorrelated with platelet shape change and myosin light-chain phosphorylation.
Kd (Low-Affinity) 1.46 ± 0.47 µMWashed Human PlateletsSecond component observed in binding studies.
Bmax (High-Affinity) 9.1 ± 2.3 fmol/10⁷ plateletsWashed Human PlateletsCorresponds to approximately 550 ± 141 binding sites per platelet.
Bmax (High-Affinity) 19.4 ± 5.3 fmol/10⁷ plateletsWashed Human PlateletsCorresponds to approximately 1,166 ± 310 binding sites per platelet.
Table 2: Functional Potency (EC₅₀) of U-46619

This table summarizes the effective concentration of U-46619 required to produce 50% of its maximal response in various functional assays.

Functional AssayEC₅₀ Value (Mean ± SEM)Cell/Tissue TypeSource
General Agonist Activity 35 nM (0.035 µM)Various
Platelet Shape Change 0.035 ± 0.005 µMHuman Platelets
Platelet Shape Change 0.013 µMHuman Platelets
Myosin Light-Chain Phosphorylation 0.057 ± 0.021 µMHuman Platelets
Serotonin Release 0.54 ± 0.13 µMHuman Platelets
Fibrinogen Receptor Exposure 0.53 ± 0.21 µMHuman Platelets
Platelet Aggregation 1.31 ± 0.34 µMHuman Platelets
Platelet Aggregation 0.58 µMHuman Platelets
Intracellular Ca²⁺ Increase Concentration-dependentHuman Platelets
Vasoconstriction Concentration-dependentHuman Umbilical Artery

Signaling Pathways

The TP receptor is a canonical G-protein coupled receptor that primarily signals through the Gq/11 family of G proteins. Activation by U-46619 initiates a cascade of intracellular events leading to cellular activation.

Upon binding of U-46619, the TP receptor undergoes a conformational change, activating the associated Gαq subunit. This leads to the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).

In addition to the canonical Gq pathway, TP receptor activation by U-46619 also stimulates the RhoA small GTPase and subsequently activates mitogen-activated protein kinases (MAPK) such as ERK-1 and ERK-2. These pathways collectively orchestrate the physiological responses of platelet shape change, degranulation, aggregation, and smooth muscle contraction.

TP_Receptor_Signaling TP Receptor Signaling Cascade cluster_membrane Plasma Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds Gq Gq/11 TP_Receptor->Gq Activates ERK ERK-1/2 Activation TP_Receptor->ERK Transactivation PLCb PLCβ Gq->PLCb Activates RhoA RhoA Activation Gq->RhoA PIP2 PIP₂ PLCb->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Response Platelet Aggregation Vasoconstriction PKC->Response RhoA->Response ERK->Response

Caption: U-46619-mediated TP receptor signaling pathways.

Experimental Protocols

Studying the interaction between U-46619 and the TP receptor involves several key in vitro assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating ligand-receptor interactions in a platelet-based system.

Experimental_Workflow cluster_assays Assay Types start Start: Whole Blood Collection prep Sample Preparation (e.g., Washed Platelets / PRP) start->prep assay Perform Assay prep->assay acq Data Acquisition assay->acq binding Radioligand Binding assay->binding aggregation Platelet Aggregometry assay->aggregation calcium Calcium Mobilization assay->calcium analysis Data Analysis (e.g., Scatchard, Dose-Response) acq->analysis end End: Results & Interpretation analysis->end

Caption: General experimental workflow for studying platelet function.
Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of U-46619 for the TP receptor on washed human platelets.

Objective: To quantify the specific binding of [³H]U-46619 to TP receptors.

Materials:

  • Washed human platelets

  • [³H]U-46619 (Radioligand)

  • Unlabeled U-46619 (for non-specific binding determination)

  • Binding Buffer (e.g., Tyrode's buffer, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and vials

  • Filtration manifold

  • Scintillation counter

Methodology:

  • Platelet Preparation: Prepare washed platelets from fresh human blood by differential centrifugation to remove red blood cells and plasma proteins. Resuspend the final platelet pellet in binding buffer to a known concentration (e.g., 2-5 x 10⁸ platelets/mL).

  • Assay Setup: In a series of microcentrifuge tubes, set up triplicate samples for:

    • Total Binding: Add a fixed concentration of [³H]U-46619 to the platelet suspension.

    • Non-specific Binding (NSB): Add a high concentration (e.g., 1000-fold excess) of unlabeled U-46619 before adding the [³H]U-46619 to the platelet suspension.

    • Saturation Binding: Use a range of increasing concentrations of [³H]U-46619 to determine Kd and Bmax.

  • Incubation: Incubate all tubes at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes) to reach equilibrium.

  • Separation: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound or non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For saturation experiments, plot specific binding against the concentration of [³H]U-46619.

    • Transform the data using a Scatchard plot (Bound/Free vs. Bound) to determine Kd (the negative reciprocal of the slope) and Bmax (the x-intercept).

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This protocol measures the ability of U-46619 to induce platelet aggregation in vitro.

Objective: To determine the EC₅₀ of U-46619-induced platelet aggregation.

Materials:

  • Platelet-Rich Plasma (PRP) or washed platelets

  • Platelet-Poor Plasma (PPP) for blanking

  • U-46619 stock solution

  • Saline or appropriate buffer

  • Light Transmission Aggregometer with cuvettes and stir bars

Methodology:

  • Sample Preparation:

    • Collect whole blood into sodium citrate tubes.

    • Prepare PRP by slow centrifugation (e.g., 200 x g for 15 minutes).

    • Prepare PPP from the remaining blood by high-speed centrifugation (e.g., 2000 x g for 15 minutes).

  • Instrument Setup:

    • Turn on the aggregometer and allow it to warm to 37°C.

    • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Aggregation Measurement:

    • Pipette a defined volume of PRP into a cuvette with a magnetic stir bar. Place it in the heating block of the aggregometer and allow it to equilibrate for a few minutes.

    • Establish a stable baseline reading.

    • Add a specific concentration of U-46619 to the cuvette to initiate aggregation.

    • Record the change in light transmission over time (typically 3-5 minutes). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

  • Dose-Response Curve:

    • Repeat step 3 with a range of U-46619 concentrations (e.g., from 1 nM to 10 µM).

    • Plot the maximum aggregation percentage against the logarithm of the U-46619 concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration ([Ca²⁺]i) in response to U-46619 stimulation.

Objective: To quantify the U-46619-induced release of intracellular calcium.

Materials:

  • Washed platelets or cultured cells expressing the TP receptor

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127 (to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • U-46619 stock solution

  • Fluorometric plate reader or fluorescence microscope with ratiometric imaging capabilities

Methodology:

  • Cell Loading:

    • Incubate the platelet suspension with the Ca²⁺ indicator dye (e.g., 2-5 µM Fura-2 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C in the dark. The AM ester allows the dye to cross the cell membrane.

    • Wash the cells with buffer to remove excess extracellular dye.

    • Allow the cells to rest for a de-esterification period, during which intracellular esterases cleave the AM group, trapping the active dye inside the cells.

  • Measurement:

    • Place the dye-loaded cells in the measurement device (e.g., a 96-well plate for a plate reader).

    • Measure the baseline fluorescence. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.

    • Inject a specific concentration of U-46619 into the cell suspension.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀). This ratio is directly proportional to the [Ca²⁺]i.

    • The response is typically characterized by a rapid peak in the fluorescence ratio, followed by a decline to a sustained plateau.

    • Analyze parameters such as peak amplitude, time to peak, and area under the curve to quantify the calcium response.

    • Generate dose-response curves by stimulating with various concentrations of U-46619 to determine an EC₅₀.

Inhibition of Prostaglandin E Synthase by 5-trans U-46619: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer. The biosynthesis of PGE2 is completed by the terminal enzyme prostaglandin E synthase (PGES), which isomerizes prostaglandin H2 (PGH2) to PGE2. Of the three identified isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is of particular interest as a therapeutic target. It is inducibly expressed during inflammation and is functionally coupled with cyclooxygenase-2 (COX-2), the target of many non-steroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of mPGES-1 offers a promising strategy for the development of anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs.

This technical guide focuses on the inhibitory activity of 5-trans U-46619, a stable analog of the PGH2 intermediate, on prostaglandin E synthase. While its cis-isomer, U-46619, is a well-characterized thromboxane A2 receptor agonist, the 5-trans isomer has been identified as an inhibitor of mPGES-1. This document provides a comprehensive overview of the available quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Data on Prostaglandin E Synthase Inhibition

The inhibitory potency of this compound against human microsomal prostaglandin E synthase-1 (mPGES-1) has been evaluated and compared to its 5-cis isomer. The available data indicates that this compound is an active inhibitor of this key inflammatory enzyme.

CompoundTarget EnzymeIC50 (µM)Relative Potency
This compound Human mPGES-1~10-
5-cis U-46619 Human mPGES-1~5~2x more potent than 5-trans isomer

Table 1: Inhibitory activity of U-46619 isomers against human mPGES-1. Data derived from studies on the inhibition of inducible PGE2 synthase.

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of compounds against human mPGES-1, based on methodologies described in the literature.

1. Expression and Preparation of Human mPGES-1:

  • Human mPGES-1 is typically overexpressed in a suitable host system, such as E. coli or insect cells (e.g., Sf9 cells) using a baculovirus expression system.

  • The cells are harvested and subjected to lysis (e.g., by sonication or dounce homogenization) in a suitable buffer (e.g., potassium phosphate buffer containing protease inhibitors).

  • The cell lysate is then centrifuged at a low speed (e.g., 10,000 x g) to remove cellular debris.

  • The resulting supernatant is subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction containing the membrane-bound mPGES-1.

  • The microsomal pellet is resuspended in a storage buffer (e.g., potassium phosphate buffer with glycerol) and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.

2. In Vitro mPGES-1 Inhibition Assay:

  • Reaction Mixture: The assay is typically performed in a final volume of 100-200 µL in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5) containing:

    • Human mPGES-1 containing microsomes (typically 1-5 µg of protein).

    • Reduced glutathione (GSH), an essential cofactor for mPGES-1 activity (typically 1-2 mM).

    • The test inhibitor (e.g., this compound) at various concentrations, typically dissolved in a suitable solvent like DMSO. A vehicle control (DMSO alone) is also included.

  • Pre-incubation: The enzyme, buffer, GSH, and inhibitor are pre-incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 4°C or room temperature).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2). PGH2 is unstable and is typically generated fresh or added from a stock solution stored in an appropriate solvent (e.g., acetone or ethanol) at low temperature. The final concentration of PGH2 is typically in the low micromolar range (e.g., 1-5 µM).

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 1-5 minutes) at a controlled temperature (e.g., 37°C). The reaction time is chosen to be within the linear range of product formation.

  • Termination of Reaction: The reaction is terminated by the addition of a stop solution, which typically contains a chelating agent (e.g., EDTA) and a reducing agent (e.g., stannous chloride) to reduce any remaining PGH2 to more stable products and to acidify the mixture.

  • Quantification of PGE2: The amount of PGE2 produced is quantified using a suitable analytical method. A common method is competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA). Alternatively, chromatographic methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can be used for more precise quantification.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Prostaglandin E2 Biosynthesis Pathway

The synthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This pathway highlights the central role of mPGES-1 in the production of this pro-inflammatory mediator.

PGE2_Biosynthesis Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerization cPLA2 cPLA2 cPLA2->Membrane COX COX-1 / COX-2 COX->AA mPGES1 mPGES-1 mPGES1->PGH2 Inhibitor This compound Inhibitor->mPGES1 Inhibition

Caption: Biosynthesis of Prostaglandin E2 and the point of inhibition by this compound.

Experimental Workflow for mPGES-1 Inhibition Assay

The following diagram outlines the key steps in a typical in vitro experiment to determine the inhibitory effect of a compound on mPGES-1 activity.

mPGES1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Enzyme_Prep Prepare Human mPGES-1 (Microsomal Fraction) Preincubation Pre-incubate: Enzyme + GSH + Inhibitor Enzyme_Prep->Preincubation Inhibitor_Prep Prepare this compound (Serial Dilutions) Inhibitor_Prep->Preincubation Reaction_Start Initiate Reaction: Add PGH2 Preincubation->Reaction_Start Incubation Incubate (e.g., 37°C) Reaction_Start->Incubation Reaction_Stop Terminate Reaction: Add Stop Solution Incubation->Reaction_Stop Quantification Quantify PGE2 (e.g., EIA) Reaction_Stop->Quantification Data_Analysis Calculate % Inhibition and IC50 Value Quantification->Data_Analysis

Caption: Workflow for determining the in vitro inhibitory activity of this compound on mPGES-1.

Conclusion

This compound has been identified as a direct inhibitor of microsomal prostaglandin E synthase-1. The available data, though limited, suggests a moderate inhibitory potency. As a stable analog of the natural substrate PGH2, it represents a valuable tool for studying the active site and inhibitory mechanisms of mPGES-1. Further research is warranted to fully characterize its inhibitory profile, including its selectivity against other prostanoid synthases and its effects in cellular and in vivo models of inflammation. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers and drug development professionals to further investigate the potential of mPGES-1 inhibition as a therapeutic strategy.

In Vitro Stability and Solubility of 5-trans U-46619: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and solubility of 5-trans U-46619, a synthetic analog of the endoperoxide prostaglandin PGH2 and an isomer of the potent thromboxane A2 (TP) receptor agonist U-46619. Understanding the physicochemical properties of this compound is critical for its effective use in experimental settings, ensuring accurate and reproducible results in research and drug development.

Physicochemical Properties

This compound, also known as 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid, is the trans isomer of U-46619.[1] While both isomers are expected to interact with the thromboxane A2 receptor, their distinct stereochemistry may influence their biological activity and physicochemical characteristics.

Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions and experimental media. The quantitative solubility data is summarized in Table 1.

SolventSolubility
Dimethylformamide (DMF)50 mg/mL
Dimethyl sulfoxide (DMSO)50 mg/mL
Ethanol50 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.21 mg/mL

Table 1: Solubility of this compound in various solvents. Data sourced from Cayman Chemical product information.[1]

In Vitro Stability

The stability of this compound is a critical factor for the design and interpretation of in vitro experiments.

Storage of Stock Solutions: When dissolved in an organic solvent such as methyl acetate and stored at -20°C, this compound is stable for at least two years.[1]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and stability of this compound are not published, the following general methodologies, adapted from protocols for other prostaglandin analogs, can be employed.

Preparation of Stock Solutions

To prepare a stock solution, the compound, typically supplied in methyl acetate, should be handled under a gentle stream of nitrogen to evaporate the solvent.[2] The desired volume of an organic solvent such as DMSO or ethanol should then be added to the residue. For higher solubility, gentle warming to 37°C and sonication can be beneficial.[3]

Preparation of Aqueous Solutions

For in vitro assays requiring an aqueous buffer, the stock solution in an organic solvent should be diluted into the aqueous buffer of choice (e.g., PBS) to the final desired concentration immediately before use.[2] The final concentration of the organic solvent in the experimental medium should be kept to a minimum to avoid solvent effects on the biological system.

Signaling Pathways

As a thromboxane A2 receptor agonist, this compound is expected to activate downstream signaling cascades similar to its cis-isomer, U-46619. The primary signaling pathway involves the Gq alpha subunit of heterotrimeric G proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream events.[4]

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5_trans_U46619 This compound TP_Receptor Thromboxane A2 Receptor (TP) 5_trans_U46619->TP_Receptor Gq_Protein Gq Protein (Gαq) TP_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates RhoA_activation RhoA Activation Gq_Protein->RhoA_activation activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Physiological_Response Physiological Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca2_release->Physiological_Response PKC->Physiological_Response RhoA_activation->Physiological_Response

Caption: U-46619 Signaling Pathway.

Activation of the TP receptor by this compound leads to the dissociation of the Gq alpha subunit, which in turn activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Concurrently, Gq protein activation can also lead to the activation of the RhoA signaling pathway.

RhoA_Signaling_Pathway Gq_activation Gq Protein Activation RhoGEF RhoGEF Gq_activation->RhoGEF activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP catalyzes GDP-GTP exchange RhoA_GTP RhoA-GTP (active) ROCK Rho-associated kinase (ROCK) RhoA_GTP->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits pMLC Phosphorylated MLC (pMLC) MLCP->pMLC dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC phosphorylated by MLCK (Ca²⁺ dependent) Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: RhoA Signaling in Smooth Muscle.

The RhoA pathway plays a crucial role in calcium sensitization of smooth muscle contraction.[5][6][7][8][9] Activated RhoA stimulates Rho-associated kinase (ROCK), which in turn inhibits myosin light chain phosphatase (MLCP). This inhibition leads to an increase in the phosphorylation of the myosin light chain, promoting and sustaining smooth muscle contraction.

Conclusion

This technical guide provides essential information on the in vitro stability and solubility of this compound, along with insights into its primary signaling mechanisms. Adherence to the recommendations for handling and solution preparation is paramount for obtaining reliable and reproducible data in studies involving this potent thromboxane A2 receptor agonist. The provided signaling pathway diagrams offer a visual framework for understanding the molecular events initiated by this compound, aiding in experimental design and data interpretation.

References

Methodological & Application

Application Notes and Protocols: 5-trans U-46619 and its Primary Isomer U-46619 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed protocols and technical information for the use of the thromboxane A2 (TXA2) receptor agonist U-46619 in various in vitro assays. While the topic specifies "5-trans U-46619," it is important to note that this compound is the trans isomer of U-46619 and is often present as a minor impurity (2-5%) in most commercial preparations of U-46619[1]. The vast majority of scientific literature and established protocols focus on the primary, potent, and stable TXA2 analog, U-46619 (also known as 9,11-dideoxy-9α,11α-methanoepoxy prostaglandin F2α)[2][3]. This compound has been noted to inhibit microsomal prostaglandin E2 synthase (mPGES) at a concentration of 10 µM[4].

This document will focus on the well-characterized compound, U-46619, detailing its mechanism of action, signaling pathways, and established protocols for key in vitro applications, including platelet aggregation and smooth muscle contraction assays.

Mechanism of Action

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2[2]. It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor, which is a G-protein coupled receptor[5][6][7]. Activation of the TP receptor by U-46619 initiates a cascade of intracellular signaling events, primarily through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC)[8][9]. U-46619 is also known to stimulate the activation of RhoA and its downstream effector Rho-kinase, contributing to calcium sensitization and cellular contraction[8][10]. These pathways collectively lead to physiological responses such as platelet shape change, aggregation, and smooth muscle contraction[2][10].

Quantitative Data Summary

The following table summarizes the effective concentrations (EC50) and other quantitative parameters of U-46619 in various in vitro human platelet assays.

ParameterCell Type/PreparationEC50 / ConcentrationReference
Platelet AggregationHuman Platelets0.58 µM / 1.31 µM[5][10][11]
Platelet Shape ChangeHuman Platelets0.013 µM / 0.035 µM[5][10][11]
Myosin Light-Chain PhosphorylationHuman Platelets0.057 µM[5][11]
Serotonin ReleaseHuman Platelets0.536 µM / 0.54 µM[5][11]
Fibrinogen Receptor ExposureHuman Platelets0.53 µM[5][11]
Smooth Muscle ContractionBlood Outgrowth SMCs1 nM - 1 µM (Concentration-dependent)[12][13]
Smooth Muscle ContractionVascular Smooth Muscle Cells1 nM - 1 µM (Concentration-dependent)[12][13]
Norepinephrine Efflux PotentiationRabbit Vas Deferens100 nM (Maximal enhancement)[14]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the signaling cascade initiated by U-46619 and a general workflow for its application in in vitro assays.

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor binds Gq Gq Protein TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA Gq->RhoA activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_SR Ca²⁺ Release (from SR/ER) IP3->Ca_SR stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., Contraction, Aggregation) Ca_SR->Response PKC->Response RhoKinase Rho-Kinase RhoA->RhoKinase activates RhoKinase->Response

Caption: U-46619 signaling pathway via the TP receptor.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis A1 Isolate Cells (e.g., Platelets, Smooth Muscle Cells) B1 Pre-incubate Cells with Antagonists (if applicable) A1->B1 A2 Prepare U-46619 Stock Solution (e.g., in Methyl Acetate or DMSO) B2 Add U-46619 (at desired concentrations) A2->B2 A3 Prepare Assay Buffer & Reagents A3->B1 B1->B2 B3 Incubate for a Defined Period B2->B3 C1 Measure Response (e.g., Light Transmittance for Aggregation, Isometric Tension for Contraction) B3->C1 C2 Generate Dose-Response Curve C1->C2 C3 Calculate EC50/IC50 Values C2->C3

Caption: General experimental workflow for in vitro assays using U-46619.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes the use of U-46619 to induce aggregation in isolated human platelets, measured by light transmission aggregometry.

Materials:

  • U-46619

  • Platelet-Rich Plasma (PRP) or washed platelets

  • Tyrode's buffer or appropriate assay buffer

  • Lumi-aggregometer or similar spectrophotometer

  • Luciferin/luciferase reagent (for simultaneous secretion measurement, optional)[15]

  • Agonist/antagonist compounds for testing

Procedure:

  • Platelet Preparation:

    • Prepare human platelet-rich plasma (PRP) from whole blood by centrifugation.

    • For washed platelets, further process the PRP to isolate platelets and resuspend them in a suitable buffer (e.g., modified Tyrode's buffer) to a concentration of approximately 3 x 10⁸ cells/mL[15].

  • Instrument Setup:

    • Pre-warm the lumi-aggregometer to 37°C.

    • Calibrate the instrument using platelet-poor plasma (PPP) or buffer as the 100% transmission reference and the platelet suspension as the 0% transmission reference.

  • Aggregation Assay:

    • Pipette the platelet suspension into the aggregometer cuvettes with a stir bar and allow them to equilibrate for 5 minutes at 37°C with stirring[15].

    • If testing antagonists, add the compound to the platelet suspension and pre-incubate for the desired time (e.g., 5 minutes)[15].

    • To initiate aggregation, add U-46619 at various concentrations (e.g., ranging from 0.01 µM to 10 µM)[10].

    • Record the change in light transmittance in real-time. Aggregation is observed as an increase in light passing through the sample.

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • Plot the U-46619 concentration against the maximal aggregation response to generate a dose-response curve and calculate the EC50 value.

Protocol 2: Vascular Smooth Muscle Contraction Assay

This protocol details the measurement of U-46619-induced contraction in isolated vascular rings using a wire myograph system.

Materials:

  • U-46619

  • Isolated blood vessel segments (e.g., rat pulmonary artery, mouse coronary artery)[16][17]

  • Krebs-Henseleit solution or similar physiological salt solution

  • Wire myograph system with an isometric force transducer

  • Carbogen gas (95% O2 / 5% CO2)

Procedure:

  • Tissue Preparation:

    • Dissect arteries and cut them into small rings (e.g., 2 mm).

    • Mount the arterial rings on the wires of the myograph system in a chamber filled with physiological salt solution, maintained at 37°C and continuously gassed with carbogen[16].

    • Apply a baseline tension and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

  • Contraction Measurement:

    • After equilibration, assess the viability of the rings by inducing a contraction with a depolarizing agent (e.g., high-concentration KCl).

    • Once the tension returns to baseline, add U-46619 cumulatively in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁶ M) to the chamber[12][13].

    • Record the isometric tension generated by the arterial ring after each addition.

  • Data Analysis:

    • The contractile response is typically expressed as a percentage of the maximal contraction induced by KCl.

    • Construct a concentration-response curve by plotting the U-46619 concentration against the contractile response.

    • This data can be used to determine the potency (EC50) and efficacy (Emax) of U-46619 or to study the effects of antagonists on the contraction. The U-46619-induced contraction can be inhibited by specific TXA2 receptor antagonists or inhibitors of downstream signaling molecules like PLC, PKC, and Rho-kinase[8][17].

References

Application Notes and Protocols for Utilizing 5-trans U-46619 in Platelet Aggregation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a stable and potent synthetic analog of the endoperoxide prostaglandin PGH2. It functions as a selective thromboxane A2 (TXA2) receptor agonist, mimicking the physiological effects of TXA2, a key mediator of platelet activation and aggregation. In platelet research, U-46619 is an invaluable tool for inducing platelet aggregation in a controlled and reproducible manner, facilitating the study of platelet function, screening for antiplatelet drugs, and diagnosing platelet function disorders.

U-46619 activates platelets by binding to the TXA2 receptor (TP receptor), a G protein-coupled receptor. This binding primarily triggers the activation of Gq and G12/13 signaling pathways. Activation of Gq leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activation leads to the stimulation of Rho/Rho kinase, which is crucial for the change in platelet shape. The subsequent increase in intracellular calcium and activation of signaling cascades, including p38 and ERK MAP kinases, culminates in granule secretion, conformational activation of the integrin αIIbβ3 (fibrinogen receptor), and ultimately, platelet aggregation.

These application notes provide detailed protocols for using this compound in platelet aggregation studies using two common methods: Light Transmission Aggregometry (LTA) and Whole Blood Aggregometry.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Human Platelets
ParameterEC50 (µM)NotesReference(s)
Platelet Aggregation1.31 ± 0.34Induced in platelet-rich plasma.
Platelet Shape Change0.035 ± 0.005A primary response to U-46619.
Myosin Light-Chain Phosphorylation0.057 ± 0.021Associated with shape change.
Serotonin Release0.54 ± 0.13Indicates dense granule secretion.
Fibrinogen Receptor Exposure0.53 ± 0.21Essential for aggregation.
Calcium Release (Control)0.275 ± 0.051Basal level before desensitization.
Calcium Release (Desensitized)0.475 ± 0.071After pre-exposure to a TXA2 agonist.
Table 2: Inhibitory Potency (IC50) of TXA2 Receptor Antagonists against U-46619-Induced Platelet Aggregation
InhibitorIC50SpeciesReference(s)
SQ 29,54828 nMHuman
SQ 29,54892 nMCanine
AH 23,8480.5 µMHuman
AH 23,8480.6 µMCanine
BM 13.5050.4 µMHuman
BM 13.5050.8 µMCanine
BM 13.1773.9 µMHuman
BM 13.1774.4 µMCanine

Signaling Pathway and Experimental Workflow

U46619_Signaling_Pathway U-46619 Signaling Pathway in Platelets U46619 This compound TP_Receptor TXA2 Receptor (TP) U46619->TP_Receptor Binds to Gq Gq TP_Receptor->Gq G1213 G12/13 TP_Receptor->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates Rho Rho/Rho Kinase G1213->Rho Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Shape_Change Platelet Shape Change Rho->Shape_Change Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC p38_ERK p38/ERK Activation Ca_release->p38_ERK PKC->p38_ERK Granule_Secretion Granule Secretion (ADP, Serotonin) p38_ERK->Granule_Secretion Integrin_Activation Integrin αIIbβ3 Activation p38_ERK->Integrin_Activation Aggregation Platelet Aggregation Granule_Secretion->Aggregation Amplifies Integrin_Activation->Aggregation

Caption: U-46619 signaling cascade in platelets.

Platelet_Aggregation_Workflow Experimental Workflow for Platelet Aggregation Studies Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Preparation Platelet-Rich Plasma (PRP) Preparation (for LTA) Blood_Collection->PRP_Preparation Whole_Blood_Prep Whole Blood Sample (for WBA) Blood_Collection->Whole_Blood_Prep Washed_Platelet_Prep Washed Platelet Preparation (Optional) PRP_Preparation->Washed_Platelet_Prep Incubation Sample Incubation (37°C) PRP_Preparation->Incubation Washed_Platelet_Prep->Incubation Whole_Blood_Prep->Incubation Baseline Baseline Reading in Aggregometer Incubation->Baseline Agonist_Addition Addition of This compound Baseline->Agonist_Addition Data_Acquisition Real-time Monitoring of Aggregation Agonist_Addition->Data_Acquisition Data_Analysis Data Analysis (% Aggregation, Slope, etc.) Data_Acquisition->Data_Analysis

Caption: General workflow for platelet aggregation assays.

Experimental Protocols

Protocol 1: Platelet Aggregation Measured by Light Transmission Aggregometry (LTA)

This protocol is adapted from standard laboratory procedures for LTA.

1. Materials and Reagents:

  • This compound (typically supplied at 100 µM)

  • Whole blood collected in 3.2% or 3.8% sodium citrate tubes

  • Tyrode's buffer

  • Light Transmission Aggregometer

  • Plastic cuvettes with stir bars

  • Pipettes

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into sodium citrate tubes.

  • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

  • Carefully aspirate the upper PRP layer and transfer it to a plastic tube.

  • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Adjust the platelet count of the PRP to 200-300 x 10^9/L using autologous PPP if necessary.

3. LTA Procedure:

  • Set the aggregometer to 37°C.

  • Pipette 450 µL of PPP into a cuvette and place it in the appropriate channel to set the 100% aggregation baseline.

  • Pipette 450 µL of PRP into a separate cuvette with a stir bar and place it in the sample channel to set the 0% aggregation baseline.

  • Allow the PRP to equilibrate for at least 2 minutes with stirring (typically 900-1200 rpm).

  • Add 50 µL of the desired concentration of U-46619 to the PRP cuvette. A typical starting concentration is 1 µM.

  • Record the change in light transmission for 5-10 minutes.

  • For inhibitor studies, pre-incubate the PRP with the inhibitor for a specified time before adding U-46619.

4. Data Analysis:

  • The primary endpoint is the maximal aggregation percentage.

  • Other parameters such as the slope of the aggregation curve and the area under the curve (AUC) can also be analyzed.

Protocol 2: Platelet Aggregation Measured by Whole Blood Aggregometry

This protocol is based on the impedance method for whole blood aggregometry.

1. Materials and Reagents:

  • This compound

  • Whole blood collected in 3.2% or 3.8% sodium citrate tubes

  • Saline

  • Whole Blood Aggregometer with disposable electrode probes

2. Procedure:

  • Dilute the citrated whole blood 1:1 with pre-warmed saline.

  • Pipette 500 µL of the diluted blood into the testing cuvette.

  • Insert the electrode probe and allow the sample to incubate at 37°C for 5 minutes.

  • Add the desired concentration of U-46619 to the cuvette.

  • Record the change in impedance for 6-10 minutes. The aggregation of platelets onto the electrodes causes an increase in impedance, which is measured in Ohms.

3. Data Analysis:

  • The primary endpoint is the change in impedance (in Ohms) at the end of the run.

  • The area under the curve can also be calculated.

Troubleshooting

  • Low or No Aggregation:

    • Confirm the activity of the U-46619 reagent.

    • Check for patient medication history that might affect platelet function (e.g., aspirin, P2Y12 inhibitors).

    • Ensure proper sample handling and that platelets were not activated during preparation.

  • High Variability:

    • Standardize blood collection and processing procedures.

    • Ensure consistent timing of reagent additions and incubation periods.

    • Maintain a consistent temperature of 37°C.

Conclusion

This compound is a robust and reliable tool for inducing platelet aggregation in vitro. The provided protocols for LTA and whole blood aggregometry offer standardized methods for investigating platelet function and the effects of potential therapeutic agents. Adherence to these detailed procedures will ensure the generation of accurate and reproducible data in platelet research and drug development.

Application of U-46619 in Vasoconstriction Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2, first synthesized in 1975. It functions as a potent and selective thromboxane A2 (TP) receptor agonist, mimicking the vasoconstrictive effects of the endogenous ligand, thromboxane A2 (TXA2). Due to its stability and potent activity, U-46619 is a widely utilized pharmacological tool in the study of vascular smooth muscle physiology and pathophysiology. Its application is central to research in areas such as hypertension, thrombosis, and other cardiovascular diseases where TXA2-mediated signaling is implicated.

This document provides detailed application notes and experimental protocols for the use of U-46619 in vasoconstriction research, targeted at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Storage

PropertyValue
Chemical Name 9,11-dideoxy-9α,11α-epoxymethanoprostaglandin F2α
Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
CAS Number 56985-40-1
Appearance Liquid
Purity >98%
Storage Store at -20°C
Solubility Soluble in methyl acetate (often supplied pre-dissolved)

Mechanism of Action in Vasoconstriction

U-46619 elicits vasoconstriction primarily through the activation of G-protein coupled TP receptors on vascular smooth muscle cells (VSMCs). The binding of U-46619 to the TP receptor initiates a downstream signaling cascade that ultimately leads to an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile machinery to Ca2+.

The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytoplasm. The elevation in [Ca2+]i, along with the activation of protein kinase C (PKC) by DAG, contributes to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Additionally, the Rho-kinase pathway is often implicated in the Ca2+ sensitization of the contractile apparatus.

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Gq_Protein Gq Protein TP_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates Rho_Kinase Rho-Kinase Gq_Protein->Rho_Kinase activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release SR->Ca_release MLC_phosphorylation Myosin Light Chain Phosphorylation Ca_release->MLC_phosphorylation Ca_influx Ca²⁺ Influx (L-type channels, SOCs) Ca_influx->MLC_phosphorylation PKC->MLC_phosphorylation MLCP_inhibition MLCP Inhibition Rho_Kinase->MLCP_inhibition MLCP_inhibition->MLC_phosphorylation Contraction Vasoconstriction MLC_phosphorylation->Contraction

Caption: Signaling pathway of U-46619-induced vasoconstriction.

Quantitative Data on U-46619-Induced Vasoconstriction

The potency of U-46619 can vary depending on the vascular bed and species. The following table summarizes key quantitative data from published studies.

Vascular TissueSpeciesParameterValueReference
Human Subcutaneous Resistance ArteriesHumanlog EC50-7.79 ± 0.16 M (16 nM)
Human Pulmonary ArteriesHumanpEC508.43
Human Saphenous VeinHumanEC50 (for potentiation of noradrenaline)7.5 x 10⁻⁸ M
Rat Pulmonary ArteriesRat--
Rabbit Pial ArteriolesRabbitMax. Vasoconstriction9.7 ± 1.3%
Rat Pial ArteriolesRatMax. Vasoconstriction14.0 ± 0.5%
Mouse Coronary ArteriesMouse-Concentration-dependent contraction
Mouse Intrarenal ArteriesMouse-Concentration-dependent contraction
General (in vitro preparations)-EC5035 nM

Experimental Protocols

Protocol 1: Isometric Tension Recording in Isolated Arterial Rings (Wire Myography)

This protocol describes a common ex vivo method to assess the vasoconstrictor effect of U-46619.

Materials and Reagents:

  • Isolated blood vessels (e.g., aorta, mesenteric arteries, coronary arteries)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • U-46619 stock solution

  • Wire myograph system (e.g., Multi Myograph System)

  • Carbogen gas (95% O2, 5% CO2)

  • Potassium chloride (KCl) solution (for inducing maximal contraction)

  • Appropriate antagonists for mechanistic studies (e.g., TP receptor antagonists like GR32191 or SQ29548, PLC inhibitors like U73122, Rho-kinase inhibitors like Y-27632)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution.

    • Under a dissecting microscope, remove excess connective and adipose tissue.

    • Cut the artery into rings of approximately 2 mm in length.

    • (Optional) For endothelium-denuded preparations, gently rub the intimal surface of the ring with a fine wire or forceps.

  • Mounting:

    • Mount the arterial rings on two stainless steel wires in the organ bath chambers of the wire myograph system.

    • Fill the chambers with Krebs-Henseleit solution, maintain at 37°C, and continuously bubble with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension (determined by a length-tension curve, typically in the range of 5-10 mN for small arteries).

    • Wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.

    • Assess the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-124 mM).

    • Wash out the KCl and allow the rings to return to baseline tension.

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline is achieved, add U-46619 to the organ bath in a cumulative manner, typically in half-log increments (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

    • Record the isometric tension continuously.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of U-46619 that produces 50% of the maximal response) and Emax (the maximal response).

Wire_Myography_Workflow Dissection Vessel Dissection and Cleaning Rings Cut into 2mm Rings Dissection->Rings Mounting Mount on Myograph Wires Rings->Mounting Equilibration Equilibration (60 min, 37°C, Carbogen) Mounting->Equilibration Viability Viability Check (High KCl) Equilibration->Viability Washout Washout and Return to Baseline Viability->Washout CCRC Cumulative Concentration- Response Curve (U-46619) Washout->CCRC Analysis Data Analysis (EC50, Emax) CCRC->Analysis

Caption: Experimental workflow for wire myography with U-46619.

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) in Vascular Smooth Muscle Cells (VSMCs)

This protocol allows for the direct measurement of changes in [Ca2+]i in response to U-46619.

Materials and Reagents:

  • Isolated or cultured VSMCs

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • U-46619 stock solution

  • Confocal laser scanning microscope or fluorescence plate reader

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate VSMCs on glass coverslips or in a multi-well plate suitable for fluorescence imaging.

    • Prepare a loading buffer containing the Ca2+ indicator dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (to aid in dye solubilization) in HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for approximately 30 minutes.

  • Fluorescence Measurement:

    • Mount the coverslip onto the stage of the confocal microscope or place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Add U-46619 at the desired concentration to the cells.

    • Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the ratio of fluorescence at two different excitation wavelengths.

  • Data Analysis:

    • Quantify the change in fluorescence, which corresponds to the change in [Ca2+]i.

    • Data can be expressed as a change in fluorescence intensity (ΔF/F0) or as an absolute Ca2+ concentration after calibration.

Applications in Drug Development

  • Screening for Vasoconstrictors/Vasodilators: U-46619 can be used to pre-constrict blood vessels in vitro to a submaximal level, providing a stable tone against which the vasodilatory effects of test compounds can be assessed.

  • Target Validation: By using U-46619 in combination with specific antagonists, researchers can investigate the role of the TP receptor and its downstream signaling pathways in various disease models.

  • Investigating Pathophysiological Mechanisms: U-46619 is used to model conditions of enhanced TXA2 signaling, such as in prenatal hypoxia models, to understand the underlying mechanisms of vascular dysfunction.

  • Characterizing Receptor Antagonism: The competitive or non-competitive nature of novel TP receptor antagonists can be determined by assessing their ability to shift the concentration-response curve of U-46619.

Concluding Remarks

U-46619 is an indispensable tool for research into the mechanisms of vasoconstriction and the broader field of cardiovascular pharmacology. Its stability and potent agonism at the TP receptor allow for reproducible and robust experimental outcomes. The protocols and data presented here provide a comprehensive guide for the effective application of U-46619 in both basic and translational research settings. Adherence to established protocols and careful data interpretation are crucial for obtaining meaningful and reliable results.

Application Notes and Protocols for Studying Prostaglandin E2 Synthesis Using 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is the 5,6-trans isomer of U-46619, a well-established stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TXA2) receptor agonist. While U-46619 is primarily utilized to study TXA2 receptor-mediated signaling, its isomer, this compound, which is often present as a minor impurity (2-5%) in commercial preparations of U-46619, has been identified as an inhibitor of prostaglandin E synthase (PGES). This presents a unique opportunity to use this compound as a tool to investigate the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. These application notes provide detailed protocols and data for researchers interested in utilizing this compound to study PGE2 synthesis.

Data Presentation

The inhibitory activity of this compound on prostaglandin E synthase has been compared to its more common 5-cis isomer, U-46619. The following table summarizes the reported relative potency.

CompoundTarget EnzymeReported Inhibitory PotencyReference
This compound Prostaglandin E SynthaseApproximately half as potent as the 5-cis isomer
U-46619 (5-cis) Prostaglandin E SynthaseReference for comparison

Note: The data is based on the findings reported by Quraishi et al. (2002). For precise IC50 values, it is recommended to consult the original publication.

Signaling Pathway

The synthesis of PGE2 from arachidonic acid involves a multi-step enzymatic cascade. The diagram below illustrates the key steps and the putative point of inhibition by this compound.

PGE2_Synthesis_Pathway cluster_inhibitor Inhibitor Membrane_Lipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Lipids->AA PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 PLA2 cPLA2 PLA2->AA COX COX-1 / COX-2 COX->PGH2 Catalyzes PGES mPGES-1 PGES->PGE2 Catalyzes TXAS TXA Synthase TXAS->TXA2 Trans_U46619 This compound Trans_U46619->PGES Inhibits

Caption: Prostaglandin E2 Synthesis Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

This protocol is designed to assess the direct inhibitory effect of this compound on the activity of mPGES-1 in a cell-free system using isolated microsomes.

Materials:

  • Microsomal fractions containing mPGES-1 (from IL-1β-stimulated A549 cells or other suitable cell lines)

  • Prostaglandin H2 (PGH2) substrate

  • This compound

  • Reduced glutathione (GSH)

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Stop solution (e.g., a solution of FeCl2 and citric acid)

  • PGE2 standard

  • PGE2 ELISA kit

  • Ice bucket

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a stock solution of PGH2 in an appropriate solvent immediately before use and keep it on ice.

    • Prepare the reaction buffer and stop solution.

  • Enzyme Reaction:

    • In a microcentrifuge tube on ice, add the reaction buffer, GSH (as a cofactor for mPGES-1), and the microsomal preparation.

    • Add varying concentrations of this compound to the tubes. Include a vehicle control (solvent only).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the PGH2 substrate.

    • Incubate at 37°C for a short period (e.g., 1-2 minutes) to ensure linear reaction kinetics.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution. The stop solution will terminate the enzymatic reaction and stabilize the PGE2 product.

  • PGE2 Quantification:

    • Quantify the amount of PGE2 produced in each sample using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Assay for PGE2 Synthesis Inhibition

This protocol measures the effect of this compound on PGE2 production in whole cells, providing a more physiologically relevant context.

Materials:

  • Cell line known to produce PGE2 upon stimulation (e.g., macrophages, fibroblasts, or A549 cells)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., lipopolysaccharide (LPS) or interleukin-1β (IL-1β))

  • This compound

  • PGE2 ELISA kit

  • Cell culture plates (e.g., 24-well plates)

  • CO2 incubator

Procedure:

  • Cell Seeding:

    • Seed the cells in a 24-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.

  • Pre-treatment with Inhibitor:

    • The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • Pre-incubate the cells with the inhibitor for a specified time (e.g., 30-60 minutes).

  • Cellular Stimulation:

    • Add the stimulating agent (e.g., LPS or IL-1β) to the wells to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 synthesis.

    • Incubate for a period sufficient to allow for robust PGE2 production (e.g., 18-24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

  • PGE2 Quantification:

    • Measure the concentration of PGE2 in the collected supernatants using a PGE2 ELISA kit.

  • Data Analysis:

    • Determine the effect of this compound on PGE2 production by comparing the PGE2 levels in the treated wells to the vehicle control.

    • Calculate the IC50 value for the inhibition of cellular PGE2 synthesis.

Experimental Workflow

The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on PGE2 synthesis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare Reagents: - this compound stock - Buffers - Substrates Incubation Incubate with This compound Reagent_Prep->Incubation Cell_Culture Cell Culture and Seeding (for cellular assay) Cell_Culture->Incubation Stimulation Stimulate PGE2 Synthesis (e.g., with PGH2 or LPS) Incubation->Stimulation Termination Terminate Reaction Stimulation->Termination Quantification Quantify PGE2 (e.g., ELISA) Termination->Quantification Data_Analysis Data Analysis: - % Inhibition - IC50 Determination Quantification->Data_Analysis

Caption: General experimental workflow for studying PGE2 synthesis inhibition.

Application Notes and Protocols for Cell Culture Treatment with 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a stable, synthetic analog of the endoperoxide prostaglandin PGH2.[1] It functions as a potent and selective thromboxane A2 (TP) receptor agonist, mimicking the physiological and pathophysiological effects of thromboxane A2 (TXA2).[1][2] In cell culture applications, U-46619 is an invaluable tool for investigating TXA2-mediated signaling pathways and cellular responses. Its stability in aqueous solutions provides a significant advantage over the highly unstable native ligand, TXA2.

TXA2 is a potent bioactive lipid involved in a wide range of physiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][3] Dysregulation of the TXA2 pathway is implicated in various cardiovascular diseases, making U-46619 a critical compound for research in these areas.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture, along with a summary of its effects on various cell types and the signaling pathways it activates.

Data Presentation

The following tables summarize the quantitative data for the effects of this compound on different cell types as reported in the literature.

Table 1: EC50 Values of this compound in Various Cell Types

Cell TypeSpeciesResponse MeasuredEC50 Value
PlateletsHumanShape Change0.035 ± 0.005 µM
PlateletsHumanMyosin Light Chain Phosphorylation0.057 ± 0.021 µM
PlateletsHumanSerotonin Release0.54 ± 0.13 µM
PlateletsHumanFibrinogen Receptor Exposure0.53 ± 0.21 µM
PlateletsHumanAggregation1.31 ± 0.34 µM
Vascular Smooth Muscle Cells (VSMCs)Rat (Aortic)Increase in cytosolic Ca²⁺49 ± 14 nM
Vascular Smooth Muscle Cells (VSMCs)Rat (Aortic)Inositol 1,4,5-trisphosphate accumulation32 ± 4 nM
Vascular Smooth Muscle Cells (VSMCs)Rat (SHR)DNA Synthesis1.6 ± 0.3 µM
Vascular Smooth Muscle Cells (VSMCs)Rat (WKY)DNA Synthesis3.0 ± 0.3 µM
Vascular Smooth Muscle Cells (VSMCs)Human (Saphenous Vein)⁴⁵Ca²⁺ Efflux398 ± 26 nM
HEK293 cells expressing TP receptorHumanIncrease in intracellular free calcium56 ± 7 nM
Airways (Small)RatBronchoconstriction6.9 nM
Airways (Large)RatBronchoconstriction66 nM

Table 2: Effects of this compound on Different Cell Lines

Cell LineEffectConcentration RangeReference
HeLaEnhanced cell proliferationNot specified[4]
hiPSCsImproved differentiation to endothelial cellsOptimal at 1 µM[5]
BV2 (microglial cell line)Stimulation of ERK phosphorylation, IL-1β and NO release0.1 - 10 µM[6]
HUVECsInhibition of cell migration3 x 10⁻⁵ mol/L[7]

Experimental Protocols

Protocol 1: General Protocol for Treating Adherent Cells with this compound

This protocol provides a general procedure for treating adherent cells in culture with this compound to study its effects on cellular signaling and function.

Materials:

  • Adherent cells of interest cultured in appropriate media

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 6-well, 24-well, or 96-well)

  • Serum-free cell culture medium

Procedure:

  • Cell Seeding: Seed the cells in the desired format (e.g., 6-well plate) at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Starvation (Optional but Recommended): Once the cells reach the desired confluency, aspirate the growth medium and wash the cells once with PBS. Replace the medium with serum-free medium and incubate for 12-24 hours. This step helps to reduce basal signaling activity.

  • Preparation of U-46619 Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C.

  • Preparation of Working Solutions: On the day of the experiment, dilute the stock solution in serum-free medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint. A typical concentration range to test is 1 nM to 10 µM.

  • Cell Treatment: Aspirate the starvation medium from the cells and add the medium containing the different concentrations of U-46619. Include a vehicle control (medium with the same concentration of DMSO used for the highest U-46619 concentration).

  • Incubation: Incubate the cells for the desired time period. The incubation time will depend on the specific cellular response being measured. For signaling events like protein phosphorylation, short incubation times (e.g., 5-30 minutes) are typically used. For gene expression or cell proliferation assays, longer incubation times (e.g., 6-48 hours) may be necessary.

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as:

    • Western blotting to analyze protein phosphorylation (e.g., ERK, p38).[5]

    • Calcium imaging to measure changes in intracellular calcium concentration.[8][9]

    • ELISA to measure the release of cytokines or other factors.[6]

    • Cell proliferation assays (e.g., MTT, BrdU).[4]

    • Gene expression analysis by qRT-PCR or microarray.

Protocol 2: Platelet Aggregation Assay using this compound

This protocol describes how to induce platelet aggregation in vitro using this compound.

Materials:

  • Freshly drawn human blood collected in sodium citrate tubes

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • This compound

  • Saline solution

  • Aggregometer

Procedure:

  • Preparation of PRP and PPP: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Performance: a. Pipette a specific volume of the adjusted PRP into a cuvette with a stir bar and place it in the aggregometer. b. Set the baseline with PRP and the 100% aggregation level with PPP. c. Add a small volume of this compound solution to the PRP to achieve the desired final concentration. A typical concentration range to test is 0.1 µM to 5 µM.[10] d. Record the change in light transmittance over time, which corresponds to platelet aggregation.

  • Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmittance.

Signaling Pathways and Visualizations

This compound exerts its effects by activating TP receptors, which are G protein-coupled receptors (GPCRs).[3][11] The primary signaling pathways initiated by TP receptor activation are mediated by the G proteins Gq and G13.[12][13]

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates G13 G13 TP_Receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G13->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Aggregation) Ca2_release->Cellular_Response PKC->Cellular_Response ROCK ROCK RhoA->ROCK Activates MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Cellular_Response

Caption: U-46619 signaling pathway via TP receptor activation.

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][8] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8] The G13 pathway involves the activation of Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[12] This pathway plays a crucial role in smooth muscle contraction by inhibiting myosin light chain phosphatase (MLCP).

In some cell types, U-46619 has also been shown to activate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38.[5][6]

Experimental_Workflow A 1. Cell Culture (Seed and grow cells to desired confluency) B 2. Serum Starvation (Optional, to reduce basal signaling) A->B C 3. Prepare U-46619 (Dilute stock solution to working concentrations) B->C D 4. Cell Treatment (Incubate cells with U-46619 for a defined period) C->D E 5. Cell Lysis / Sample Collection D->E F 6. Downstream Analysis (e.g., Western Blot, Calcium Imaging, ELISA) E->F

Caption: General experimental workflow for cell treatment.

This compound is a versatile and indispensable tool for studying the diverse biological roles of the thromboxane A2 receptor. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their cell culture experiments. Careful consideration of cell type, agonist concentration, and incubation time is crucial for obtaining robust and reproducible results. The provided signaling pathway diagrams offer a visual framework for understanding the molecular mechanisms underlying the cellular responses to U-46619.

References

Application Notes and Protocols for 5-trans U-46619 in Animal Models of Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-trans U-46619, a potent and stable thromboxane A2 (TXA2) mimetic, in the induction of thrombosis in various animal models. This document includes detailed dosage information, experimental protocols, and an elucidation of the relevant signaling pathways.

U-46619 is a valuable pharmacological tool for studying the pathophysiology of thrombotic diseases and for the preclinical evaluation of anti-thrombotic agents.[1] It acts as a selective agonist for the thromboxane A2 receptor (TP receptor), initiating a cascade of events that lead to platelet activation, aggregation, and vasoconstriction, the key processes in thrombus formation.[1]

Data Presentation: this compound Dosage in Animal Models

The following table summarizes the reported dosages of U-46619 used to induce thrombosis or related physiological effects in different animal models. It is crucial to note that the optimal dose can vary depending on the animal species, strain, age, and the specific experimental endpoint. Therefore, pilot studies are recommended to determine the most effective and reproducible dosage for a particular experimental setup.

Animal ModelAdministration RouteDosage/ConcentrationObserved Effect(s)Reference(s)
Pig Intravenous (bolus injection)1.25 mg/kgInduction of pulmonary hypertension[2][3]
Pig Intravenous (continuous infusion)0.025 - 0.175 µg/kg/minDose-dependent induction of stable and reversible pulmonary arterial hypertension[4][5]
Rat Intravenous (bolus injection)5 µg/kgIncrease in blood pressure[6]
Rat Intracoronary arterial administration10 µg/kgInduction of ischemic changes in electrocardiogram[7]
Rat Topical (on pial arterioles)10⁻⁷ M to 10⁻⁶ MIntravascular platelet aggregation and transient occlusion of arterioles and venules[8]
Rabbit Topical (on pial arterioles)10⁻¹¹ M to 10⁻⁶ MDose-dependent vasoconstriction[8][9]
Rabbit Intravenous (bolus injection)1.4 µg/kgSudden death, indicative of acute pulmonary thrombosis[9]

Experimental Protocols

Protocol 1: Induction of Pulmonary Thromboembolism in a Porcine Model

This protocol describes the induction of acute pulmonary hypertension, a surrogate for pulmonary thromboembolism, using intravenous administration of U-46619 in pigs.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Anesthetized and ventilated domestic pigs

  • Catheters for intravenous administration and hemodynamic monitoring

  • Physiological monitoring equipment (ECG, blood pressure, etc.)

Procedure:

  • Animal Preparation: Anesthetize the pig according to an approved institutional animal care and use committee (IACUC) protocol. Intubate and mechanically ventilate the animal. Place catheters for drug administration (e.g., in the jugular vein) and for monitoring of pulmonary artery pressure, systemic arterial pressure, and cardiac output.

  • U-46619 Preparation: Prepare a stock solution of U-46619 in a suitable solvent (e.g., ethanol) and then dilute it to the final desired concentration with sterile saline. The final concentration should be such that the desired dose can be administered in a reasonable volume.

  • Administration:

    • Bolus Injection: For a rapid induction of pulmonary hypertension, administer a bolus intravenous injection of U-46619 at a dose of 1.25 mg/kg.[2][3]

    • Continuous Infusion: For a more controlled and sustained model, initiate a continuous intravenous infusion of U-46619 at a low rate (e.g., 0.025 µg/kg/min) and gradually increase the infusion rate in a stepwise manner (e.g., every 5-15 minutes) until the target mean pulmonary arterial pressure is achieved.[4][5]

  • Monitoring: Continuously monitor hemodynamic parameters, including mean pulmonary arterial pressure (mPAP), systemic arterial pressure, heart rate, and cardiac output. The development of pulmonary hypertension is the primary endpoint.

  • Termination of Experiment: At the end of the experiment, euthanize the animal according to the approved IACUC protocol.

Signaling Pathways and Visualizations

U-46619 Signaling Pathway in Platelet Activation

U-46619 exerts its pro-thrombotic effects by activating the G-protein coupled thromboxane A2 receptor (TP receptor). This activation triggers a complex intracellular signaling cascade primarily involving Gq and G12/G13 proteins, leading to platelet shape change, granule release, and aggregation.[10][11][12]

U46619_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_Gq Gq Pathway cluster_G1213 G12/13 Pathway cluster_effects Platelet Responses U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor binds Gq Gαq TP_Receptor->Gq activates G1213 Gα12/13 TP_Receptor->G1213 activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC Granule_Release Granule Release Ca_mobilization->Granule_Release PKC->Granule_Release RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Shape_Change Shape Change MLC_P->Shape_Change Aggregation Aggregation Shape_Change->Aggregation Granule_Release->Aggregation

Caption: U-46619 signaling cascade in platelets.

Experimental Workflow for U-46619-Induced Thrombosis Model

The following diagram outlines a typical experimental workflow for inducing and evaluating thrombosis in an animal model using U-46619.

Experimental_Workflow cluster_prep Preparation Phase cluster_induction Induction Phase cluster_monitoring Monitoring & Analysis Phase Animal_Prep Animal Preparation (Anesthesia, Catheterization) Administration U-46619 Administration (e.g., IV Bolus or Infusion) Animal_Prep->Administration U46619_Prep U-46619 Solution Preparation U46619_Prep->Administration Hemodynamic_Monitoring Hemodynamic Monitoring (BP, HR, etc.) Administration->Hemodynamic_Monitoring Thrombosis_Assessment Thrombosis Assessment (e.g., Histology, Imaging) Administration->Thrombosis_Assessment Data_Analysis Data Analysis Hemodynamic_Monitoring->Data_Analysis Thrombosis_Assessment->Data_Analysis

Caption: Workflow for thrombosis model induction.

References

Application Note and Protocol: HPLC Analysis of 5-trans U-46619 Purity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-trans U-46619 is the trans isomer of U-46619, a potent and stable thromboxane A2 (TP) receptor agonist.[1] U-46619 is a synthetic analog of the endoperoxide prostaglandin PGH2 and is widely used in research to study the physiological and pathological roles of thromboxane A2, such as platelet aggregation and vasoconstriction.[2][3] Given that the biological activity of prostaglandin analogs can be highly dependent on their stereochemistry, ensuring the purity and isomeric integrity of compounds like this compound is critical for the accuracy and reproducibility of experimental results. This application note provides a detailed protocol for the purity assessment of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for method development and data interpretation.

PropertyValueReference
Chemical Name 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid[1]
Synonyms 5,6-trans U-46619[1]
Molecular Formula C21H34O4[1][4]
Molecular Weight 350.5 g/mol [1][4]
Purity (typical) ≥98%[5][6]
Appearance A solution in methyl acetate[1]
Solubility Soluble in DMF, DMSO, and Ethanol[1]

Signaling Pathway of U-46619

U-46619 acts as a selective agonist for the thromboxane A2 (TP) receptor, a G-protein coupled receptor.[2][7] Activation of the TP receptor by U-46619 initiates a signaling cascade that is crucial in various physiological processes, including hemostasis and vasoconstriction. The simplified signaling pathway is depicted below.

U46619_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Binds to Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Simplified signaling pathway of this compound via the TP receptor.

Experimental Protocol: HPLC Purity Analysis

This section provides a detailed methodology for the determination of this compound purity by RP-HPLC.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • 0.22 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode array detector (DAD) or UV-Vis detector

3. Chromatographic Conditions

The following HPLC conditions have been optimized for the analysis of this compound.

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

4. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute with the initial mobile phase (30% B) to a working concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a concentration of 1 mg/mL. Dilute with the initial mobile phase to a final concentration of 0.1 mg/mL.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

5. Experimental Workflow

The general workflow for the HPLC analysis is outlined in the diagram below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Figure 2: Experimental workflow for HPLC purity analysis of this compound.

6. Data Analysis and Purity Calculation

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

7. Expected Results

A successful analysis will yield a chromatogram with a well-resolved major peak corresponding to this compound. The retention time should be consistent across multiple injections of the standard. Minor peaks may be present, representing impurities or related substances. For a high-purity sample, the main peak should account for ≥98% of the total peak area.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor peak shape (tailing or fronting) Column degradation, inappropriate mobile phase pH, sample overloadUse a new column, adjust mobile phase pH, inject a lower concentration of the sample.
Variable retention times Pump malfunction, leaks, column temperature fluctuationsCheck the HPLC system for leaks, ensure stable column temperature, and verify pump performance.
No peaks detected Detector issue, no sample injected, incorrect wavelengthCheck detector lamp, ensure the autosampler is functioning correctly, and verify the detection wavelength.
Extra peaks Sample degradation, contaminated solvent or glasswareUse fresh solvents, ensure glassware is clean, and handle the sample appropriately to prevent degradation.

The RP-HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. Adherence to this protocol will enable researchers to accurately assess the quality of their compound, ensuring the validity of their experimental data. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the compound's mechanism of action and the analytical procedure.

References

Application Notes and Protocols: Western Blot Analysis of mPGES-1 Expression Following Treatment with 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of 5-trans U-46619 on the expression of microsomal prostaglandin E synthase-1 (mPGES-1) using Western blotting. This document includes an overview of the relevant signaling pathways, a comprehensive experimental protocol, and example data presentation.

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). Elevated levels of mPGES-1 are associated with various inflammatory diseases and cancers, making it a significant target for therapeutic intervention. U-46619 is a stable thromboxane A2 (TXA2) mimetic that acts as a potent agonist for the thromboxane A2 receptor (TP receptor). Commercial preparations of U-46619 often contain its isomer, this compound, as a minor impurity. Interestingly, this compound has been reported to inhibit the enzymatic activity of mPGES-1. This protocol is designed to investigate whether this compound also modulates the protein expression of mPGES-1 in cultured cells.

U-46619 is known to activate several downstream signaling pathways upon binding to the TP receptor, including the p38 mitogen-activated protein kinase (p38MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. The expression of mPGES-1 itself is known to be regulated by various signaling cascades, including the MAPK/ERK pathway. Therefore, it is plausible that this compound, in addition to its direct enzymatic inhibition, could influence mPGES-1 expression through these signaling networks.

Signaling Pathway Overview

The interaction between U-46619 and its downstream signaling, and the established regulation of mPGES-1, is complex. The following diagram illustrates the potential signaling cascade initiated by U-46619 and its putative influence on mPGES-1 expression.

cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum U46619 U-46619 / this compound TP_Receptor TP Receptor U46619->TP_Receptor p38_MAPK p38 MAPK TP_Receptor->p38_MAPK ERK12 ERK1/2 TP_Receptor->ERK12 mPGES1_Gene mPGES-1 Gene p38_MAPK->mPGES1_Gene ? ERK12->mPGES1_Gene ? NFkB NF-κB NFkB->mPGES1_Gene ? mPGES1_mRNA mPGES-1 mRNA mPGES1_Gene->mPGES1_mRNA mPGES1_Protein mPGES-1 Protein mPGES1_mRNA->mPGES1_Protein Translation A 1. Cell Culture (e.g., A549 cells) B 2. Treatment with this compound (Varying concentrations and time points) A->B C 3. Cell Lysis and Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (anti-mPGES-1 and anti-β-actin) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis and Quantification J->K

Application Notes and Protocols for Calcium Imaging Assays with Thromboxane A2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols focus on the well-characterized thromboxane A2 (TXA2) receptor agonist, U-46619 . The requested compound, 5-trans U-46619 , is a trans isomer of U-46619 and is often present as a minor component in commercial preparations of U-46619. There is a significant lack of published scientific literature detailing the specific use of this compound in calcium imaging assays, and its distinct biological activity has been seldomly investigated. One study noted that this compound was approximately half as potent as U-46619 in inhibiting microsomal prostaglandin E2 synthase. Given the limited data on the 5-trans isomer, the information provided below is based on the extensive research conducted with U-46619, which should serve as a valuable proxy for researchers interested in this class of compounds.

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent agonist of the ThromboxA2 (TXA2) receptor, also known as the TP receptor.[1][2] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i), a key event in numerous physiological processes including platelet aggregation and smooth muscle contraction.[1][2] Calcium imaging assays provide a powerful tool to study the pharmacology of TP receptor agonists like U-46619 and to screen for potential modulators of this pathway.

These notes provide an overview of the signaling pathways activated by U-46619, quantitative data from calcium imaging assays, and detailed protocols for conducting such experiments.

Signaling Pathway of U-46619-Induced Calcium Mobilization

U-46619 binding to the TP receptor, a Gq-coupled GPCR, triggers a well-defined signaling cascade:

  • Gq Protein Activation: Ligand binding induces a conformational change in the TP receptor, leading to the activation of the heterotrimeric G protein, Gq.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytosol.

  • Extracellular Calcium Influx: The increase in intracellular calcium can be further amplified by the influx of extracellular Ca²⁺ through various plasma membrane channels, including store-operated calcium (SOC) channels and other voltage-gated or receptor-operated channels.

  • Downstream Effects: The elevated [Ca²⁺]i acts as a crucial second messenger, activating a variety of downstream effectors such as protein kinase C (PKC) and calmodulin, which in turn mediate cellular responses like smooth muscle contraction and platelet aggregation.

U46619_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq Protein TP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Ca_Channel Ca²⁺ Channel Ca_Cytosol ↑ [Ca²⁺]i Ca_Channel->Ca_Cytosol influx IP3R IP3 Receptor IP3->IP3R Downstream Downstream Cellular Responses Ca_Cytosol->Downstream Ca_ER Ca²⁺ Store IP3R->Ca_ER releases Ca_ER->Ca_Cytosol

U-46619 signaling pathway leading to increased intracellular calcium.

Quantitative Data from U-46619 Calcium Imaging Assays

The potency of U-46619 in inducing calcium mobilization can vary depending on the cell type and experimental conditions. The following table summarizes some reported half-maximal effective concentration (EC50) values.

Cell TypeAssay TypeEC50 of U-46619Reference
Human PlateletsAggregation0.58 µM[2]
Human PlateletsShape Change0.013 µM[2]
Human Vascular Smooth Muscle Cells⁴⁵Ca²⁺ Efflux398 ± 26 nM
HEK 293 cells expressing TP receptorIntracellular Free Calcium Increase56 ± 7 nM
GeneralTP Receptor Agonist Activity35 nM[3][4]

Experimental Protocols

Below are detailed protocols for performing calcium imaging assays using U-46619 with two common fluorescent calcium indicators, Fluo-4 AM and Fura-2 AM.

General Workflow for Calcium Imaging Assay

Calcium_Imaging_Workflow A 1. Cell Seeding B 2. Dye Loading (e.g., Fluo-4 AM or Fura-2 AM) A->B C 3. De-esterification and Washing B->C D 4. Baseline Fluorescence Measurement C->D E 5. Compound Addition (U-46619) D->E F 6. Post-Stimulation Fluorescence Measurement E->F G 7. Data Analysis F->G

General workflow for a calcium imaging experiment.

Protocol 1: Calcium Imaging using Fluo-4 AM

Fluo-4 AM is a high-affinity, single-wavelength calcium indicator that exhibits a large fluorescence intensity increase upon binding to Ca²⁺.

Materials:

  • Adherent cells expressing the TP receptor (e.g., HEK293-TP, vascular smooth muscle cells)

  • 96-well black, clear-bottom microplate

  • Fluo-4 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, supplemented with 20 mM HEPES

  • U-46619

  • Fluorescence plate reader with an injection system or a fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Reagents:

    • Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • Loading Buffer: For each well, prepare 100 µL of loading buffer by adding Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02-0.04%) to HBSS with 20 mM HEPES. Vortex briefly to mix.

    • U-46619 Solutions: Prepare a series of U-46619 dilutions in HBSS with 20 mM HEPES at 2X the final desired concentration.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of HBSS.

    • Add 100 µL of the Fluo-4 AM loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • Gently aspirate the loading buffer.

    • Wash the cells twice with 100 µL of HBSS to remove extracellular dye.

    • After the final wash, add 100 µL of HBSS to each well.

    • Incubate at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope.

    • Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 100 µL of the 2X U-46619 solution to the corresponding wells.

    • Record the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in intracellular calcium is typically expressed as the ratio of the fluorescence after stimulation (F) to the baseline fluorescence before stimulation (F₀), i.e., F/F₀.

    • Alternatively, the response can be quantified as the change in fluorescence (ΔF = F_max - F₀) or normalized to the baseline (ΔF/F₀).

    • Plot the dose-response curve of U-46619 and calculate the EC50 value.

Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM

Fura-2 AM is a ratiometric calcium indicator, which allows for more accurate quantification of intracellular calcium concentrations by minimizing the effects of uneven dye loading, photobleaching, and cell thickness.

Materials:

  • Same as for Fluo-4 AM protocol, but replace Fluo-4 AM with Fura-2 AM.

  • Fluorescence imaging system capable of alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.

Procedure:

  • Cell Seeding and Reagent Preparation:

    • Follow steps 1 and 2 of the Fluo-4 AM protocol, preparing a Fura-2 AM stock solution (1 mM in DMSO) and the corresponding loading buffer (2-5 µM Fura-2 AM).

  • Dye Loading and Washing:

    • Follow steps 3 and 4 of the Fluo-4 AM protocol.

  • Calcium Measurement:

    • Place the coverslip or plate on the stage of a fluorescence microscope equipped for ratiometric imaging.

    • Set the emission wavelength to ~510 nm.

    • Acquire images by alternating the excitation wavelength between ~340 nm and ~380 nm.

    • Establish a stable baseline ratio (F₃₄₀/F₃₈₀) for 10-20 seconds.

    • Add the U-46619 solution.

    • Continue to acquire ratiometric images for at least 60-120 seconds.

  • Data Analysis:

    • The primary data is the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F₃₄₀/F₃₈₀).

    • An increase in intracellular calcium leads to an increase in the 340 nm signal and a decrease in the 380 nm signal, resulting in an increased F₃₄₀/F₃₈₀ ratio.

    • Plot the change in the F₃₄₀/F₃₈₀ ratio over time.

    • The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute intracellular calcium concentrations, although this requires calibration.

    • Plot the dose-response curve of U-46619 based on the peak change in the F₃₄₀/F₃₈₀ ratio and calculate the EC50 value.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal Insufficient dye loading.Increase dye concentration or incubation time. Ensure Pluronic F-127 is used to aid dye solubilization.
Cell death.Use a lower concentration of dye or reduce the loading time. Check for cytotoxicity of the compound.
High background fluorescence Incomplete removal of extracellular dye.Increase the number of wash steps.
Autofluorescence from compounds or media.Use phenol red-free media. Measure the fluorescence of the compound alone.
No response to U-46619 Cells do not express functional TP receptors.Use a positive control (e.g., ATP for P2Y receptors). Verify receptor expression.
Inactive U-46619.Use a fresh stock of U-46619.
Variable results between wells Uneven cell seeding.Ensure a homogenous cell suspension when seeding.
Uneven dye loading.Ensure consistent incubation times and temperatures.

These application notes and protocols provide a comprehensive guide for researchers and drug development professionals to design and execute calcium imaging assays to study the effects of the thromboxane A2 receptor agonist U-46619. While specific data for this compound is limited, the provided information on its well-characterized isomer serves as a robust starting point for investigation.

References

5-trans U-46619 as a Tool for Inflammation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is recognized as a minor impurity, constituting 2-5% of most commercial preparations of its more widely studied isomer, U-46619.[1] U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and functions as a potent and selective thromboxane A2 (TP) receptor agonist.[2] While the biological activity of this compound has been sparsely investigated on its own, the extensive research on U-46619 provides a valuable framework for understanding its potential applications in inflammation research. Thromboxane A2 (TXA2), the endogenous ligand for the TP receptor, is a potent mediator of platelet aggregation, vasoconstriction, and smooth muscle contraction, and plays a significant role in tissue injury and inflammation.[1][3] U-46619 is frequently used as a stable mimetic to investigate the physiological and pathological roles of TXA2.[3][4]

This document provides detailed application notes and protocols for the use of U-46619 as a tool in inflammation research, with the understanding that this information is primarily based on the widely available 5-cis isomer. Researchers should be aware of the potential presence of the 5-trans isomer in their reagents and consider its potential, albeit less potent, effects.

Mechanism of Action

U-46619 exerts its effects by binding to and activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor.[5] This activation initiates intracellular signaling cascades that are central to inflammatory processes. In the context of inflammation, TP receptor stimulation by U-46619 has been shown to activate key signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway.[6] This can lead to the production and release of pro-inflammatory mediators such as interleukin-1β (IL-1β) and nitric oxide (NO) in immune cells like microglia.[6]

Signaling Pathway of U-46619 in Microglia

U46619_Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq Protein TP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates ERK_Pathway ERK Pathway PKC->ERK_Pathway Activates Transcription_Factors Transcription Factors (e.g., NF-κB) ERK_Pathway->Transcription_Factors Activates Inflammatory_Mediators Pro-inflammatory Mediators (IL-1β, iNOS/NO) Transcription_Factors->Inflammatory_Mediators Upregulates

Caption: U-46619 signaling cascade in inflammatory cells.

Applications in Inflammation Research

U-46619 is a versatile tool for studying various aspects of inflammation, including:

  • Microglial Activation: Investigating the role of TP receptor activation in the inflammatory response of microglia, the resident immune cells of the central nervous system.[6]

  • Neuroinflammation: Modeling and studying inflammatory processes in the brain, particularly in the context of ischemic brain injury.[6]

  • Vascular Inflammation: Examining the effects of TP receptor stimulation on vascular smooth muscle cells and endothelium, which are key players in inflammatory vascular diseases.[5][7]

  • Platelet-Mediated Inflammation: Studying the interaction between platelets and immune cells, and the role of platelet activation in inflammatory conditions.[5]

  • Screening for TP Receptor Antagonists: Using U-46619 as an agonist to identify and characterize novel compounds that block the TP receptor and may have therapeutic potential as anti-inflammatory agents.

Quantitative Data

The following tables summarize quantitative data on the effects of U-46619 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of U-46619

ParameterValueCell/Tissue TypeReference
EC50 (TP Receptor Agonism)35 nMNot specified[5]
EC50 (Platelet Shape Change)0.035 µMHuman Platelets[8]
EC50 (Serotonin Release)0.536 µMHuman Platelets[8]
EC50 (Platelet Aggregation)1.31 µMHuman Platelets[8]
U-46619 Concentration for 80% Emax (Vasoconstriction)1 µMRat Mesenteric Artery[7]

Table 2: Effects of U-46619 on Inflammatory Mediator Release in BV2 Microglial Cells

TreatmentIL-1β Release (relative to control)NO Release (relative to control)Reference
U-46619 (10 µM) IncreasedIncreased[6]
U-46619 (10 µM) + U0126 (10 µM, MEK inhibitor) Significantly AttenuatedSignificantly Reduced[6]

Experimental Protocols

Protocol 1: In Vitro Microglial Activation Assay

This protocol describes how to assess the pro-inflammatory effects of U-46619 on a microglial cell line, such as BV2 cells.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • U-46619 stock solution (e.g., 10 mM in DMSO)

  • TP receptor antagonist (e.g., SQ29548) for control experiments

  • MEK inhibitor (e.g., U0126) for pathway analysis

  • ELISA kit for IL-1β detection

  • Griess Reagent for Nitric Oxide (NO) detection

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (24-well)

Procedure:

  • Cell Seeding: Seed BV2 cells in a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Pre-treatment (Optional): For pathway analysis, pre-treat cells with inhibitors (e.g., 1 µM SQ29548 or 10 µM U0126) for 30 minutes before adding U-46619.

  • Stimulation: Treat the cells with varying concentrations of U-46619 (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control (DMSO).

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • NO Measurement: Measure the accumulation of nitrite, a stable product of NO, in the supernatants using the Griess Reagent.

  • Data Analysis: Normalize the results to the vehicle control and perform statistical analysis.

Experimental Workflow for Microglial Activation Assay

Microglia_Workflow Start Start Seed_Cells Seed BV2 Cells (24-well plate) Start->Seed_Cells Adhere Allow Adherence (Overnight) Seed_Cells->Adhere Pretreat Pre-treat with Inhibitors (Optional, 30 min) Adhere->Pretreat Stimulate Stimulate with U-46619 (24 hours) Adhere->Stimulate Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Assay Perform Assays Collect_Supernatant->Assay ELISA IL-1β ELISA Assay->ELISA Griess Griess Assay (NO) Assay->Griess Analyze Data Analysis ELISA->Analyze Griess->Analyze End End Analyze->End

Caption: Workflow for in vitro microglial activation assay.

Protocol 2: Ex Vivo Vascular Reactivity Assay

This protocol outlines a method to study the vasoconstrictor effects of U-46619 on isolated arterial rings, a model for vascular inflammation.

Materials:

  • Laboratory animals (e.g., rats, mice)

  • Krebs-Henseleit solution

  • U-46619 stock solution

  • Phenylephrine (for vessel viability check)

  • Organ bath system with force transducers

  • Dissection microscope and surgical instruments

Procedure:

  • Tissue Isolation: Euthanize the animal and carefully dissect the desired artery (e.g., mesenteric artery, aorta).

  • Ring Preparation: Clean the artery of surrounding tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the arterial rings in an organ bath filled with Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 at 37°C.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g).

  • Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) or phenylephrine to ensure tissue viability.

  • Cumulative Concentration-Response Curve: After washing and returning to baseline, add U-46619 in a cumulative manner (e.g., 10-10 to 10-5 M) to generate a concentration-response curve.

  • Data Recording and Analysis: Record the isometric tension and calculate the contractile response as a percentage of the maximal contraction induced by KCl. Determine the Emax and pD2 (-log EC50) values.

Conclusion

U-46619 is a valuable pharmacological tool for investigating the role of the thromboxane A2 receptor in inflammation. Its stability and potent agonist activity make it ideal for a wide range of in vitro and in vivo studies. While the specific biological activities of the 5-trans isomer are not as well-characterized, the extensive data available for U-46619 provides a strong foundation for its use in inflammation research. Researchers should be mindful of the isomeric composition of their U-46619 preparations and consider its potential implications for experimental outcomes. The protocols and data presented here offer a comprehensive guide for utilizing U-46619 to explore the complex mechanisms of inflammation.

References

Troubleshooting & Optimization

5-trans U-46619 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-trans U-46619, focusing on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the more common U-46619?

A1: this compound is the trans isomer of the thromboxane receptor agonist U-46619.[1] While structurally similar, their primary mechanisms of action differ. The common U-46619 is a potent and stable thromboxane A2 (TP) receptor agonist.[2][3][4] In contrast, this compound has been reported to inhibit microsomal prostaglandin E2 synthase (mPGES).[1] It is crucial to select the correct isomer for your intended experimental application.

Q2: What is the expected solubility of this compound in aqueous buffers?

A2: The solubility of this compound in aqueous buffers is limited. Specifically, its solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1] Due to this limited solubility, careful preparation is necessary to avoid precipitation.

Q3: In which solvents is this compound more soluble?

A3: this compound is significantly more soluble in organic solvents. The approximate solubilities are:

  • Dimethylformamide (DMF): ~50 mg/mL[1]

  • Dimethyl sulfoxide (DMSO): ~50 mg/mL[1]

  • Ethanol: ~50 mg/mL[1]

Q4: How should I prepare an aqueous working solution of this compound?

A4: To prepare an aqueous working solution, it is recommended to first dissolve this compound in an organic solvent, such as DMSO or ethanol, to create a concentrated stock solution. This stock solution can then be serially diluted with the aqueous buffer of your choice to the final desired concentration. This method helps to minimize precipitation. For maximum solubility in aqueous buffers, a stock solution in an organic solvent should be diluted with the aqueous buffer.[5]

Q5: For how long can I store aqueous solutions of U-46619?

A5: It is not recommended to store aqueous solutions of U-46619 for more than one day.[5][6] For optimal results, prepare fresh aqueous solutions for each experiment. Stock solutions in organic solvents are more stable when stored appropriately.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed after diluting the organic stock solution in aqueous buffer. The concentration in the aqueous buffer exceeds the solubility limit of ~1 mg/mL.- Ensure the final concentration in the aqueous buffer is below 1 mg/mL.- Increase the proportion of organic solvent in the final solution, if experimentally permissible.- Vigorously vortex the solution during and after dilution.- Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.[7][8]
Inconsistent experimental results. Degradation of the compound in the aqueous solution.- Prepare fresh aqueous solutions for each experiment from a stable organic stock solution.- Avoid repeated freeze-thaw cycles of the stock solution.[2]
Difficulty dissolving the compound, even in organic solvents. The compound may have come out of the solvent it was supplied in.- Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound in the original solvent before preparing your stock solution.[7][8]

Quantitative Solubility Data

Solvent Approximate Solubility of this compound Approximate Solubility of U-46619
PBS (pH 7.2)~1 mg/mL[1]~1-2 mg/mL[5][6]
DMSO~50 mg/mL[1]~100 mg/mL[5][6]
Ethanol~50 mg/mL[1]~100 mg/mL[5][6]
Dimethylformamide (DMF)~50 mg/mL[1]~100 mg/mL[5][6]

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution of this compound in an Organic Solvent

  • If this compound is supplied as a solid, allow the vial to equilibrate to room temperature before opening.

  • Add a precise volume of the desired organic solvent (e.g., DMSO, ethanol) to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.[7][8]

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage, as recommended by the supplier.[2] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol for Preparing an Aqueous Working Solution from an Organic Stock

  • Thaw the concentrated organic stock solution at room temperature.

  • Determine the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

  • Add the calculated volume of the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.

  • If any cloudiness or precipitation appears, try further dilution, gentle warming, or sonication.

  • Use the freshly prepared aqueous solution immediately for your experiments, as its stability is limited.[5][6]

Visualizations

Signaling_Pathway_U46619 cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor (Thromboxane A2 Receptor) U46619->TP_Receptor Binds Gq Gq Protein TP_Receptor->Gq Activates RhoA RhoA TP_Receptor->RhoA Activates ERK ERK TP_Receptor->ERK Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca2_release->Cellular_Response PKC->Cellular_Response RhoA->Cellular_Response ERK->Cellular_Response

Caption: Signaling pathway of the common thromboxane A2 receptor agonist U-46619.

Experimental_Workflow start Start: this compound dissolve_organic Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->dissolve_organic stock_solution Concentrated Stock Solution dissolve_organic->stock_solution dilute_aqueous Dilute in Aqueous Buffer (e.g., PBS) stock_solution->dilute_aqueous working_solution Aqueous Working Solution (<1 mg/mL) dilute_aqueous->working_solution experiment Immediate Use in Experiment working_solution->experiment

Caption: Experimental workflow for preparing this compound aqueous solutions.

Troubleshooting_Tree start Issue: Precipitation in Aqueous Buffer check_concentration Is final concentration > 1 mg/mL? start->check_concentration reduce_concentration Solution: Reduce final concentration. check_concentration->reduce_concentration Yes check_mixing Was vigorous mixing applied during dilution? check_concentration->check_mixing No success Problem Resolved reduce_concentration->success improve_mixing Action: Use vortexing, sonication, or gentle warming (37°C). check_mixing->improve_mixing No check_solvent_ratio Is organic solvent percentage minimal? check_mixing->check_solvent_ratio Yes improve_mixing->success increase_solvent Consider (if permissible): Slightly increase organic solvent in final solution. check_solvent_ratio->increase_solvent Yes check_solvent_ratio->success No increase_solvent->success

Caption: Troubleshooting decision tree for this compound precipitation.

References

Preventing degradation of 5-trans U-46619 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thromboxane A2 mimetic, U-46619.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and why is it used in research?

A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1] It functions as a potent thromboxane A2 (TP) receptor agonist.[2][3] Unlike the endogenous thromboxane A2, which is highly unstable in aqueous solutions with a very short half-life, U-46619 provides a stable compound for studying the physiological and pathological effects of TP receptor activation, such as platelet aggregation and vasoconstriction.[4][5]

Q2: How should U-46619 be stored upon receipt?

A2: U-46619 is typically supplied as a solution in methyl acetate and should be stored at -20°C.[6] Under these conditions, it is stable for at least two years.[6] Some suppliers may also provide it as a powder, which should also be stored at -20°C under desiccating conditions.[7]

Q3: How do I prepare a stock solution of U-46619?

A3: If U-46619 is supplied in methyl acetate, the solvent can be evaporated under a gentle stream of nitrogen.[6] The residue can then be dissolved in an organic solvent such as ethanol, DMSO, or dimethylformamide.[6] It is recommended to purge the solvent with an inert gas before use.[6] Stock solutions in these organic solvents can be stored at -20°C for up to one month or at -80°C for up to six months. To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.

Q4: Is U-46619 stable in aqueous solutions?

A4: No, U-46619 is sparingly soluble and unstable in aqueous buffers.[6] It is strongly recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than one day.[6] Degradation in aqueous media can lead to a loss of biological activity and inconsistent experimental results.

Q5: What is the primary signaling pathway activated by U-46619?

A5: U-46619 activates the thromboxane A2 (TP) receptor, which is a G protein-coupled receptor (GPCR).[8] The TP receptor primarily couples to Gq and G12/13 proteins.[9] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] This results in an increase in intracellular calcium concentration ([Ca2+]i) and activation of protein kinase C (PKC).[10] Activation of G12/13 stimulates the RhoA/Rho-kinase (ROK) pathway, which contributes to the sensitization of the contractile machinery to calcium.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker-than-expected biological response (e.g., platelet aggregation, vasoconstriction). Degradation of U-46619 in aqueous solution.Prepare fresh aqueous working solutions of U-46619 for each experiment. Do not store aqueous solutions for more than one day.[6]
Improper storage of stock solution.Ensure stock solutions in organic solvents are stored at -20°C or -80°C in tightly sealed, light-protected aliquots to avoid freeze-thaw cycles and exposure to moisture and light.
Inaccurate concentration of the stock solution.Verify the concentration of your stock solution. If possible, perform a concentration determination using a validated analytical method like HPLC.
High variability between replicate experiments. Differences in solution preparation.Standardize the protocol for preparing U-46619 solutions, including the solvent used, the method of dilution, and the time between preparation and use.
Cellular or tissue desensitization.Be aware of potential receptor desensitization with repeated or prolonged exposure to U-46619. Include appropriate washout periods in your experimental design.
Presence of interfering substances.Ensure all buffers and media are free of contaminants that could interfere with U-46619 activity or stability.
Precipitation of U-46619 in aqueous buffer. Low solubility of U-46619 in aqueous solutions.U-46619 is sparingly soluble in aqueous buffers (approximately 1 mg/mL in PBS, pH 7.2).[6] To improve solubility, first dissolve U-46619 in a small amount of organic solvent (e.g., ethanol, DMSO) before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Unexpected off-target effects. Non-specific binding or activation of other receptors at high concentrations.Use the lowest effective concentration of U-46619 as determined by a dose-response curve. While U-46619 is a selective TP receptor agonist, very high concentrations may lead to off-target effects.
Interaction with other components in the experimental system.Consider potential interactions with other drugs or compounds present in your assay. Use appropriate vehicle controls to identify any effects of the solvent.

Quantitative Data Summary

Table 1: Solubility of U-46619

SolventApproximate SolubilityReference
Methyl Acetate10 mg/mL (as supplied by some vendors)[2]
Ethanol~100 mg/mL[6]
DMSO~100 mg/mL[6]
Dimethylformamide~100 mg/mL[6]
PBS (pH 7.2)~1 mg/mL[6]

Table 2: Recommended Storage Conditions for U-46619

FormStorage TemperatureDurationReference
Solution in Methyl Acetate-20°C≥ 2 years[6]
Stock Solution in Organic Solvent (e.g., Ethanol, DMSO)-20°CUp to 1 month
-80°CUp to 6 months
Aqueous Working SolutionRoom Temperature or 4°CNot recommended for more than one day[6]

Experimental Protocols

Protocol 1: Preparation of U-46619 Stock Solution from Methyl Acetate

  • If U-46619 is supplied in methyl acetate, carefully evaporate the solvent under a gentle stream of dry nitrogen gas.

  • Once the solvent is fully evaporated, add the desired volume of an appropriate organic solvent (e.g., ethanol, DMSO, or dimethylformamide purged with an inert gas) to achieve the target stock concentration (e.g., 10 mg/mL).

  • Gently vortex or sonicate the solution to ensure complete dissolution.

  • Dispense the stock solution into small, single-use aliquots in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solution

  • Thaw a single aliquot of the U-46619 stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired aqueous experimental buffer (e.g., PBS, Tyrode's solution) to achieve the final working concentration.

  • To minimize precipitation, it is advisable to add the stock solution to the buffer while vortexing.

  • Use the freshly prepared aqueous solution immediately or within the same day for your experiment. Do not store aqueous solutions.

Visualizations

U46619_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates G1213 G12/13 TP_Receptor->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G1213->RhoA Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ROK Rho-kinase (ROK) RhoA->ROK Activates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_sensitization Ca²⁺ Sensitization ROK->Ca_sensitization Response Platelet Aggregation / Vasoconstriction PKC->Response Ca_release->Response Ca_sensitization->Response

Caption: U-46619 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis storage Store U-46619 at -20°C prep_stock Prepare Aliquoted Stock Solution (e.g., in DMSO) storage->prep_stock prep_working Prepare Fresh Aqueous Working Solution prep_stock->prep_working add_u46619 Add U-46619 Working Solution prep_working->add_u46619 exp_setup Set up Experimental System (e.g., cells, tissue) exp_setup->add_u46619 incubation Incubate for Defined Period add_u46619->incubation measurement Measure Biological Response incubation->measurement data_analysis Data Analysis measurement->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General experimental workflow for using U-46619.

References

Optimizing 5-trans U-46619 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of 5-trans U-46619 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the trans isomer of the potent thromboxane A2 (TXA2) receptor agonist, U-46619. It is a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] Its primary mechanism of action is the activation of the thromboxane A2 (TP) receptor, a G-protein coupled receptor.[1][2] This activation stimulates various downstream signaling pathways, leading to physiological responses such as platelet aggregation and smooth muscle contraction.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in organic solvents such as methyl acetate, ethanol, DMSO, and DMF at concentrations of up to 50 mg/mL.[3] For cell-based assays, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the aqueous assay buffer or cell culture medium.

Q3: What is the stability of this compound in aqueous solutions?

A3: While this compound is stable as a solid or in organic solvent stocks when stored properly, it is less stable in aqueous solutions. Thromboxane A2 itself is highly unstable in aqueous solutions with a very short half-life.[3] Although U-46619 is a more stable analog, it is still recommended to prepare fresh aqueous dilutions for each experiment and avoid long-term storage of aqueous solutions.[2]

Q4: Can this compound be used to study signaling pathways other than platelet aggregation?

A4: Yes. While it is a well-established tool for studying platelet aggregation, U-46619 has been shown to activate a variety of signaling pathways in different cell types. These include the p38MAPK and ERK1/2 signaling pathways in human induced pluripotent stem cells, which can enhance their differentiation into endothelial cells.[4] It is also known to be involved in vasoconstriction and can influence cell proliferation in certain cancer cell lines.[5][6]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or no cellular response to this compound Incorrect concentration: The concentration of this compound may be too high or too low for the specific cell type and assay.Perform a dose-response curve to determine the optimal concentration for your experimental setup. A high concentration (e.g., 5 µM) has been shown to be less effective in some assays.[4]
Cell health and passage number: Cells that are unhealthy, have been passaged too many times, or are in a non-logarithmic growth phase may not respond optimally.Ensure you are using healthy, low-passage cells in the logarithmic growth phase for your experiments.
Low or absent TP receptor expression: The cell line you are using may not express the thromboxane A2 receptor (TP receptor) at sufficient levels.Verify the expression of the TP receptor in your cell line using techniques such as Western blotting, qPCR, or flow cytometry.
Degradation of this compound: Improper storage or handling of the compound can lead to its degradation.Store the stock solution at -20°C as recommended. Prepare fresh dilutions in aqueous buffer for each experiment and use them promptly.[2]
Precipitation of this compound in aqueous solution Poor solubility: this compound has limited solubility in aqueous buffers.[2]Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. For the final working solution, ensure the final concentration of the organic solvent is low (typically <0.1%) and compatible with your cells. Vortex the solution thoroughly during dilution.
High background signal or off-target effects Non-specific binding or activity: At high concentrations, this compound may exhibit off-target effects.Use the lowest effective concentration determined from your dose-response experiments. Include appropriate controls, such as a vehicle control (the solvent used to dissolve the compound) and a negative control (cells not treated with the compound). Consider using a specific TP receptor antagonist to confirm that the observed effects are mediated by the TP receptor.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound solid or pre-dissolved solution

  • Anhydrous DMSO or ethanol

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium or assay buffer (e.g., PBS)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • If starting with a solid, weigh out the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., for 1 mg of this compound with a molecular weight of 350.5 g/mol , add 285.3 µL of solvent for a 10 mM stock).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

    • Vortex gently after each dilution step.

    • Use the freshly prepared working solutions immediately.

Protocol 2: General Cell-Based Assay Workflow for this compound

Materials:

  • Cells of interest cultured in appropriate vessels (e.g., 96-well plates)

  • Complete cell culture medium

  • This compound working solutions

  • Assay-specific reagents (e.g., calcium indicator dye, cell viability reagent)

  • Plate reader or other appropriate detection instrument

Procedure:

  • Cell Seeding: Seed your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight, or as required by your specific assay.

  • Cell Treatment:

    • Remove the old medium from the wells.

    • Wash the cells once with pre-warmed PBS or serum-free medium if required by the assay.

    • Add the prepared this compound working solutions at various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of U-46619).

  • Incubation: Incubate the cells for the desired period at 37°C in a CO2 incubator. The incubation time will depend on the specific cellular response being measured (e.g., minutes for calcium flux, hours for gene expression or proliferation).

  • Assay Measurement: Following incubation, perform the specific assay according to the manufacturer's instructions. This could involve measuring changes in intracellular calcium, cell viability, protein expression, or other relevant endpoints.

  • Data Analysis: Analyze the data to determine the effect of different concentrations of this compound on the measured cellular response.

Signaling Pathways and Workflows

U46619_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor (Thromboxane A2 Receptor) U46619->TP_Receptor Gq Gq Protein TP_Receptor->Gq activates RhoA RhoA TP_Receptor->RhoA activates MAPK_pathway MAPK Pathway (p38, ERK1/2) TP_Receptor->MAPK_pathway activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release induces Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction, Cell Differentiation) Ca2_release->Cellular_Response PKC->Cellular_Response ROCK Rho-kinase (ROCK) RhoA->ROCK activates ROCK->Cellular_Response MAPK_pathway->Cellular_Response

Caption: Signaling pathway of this compound via the TP receptor.

Concentration_Optimization_Workflow start Start: Prepare Cell Culture prepare_reagents Prepare this compound Stock and Working Solutions start->prepare_reagents dose_response Perform Dose-Response Experiment (e.g., 10 nM to 10 µM) prepare_reagents->dose_response incubation Incubate for Defined Period dose_response->incubation measure_response Measure Cellular Response incubation->measure_response analyze_data Analyze Data and Determine EC50/Optimal Concentration measure_response->analyze_data troubleshoot Troubleshoot if Necessary (e.g., adjust concentration range, check cell health) analyze_data->troubleshoot Inconsistent or No Response end Proceed with Optimized Concentration analyze_data->end Optimal Concentration Determined troubleshoot->dose_response Re-optimize

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic start Problem: Inconsistent or No Response check_concentration Is the concentration range appropriate? start->check_concentration check_reagent Is the this compound solution freshly prepared and properly stored? check_concentration->check_reagent Yes adjust_concentration Action: Perform a wider dose-response curve. check_concentration->adjust_concentration No check_cells Are the cells healthy and expressing the TP receptor? check_reagent->check_cells Yes prepare_new_reagent Action: Prepare fresh this compound dilutions from a new stock aliquot. check_reagent->prepare_new_reagent No validate_cells Action: Use low-passage cells and verify TP receptor expression. check_cells->validate_cells No solution Solution Found check_cells->solution Yes adjust_concentration->solution prepare_new_reagent->solution validate_cells->solution

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting inconsistent results with 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with the thromboxane A2 receptor agonist, 5-trans U-46619.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary mechanism of action?

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1] It functions as a potent and selective agonist for the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2] By mimicking the action of TXA2, U-46619 induces a variety of physiological responses, most notably platelet aggregation and the contraction of smooth muscle, leading to vasoconstriction.[1][3]

Q2: How does the U-46619 signaling pathway work?

Upon binding to the G-protein-coupled TP receptor, U-46619 initiates a signaling cascade.[4][5] This typically involves the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][6] This increase in intracellular calcium, along with other signaling events, ultimately drives cellular responses like platelet aggregation and smooth muscle contraction.[4][6][7] The pathway can also involve the Rho/Rho-kinase signaling pathway to enhance vasoconstriction.[6]

Q3: How should I prepare and store U-46619 solutions?

Proper preparation and storage of U-46619 are critical for consistent results. U-46619 is often supplied as a solution in methyl acetate.[8] To prepare a working solution, the methyl acetate can be evaporated under a gentle stream of nitrogen, and the compound can then be dissolved in a solvent of choice such as ethanol, DMSO, or dimethyl formamide.[8][9] For aqueous buffers like PBS (pH 7.2), the solubility is limited (approximately 1-2 mg/mL).[8][9] It is not recommended to store aqueous solutions for more than one day to avoid degradation and ensure experimental consistency.[8][9] For long-term storage, U-46619 should be kept at -20°C, where it is stable for at least one to two years.[8][9]

Q4: What are the common causes of inconsistent experimental results with U-46619?

Inconsistent results with U-46619 can arise from several factors:

  • Reagent Instability: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound. Aqueous solutions are particularly unstable and should be prepared fresh daily.[8][9][10]

  • Solubility Issues: Poor solubility in aqueous buffers can result in a lower effective concentration of the agonist.

  • Receptor Desensitization: Prolonged or repeated exposure of cells or tissues to U-46619 can lead to desensitization of the TP receptors, resulting in diminished responses over time.

  • Biological Variability: The expression and sensitivity of TP receptors can vary between different species, tissues, and even individuals.[11][12][13] Some studies have noted that a significant portion of the normal human population shows non-sensitivity to U-46619 in platelet aggregation assays.[12][13]

  • Experimental Conditions: Factors such as temperature, pH, and the presence of other substances in the experimental medium can influence the activity of U-46619.

Troubleshooting Guides

Problem 1: No response or a very weak response to U-46619.
Possible Cause Troubleshooting Step
Degraded U-46619 Prepare a fresh working solution from a new aliquot of the stock solution. Ensure the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.
Incorrect Concentration Verify the calculations for your dilutions. Perform a concentration-response curve to determine the optimal concentration for your specific experimental model.
Low Receptor Expression Confirm the expression of TP receptors in your cell line or tissue using techniques like Western blot or qPCR. If expression is low, consider using a different experimental model.
Receptor Desensitization Minimize pre-incubation times with U-46619. If repeated stimulation is necessary, allow for sufficient washout and recovery periods between applications.
Solubility Issues If using an aqueous buffer, ensure the concentration of U-46619 does not exceed its solubility limit. Consider using a small amount of an organic solvent like DMSO to aid dissolution before diluting in the final buffer.
Problem 2: High variability between replicate experiments.
Possible Cause Troubleshooting Step
Inconsistent Solution Prep Prepare a single, larger batch of U-46619 working solution for all replicates in an experiment to ensure consistency.
Biological Variation Increase the number of replicates to account for inherent biological variability. If using primary tissues, be aware of potential differences between donors.[12][13]
Pipetting Errors Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of U-46619.
Fluctuating Conditions Maintain consistent experimental conditions (temperature, pH, incubation times) across all replicates.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of U-46619

PropertyValueReference(s)
Molecular Weight 350.5 g/mol [2][5][8]
Purity ≥98%[2][5][8]
Solubility ~100 mg/mL in Ethanol, DMSO, DMF[8][9]
~1-2 mg/mL in PBS (pH 7.2)[8][9]
Storage -20°C[2][8][9]
Stability ≥2 years at -20°C in appropriate solvent[8]

Table 2: Recommended Concentration Ranges for Common Applications

ApplicationConcentration RangeReference(s)
Platelet Aggregation 1 nM - 10 µM[10]
Vasoconstriction 10⁻¹⁰ M - 10⁻⁵ M[11][14]
EC50 for Platelet Aggregation ~0.013 µM (shape change), ~0.58 µM (aggregation)[10]
EC50 for TP Receptor Activation ~35 nM[2][5]

Experimental Protocols

General Protocol for Platelet Aggregation Assay

This protocol provides a general framework for a light transmission aggregometry (LTA) experiment.

  • Prepare Platelet-Rich Plasma (PRP):

    • Collect whole blood from donors into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

    • Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.

  • Perform Aggregometry:

    • Set up the aggregometer to 37°C.[15]

    • Use PPP to calibrate the instrument to 100% light transmission and PRP for 0% transmission.[15]

    • Add a standardized volume of PRP to a cuvette with a stir bar and allow it to equilibrate.[15]

    • Add a known concentration of U-46619 to the PRP to induce aggregation.

    • Record the change in light transmission over time. The increase in light transmission corresponds to the degree of platelet aggregation.

General Protocol for Vasoconstriction Assay in Isolated Arteries

This protocol describes a general method using a wire myograph.

  • Prepare Arterial Rings:

    • Isolate arteries from the tissue of interest and place them in cold, oxygenated Krebs-Henseleit solution.

    • Carefully dissect the arteries into small rings (e.g., 2-3 mm in length).

    • Mount the arterial rings on a wire myograph in a chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.[16]

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate under a standardized tension.

    • Check the viability of the arterial rings by inducing contraction with a high potassium solution (e.g., KCl).[4]

  • Perform Experiment:

    • After a washout period, add cumulative concentrations of U-46619 to the chamber to construct a concentration-response curve.[4]

    • Record the isometric tension generated by the arterial rings at each concentration.

    • The contractile response is typically expressed as a percentage of the maximum contraction induced by the high potassium solution.

Visualizations

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor (Thromboxane A2 Receptor) U46619->TP_Receptor Binds Gq Gq Protein TP_Receptor->Gq Activates RhoA RhoA/Rho-kinase Pathway TP_Receptor->RhoA Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR/ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) PKC->Response Ca_Release->Response RhoA->Response Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagent 1. Check Reagent - Freshly prepared? - Stored correctly? Start->Check_Reagent Decision1 Issue Found? Check_Reagent->Decision1 Check_Protocol 2. Review Protocol - Concentrations correct? - Consistent timing? Decision2 Issue Found? Check_Protocol->Decision2 Check_System 3. Verify System - Cells/tissues healthy? - Equipment calibrated? Decision3 Issue Found? Check_System->Decision3 Decision1->Check_Protocol No Action1 Prepare fresh reagent. Re-run experiment. Decision1->Action1 Yes Decision2->Check_System No Action2 Correct protocol. Re-run experiment. Decision2->Action2 Yes Action3 Address system issue. Re-run experiment. Decision3->Action3 Yes Investigate_Bio Consider Biological Variability - Increase N - Screen donors/cell lines Decision3->Investigate_Bio No End Consistent Results Action1->End Action2->End Action3->End

References

Off-target effects of 5-trans U-46619 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 5-trans U-46619. This resource is intended for researchers, scientists, and drug development professionals to help interpret unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: Is U-46619 completely selective for the thromboxane A2 (TP) receptor?

A1: While U-46619 is a potent and widely used TP receptor agonist, experimental evidence suggests that it can induce effects that are not mediated by the TP receptor, or that involve interactions with other signaling pathways.[1][2][3][4] These are often concentration-dependent and may be cell-type or tissue-specific. It is crucial to consider these potential off-target effects when designing experiments and interpreting data.

Q2: What are the known off-target or unexpected effects of U-46619?

A2: Several off-target or unexpected effects of U-46619 have been reported in the literature, including:

  • Interaction with the Endothelin System: U-46619 can stimulate the release of endothelin-1, which can contribute to its vasoconstrictor effects.[5]

  • Modulation of Serotonergic Signaling: U-46619 can potentiate the effects of serotonin (5-HT) and may even shift the receptor subtype mediating the response.[6][7][8]

  • Direct Effects on Ion Channels: There is evidence that U-46619 can inhibit calcium-activated potassium (KCa) channels, an effect that can be blocked by a TP receptor antagonist.[1]

  • Activation of Distinct Receptors in Cancer Cells: In HeLa cells, U-46619 has been shown to bind to a receptor that is distinct from the TP receptor found on platelets.[9]

  • Modulation of Neurotransmitter Release: U-46619 can influence the release of neurotransmitters such as norepinephrine and acetylcholine.[10][11]

Q3: We are observing effects of U-46619 that are not blocked by our TP receptor antagonist. What could be the reason?

A3: If a TP receptor antagonist fails to block the effects of U-46619, you should consider the following possibilities:

  • Insufficient Antagonist Concentration: Ensure that the concentration of the TP receptor antagonist is sufficient to competitively inhibit the effects of the U-46619 concentration used.

  • Off-Target Effects: The observed effect may be due to one of the known off-target interactions of U-46619, such as modulation of the endothelin or serotonin systems.

  • Cell-Specific Receptor Subtypes: As seen in HeLa cells, it is possible that your experimental system expresses a unique receptor that binds U-46619 but is not recognized by the specific TP receptor antagonist you are using.[9]

  • Downstream Signaling Cross-talk: U-46619 may be activating downstream signaling cascades that converge with other pathways, leading to an effect that appears independent of TP receptor blockade.

Troubleshooting Guides

Issue 1: Unexpected Vasoconstriction/Vasodilation Profiles

Symptoms:

  • The vasoconstrictor response to U-46619 is greater than expected.

  • A biphasic or unusual dose-response curve is observed.

  • The effects are not fully reversed by a TP receptor antagonist.

Possible Causes and Troubleshooting Steps:

  • Endothelin-1 Release: U-46619 may be causing the release of endothelin-1, a potent vasoconstrictor.

    • Recommendation: Pre-treat your tissue preparation with an endothelin receptor antagonist (e.g., BQ-123 for ETA or BQ-788 for ETB) to see if it attenuates the U-46619-induced effect.[5]

  • Interaction with Serotonin System: If serotonin is present in your experimental system, U-46619 can potentiate its vasoconstrictor effects.

    • Recommendation: Use a serotonin receptor antagonist (e.g., ketanserin for 5-HT2 receptors) to determine if a serotonergic component is involved.[8]

  • Ion Channel Modulation: U-46619 can inhibit KCa channels, leading to vasoconstriction.

    • Recommendation: While this effect is TP receptor-mediated, be aware of this downstream mechanism when analyzing your results.[1]

Issue 2: Unexplained Changes in Neuronal Activity or Neurotransmitter Release

Symptoms:

  • Application of U-46619 alters neuronal firing rates.

  • Unexpected changes in the release of neurotransmitters like norepinephrine or acetylcholine are observed.

Possible Causes and Troubleshooting Steps:

  • Prejunctional Modulation: U-46619 can act on prejunctional receptors on nerve terminals to modulate neurotransmitter release.

    • Recommendation: To investigate effects on cholinergic signaling, consider using a muscarinic or nicotinic receptor antagonist. For adrenergic signaling, use appropriate adrenoceptor antagonists.[10][11]

    • Experimental Protocol: Utilize techniques such as microdialysis or measure neurotransmitter release from isolated synaptosomes to directly assess the effect of U-46619 on release.

Quantitative Data Summary

ParameterValueExperimental SystemReference
EC50 (TP Receptor Agonism) 0.035 µMHuman Platelets
Kd (High-affinity binding) 20 ± 7 nMWashed Human Platelets[10]
Kd (Low-affinity binding) 1.46 ± 0.47 µMWashed Human Platelets[4]
Concentration for KCa channel inhibition 50-150 nMPig Coronary Artery Smooth Muscle Cells[1]
Concentration for potentiation of 5-HT effects 3-10 nMRabbit Isolated Femoral Artery[6]
EC50 for bronchoconstriction (small airways) 6.9 nMRat Precision-Cut Lung Slices[12]
EC50 for bronchoconstriction (large airways) 66 nMRat Precision-Cut Lung Slices[12]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the known signaling pathways of U-46619, including its off-target interactions, and a suggested experimental workflow for troubleshooting unexpected results.

U46619_On_Target_Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq_11 Gq/11 TP_Receptor->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction U46619_Off_Target_Interactions cluster_direct Direct/Receptor-Mediated Off-Target cluster_indirect Indirect/System-Level Off-Target HeLa_Receptor HeLa Cell Receptor (Non-TP) KCa_Channel KCa Channel (Inhibition) Endothelin_System Endothelin System Serotonin_System Serotonin System Neurotransmitter_Release Neurotransmitter Release U46619 U-46619 U46619->HeLa_Receptor U46619->KCa_Channel U46619->Endothelin_System stimulates release of ET-1 U46619->Serotonin_System potentiates effects of 5-HT U46619->Neurotransmitter_Release modulates Troubleshooting_Workflow Start Unexpected Experimental Result with U-46619 Check_Concentration Verify U-46619 Concentration Start->Check_Concentration TP_Antagonist Apply TP Receptor Antagonist Check_Concentration->TP_Antagonist Blocked Effect Blocked? TP_Antagonist->Blocked On_Target Likely On-Target TP Receptor-Mediated Effect Blocked->On_Target Yes Off_Target_Investigation Investigate Potential Off-Target Effects Blocked->Off_Target_Investigation No System_Interaction Test for System-Level Interactions Off_Target_Investigation->System_Interaction Direct_Effect Consider Direct Off-Target Binding or Ion Channel Modulation Off_Target_Investigation->Direct_Effect ET_Antagonist Use Endothelin Receptor Antagonist System_Interaction->ET_Antagonist Vasoconstriction? HT_Antagonist Use Serotonin Receptor Antagonist System_Interaction->HT_Antagonist Vasoconstriction? Neuro_Antagonist Use Relevant Neuronal Receptor Antagonists System_Interaction->Neuro_Antagonist Neuronal Effect?

References

How to control for 5-trans U-46619 impurity in U-46619

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the 5-trans U-46619 impurity in U-46619 (a stable thromboxane A2 mimetic).

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary application in research?

A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1] It functions as a potent thromboxane A2 (TP) receptor agonist.[2] In research, it is widely used to mimic the physiological and pathophysiological effects of thromboxane A2, which include inducing platelet aggregation and contraction of smooth muscle.[1][3]

Q2: What is the this compound impurity and why is it a concern?

A2: The this compound is a geometric isomer of U-46619, differing in the configuration of the double bond in the heptenoic acid chain. This isomer is a known minor impurity, potentially present in commercially available U-46619 preparations at levels of 2-5%. The primary concern is that the 5-trans isomer possesses a different biological activity than the parent compound. While U-46619 is a thromboxane A2 receptor agonist, the 5-trans isomer has been shown to inhibit microsomal prostaglandin E2 synthase (mPGES). The presence of this impurity can therefore lead to confounding experimental results by introducing off-target effects.

Q3: How can the this compound impurity be formed?

A3: The 5-trans isomer can be formed during the chemical synthesis of U-46619. The original synthesis of U-46619 was reported by Bundy in 1975.[1][4] The formation of the trans-isomer is a common challenge in reactions that form carbon-carbon double bonds, such as the Wittig reaction, which is a key step in many prostaglandin syntheses. The ratio of cis to trans isomers can be influenced by reaction conditions such as the choice of solvent, temperature, and the specific reagents used.

Q4: How can I detect and quantify the this compound impurity in my sample?

A4: The most effective method for detecting and quantifying the this compound impurity is High-Performance Liquid Chromatography (HPLC), particularly using a chiral stationary phase. Chiral chromatography is well-suited for separating stereoisomers. A validated HPLC method will allow for the separation of the two isomers, and their relative peak areas can be used to determine the purity of the U-46619 sample.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results (e.g., lower than expected agonist activity, unexpected inhibitory effects). The presence of the this compound impurity, which has off-target biological activity (inhibition of mPGES).1. Assess Purity: Analyze your U-46619 stock using the HPLC method detailed in the "Experimental Protocols" section to quantify the percentage of the 5-trans isomer. 2. Purify the Compound: If the impurity level is significant, consider purifying your U-46619 stock using preparative HPLC as described in the protocols. 3. Source High-Purity Compound: Purchase U-46619 from a reputable supplier that provides a certificate of analysis with purity determined by a high-resolution method like HPLC.
Difficulty in reproducing results from the literature. The U-46619 used in the original study may have had a different purity profile than your current stock.Follow the "Assess Purity" and "Purify the Compound" recommendations above. It is also advisable to perform a dose-response curve to characterize the potency of your specific batch of U-46619.
Broad or tailing peaks during HPLC analysis. The analytical method may not be fully optimized for your specific HPLC system.1. Adjust Mobile Phase: Slightly alter the ratio of organic solvent to aqueous buffer in the mobile phase. 2. Check Column Health: Ensure your chiral column is not degraded. If necessary, follow the manufacturer's instructions for column cleaning and regeneration.

Experimental Protocols

Protocol 1: Analytical HPLC Method for the Separation of U-46619 and this compound

This protocol provides a general method for the analytical separation of U-46619 and its 5-trans isomer. It is based on methods used for the chiral separation of other prostaglandin analogs and may require optimization.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • Chiral stationary phase column, such as a Chiralpak AD-H or a similar amylose-based column.

  • Mobile Phase:

    • A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA). A starting point for optimization could be a ratio of 90:10:0.1 (v/v/v).

  • Flow Rate:

    • 1.0 mL/min

  • Detection Wavelength:

    • 210 nm

  • Procedure:

    • Prepare a stock solution of the U-46619 sample in the mobile phase at a concentration of 1 mg/mL.

    • Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the sample solution onto the column.

    • Run the chromatogram and identify the peaks corresponding to U-46619 and the 5-trans isomer. The relative retention times will need to be determined using a reference standard for the 5-trans isomer if available.

    • Quantify the percentage of each isomer by integrating the peak areas.

Protocol 2: Preparative HPLC for the Purification of U-46619

This protocol outlines a general approach for the preparative purification of U-46619 to remove the 5-trans isomer.

  • Instrumentation:

    • Preparative HPLC system with a fraction collector.

  • Column:

    • A larger-scale chiral stationary phase column with the same packing material as the analytical column.

  • Mobile Phase:

    • The same mobile phase as used in the optimized analytical method.

  • Procedure:

    • Dissolve the impure U-46619 in a minimal amount of the mobile phase.

    • Equilibrate the preparative HPLC column with the mobile phase.

    • Inject the dissolved sample onto the column. The injection volume will depend on the column size and loading capacity.

    • Monitor the chromatogram and collect the fractions corresponding to the U-46619 peak.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified U-46619.

    • Re-analyze the purified sample using the analytical HPLC method to confirm its purity.

Visualizations

Signaling Pathway of U-46619

U46619_Signaling_Pathway U46619 U-46619 TP_receptor TP Receptor (Thromboxane Receptor) U46619->TP_receptor Binds Gq Gq TP_receptor->Gq Activates G13 G13 TP_receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_response1 Platelet Aggregation, Vasoconstriction Ca_release->Cellular_response1 PKC->Cellular_response1 RhoGEF RhoGEF G13->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK MLC_phos Myosin Light Chain Phosphorylation ROCK->MLC_phos Cellular_response2 Smooth Muscle Contraction MLC_phos->Cellular_response2

Caption: U-46619 signaling pathway via the TP receptor.

Experimental Workflow for Purity Assessment and Control

Purity_Control_Workflow start Start: U-46619 Sample analytical_hplc Analytical HPLC (Protocol 1) start->analytical_hplc purity_check Purity > 98%? analytical_hplc->purity_check use_in_experiment Use in Experiment purity_check->use_in_experiment Yes preparative_hplc Preparative HPLC (Protocol 2) purity_check->preparative_hplc No stop End use_in_experiment->stop reanalyze Re-analyze Purity (Protocol 1) preparative_hplc->reanalyze reanalyze->purity_check

Caption: Workflow for assessing and controlling 5-trans impurity.

References

Cell viability concerns with high concentrations of 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability concerns with high concentrations of 5-trans U-46619.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] It functions as a potent and selective thromboxane A2 (TP) receptor agonist, with an EC50 of approximately 0.035 μM.[2][3] Upon binding to the TP receptor, a G protein-coupled receptor (GPCR), it activates downstream signaling cascades. These pathways include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Additionally, U-46619 is known to activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38, as well as the RhoA signaling pathway.[4][5]

Q2: At what concentrations does U-46619 typically induce its biological effects?

A2: The effective concentration of U-46619 is highly dependent on the cell type and the biological response being measured. Platelet shape change can be observed at concentrations as low as 0.035 µM, while platelet aggregation and serotonin release occur at higher concentrations, around 0.5 to 1.3 µM. In many cellular systems, U-46619 is used in the nanomolar to low micromolar range to study TP receptor-mediated physiological responses.[6]

Q3: Is there evidence that high concentrations of U-46619 can be cytotoxic?

A3: Yes, studies have shown that higher concentrations of U-46619 can lead to decreased cell viability and induce apoptosis in certain cell types. For instance, a concentration-dependent increase in cell death has been observed in cardiomyocytes treated with U-46619 in the range of 0.1–10 μM. This cell death was confirmed to be apoptotic. Furthermore, activation of the TP receptor by other agonists has been shown to induce apoptosis in immature thymocytes.[7]

Q4: What is the potential mechanism for U-46619-induced cytotoxicity at high concentrations?

A4: The cytotoxic effects of high concentrations of U-46619 are thought to be mediated by the overstimulation of its signaling pathways. Evidence points to the involvement of the IP3 pathway in U-46619-induced apoptosis in cardiomyocytes. Prolonged and excessive increases in intracellular calcium, a consequence of IP3 receptor activation, can trigger apoptotic cascades. Additionally, studies have linked U-46619 treatment to the increased expression of pro-apoptotic proteins such as Bax and the activation of executioner caspases like caspase-3.[8]

Q5: How can I distinguish between a specific TP receptor-mediated effect and non-specific cytotoxicity?

A5: To confirm that the observed effects are mediated by the TP receptor, it is recommended to use a specific TP receptor antagonist, such as SQ29548. If the cytotoxic effects of U-46619 are attenuated or abolished in the presence of the antagonist, it strongly suggests a receptor-mediated mechanism. Additionally, performing experiments in cell lines with knocked-down or knocked-out TP receptor expression can provide further evidence.

Troubleshooting Guides

Issue 1: I am observing a significant decrease in cell viability at concentrations of U-46619 that are higher than what is typically reported for physiological effects.

  • Question: Is this expected, and what could be the cause?

  • Answer: A decrease in cell viability at high micromolar concentrations of U-46619 is plausible and has been observed in some cell types like cardiomyocytes. The cause is likely the overstimulation of the TP receptor, leading to downstream signaling that triggers apoptosis. This can involve pathways such as the IP3-mediated calcium release and activation of pro-apoptotic proteins like Bax and caspase-3.[8] It is crucial to determine if this is a true biological effect or an artifact.

  • Troubleshooting Steps:

    • Confirm with a secondary viability assay: If you are using a metabolic assay like MTT, which can sometimes be influenced by the chemical compound, confirm your results with a dye exclusion method like Trypan Blue or a cytotoxicity assay that measures LDH release.

    • Perform a dose-response curve: To understand the concentration at which toxicity becomes apparent, perform a comprehensive dose-response experiment. This will help in identifying a concentration range that provides the desired physiological effect without significant cell death.

    • Include a TP receptor antagonist control: As mentioned in the FAQs, co-treatment with a specific TP receptor antagonist (e.g., SQ29548) can help determine if the observed cytotoxicity is a direct result of TP receptor activation.

Issue 2: My results from the MTT assay are variable and not reproducible when using high concentrations of U-46619.

  • Question: What factors could be contributing to this variability?

  • Answer: Variability in MTT assays can arise from several factors, especially when working with compounds that might interfere with the assay or induce significant changes in cell metabolism.

  • Troubleshooting Steps:

    • Check for formazan crystal interference: U-46619, at high concentrations, might interfere with the formation or solubilization of formazan crystals. After the incubation period with MTT, visually inspect the wells under a microscope to ensure proper crystal formation and complete solubilization after adding the solvent.

    • Optimize incubation times: The standard 2-4 hour incubation with MTT might need optimization. With high concentrations of U-46619 potentially altering cellular metabolism, a shorter or longer incubation time may be necessary for a linear response.

    • Control for phenol red and serum interference: Phenol red in the culture medium and components in serum can interfere with absorbance readings. It is advisable to use a serum-free medium during the MTT incubation step and to use a background control (medium with MTT but no cells) to subtract from your readings.

    • Ensure a homogenous cell monolayer: Uneven cell seeding can lead to significant variability. Ensure that you have a single-cell suspension before seeding and that the cells are evenly distributed across the wells.

Data on U-46619 Concentration and Cellular Effects

The following table summarizes the observed effects of different concentrations of this compound on various cell types as reported in the literature. Note that specific IC50 values for cytotoxicity are not widely reported, and the data is largely qualitative or semi-quantitative.

Cell TypeConcentration RangeObserved EffectCitation(s)
Neonatal Rat Ventricular Myocytes0.1 - 1 µMConcentration-dependent increase in basal and peak intracellular Ca2+ concentrations.[6]
Neonatal Rat Ventricular Myocytes10 µMIrregular Ca2+ transients and a marked increase in cytosolic-free Ca2+. No significant LDH leakage was observed.[6]
HeLa CellsNot specifiedDose-dependent enhancement of tumor cell proliferation.[9]
Rat Hippocampus10 - 100 µMConcentration-dependent decrease in KCl-evoked noradrenaline release.[10]
Mouse Platelets0.3 - 3 µMDose-dependent increase in platelet aggregation.[3]
Rat Pulmonary Arteries1 - 30 µmol·L−1Concentration-dependent inhibition of U46619-induced contraction by Y-27632.[11]
Wild-type and TXS-/- mice kidneysNot specifiedIntravenous infusion enhanced the expression of gp91 and Bax/Bcl-2.[8]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for adherent cells and is designed to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS.

  • MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).

  • 96-well plates.

  • Multi-well spectrophotometer.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of U-46619 and appropriate controls (vehicle control, positive control for cell death). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the treatment period, carefully aspirate the culture medium.

  • Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.

  • After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.

Trypan Blue Exclusion Assay for Cell Viability

This method distinguishes between viable and non-viable cells based on membrane integrity.

Materials:

  • 0.4% Trypan Blue solution.

  • Hemocytometer.

  • Light microscope.

Procedure:

  • After treating cells with U-46619, detach adherent cells using trypsin and resuspend them in culture medium. For suspension cells, gently collect the cell suspension.

  • Take a known volume of the cell suspension (e.g., 50 µL) and mix it with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).

  • Incubate the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.

  • Load 10-20 µL of the mixture into a hemocytometer.

  • Under a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the four large corner squares.

  • Calculate the percentage of viable cells using the formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Commercially available TUNEL assay kit (follow the manufacturer's instructions).

  • Fixative solution (e.g., 4% paraformaldehyde).

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate).

  • Fluorescence microscope.

Procedure:

  • Culture and treat cells with U-46619 on coverslips or chamber slides.

  • Wash the cells with PBS and fix them with 4% paraformaldehyde for 30 minutes at room temperature.

  • Wash the cells again with PBS and permeabilize them with the permeabilization solution.

  • Proceed with the TUNEL staining according to the kit manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mixture containing labeled nucleotides.

  • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit fluorescence (e.g., green for FITC-dUTP), while the nuclei of all cells will be visible with the counterstain (e.g., blue for DAPI).

Cleaved Caspase-3 Western Blot

This protocol detects the activated form of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody against cleaved caspase-3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • After treatment with U-46619, wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of bands at ~17/19 kDa indicates the presence of cleaved (active) caspase-3.

Visualizations

Caption: U-46619 signaling pathways leading to proliferation and apoptosis.

Experimental_Workflow cluster_experiment Experimental Setup cluster_analysis Mechanism Analysis start Observe Decreased Cell Viability dose_response Perform Dose-Response Curve (e.g., 0.1 - 20 µM U-46619) start->dose_response viability_assays Assess Viability (MTT & Trypan Blue) dose_response->viability_assays antagonist_control Include TP Receptor Antagonist Control (e.g., SQ29548) dose_response->antagonist_control apoptosis_question Is Cytotoxicity Apoptotic? viability_assays->apoptosis_question antagonist_control->viability_assays apoptosis_assays Perform Apoptosis Assays (TUNEL, Cleaved Caspase-3) apoptosis_question->apoptosis_assays Yes interpret_results Interpret Results apoptosis_question->interpret_results No apoptosis_assays->interpret_results

Caption: Workflow for investigating U-46619 cell viability concerns.

References

5-trans U-46619 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thromboxane A2 receptor agonist, U-46619.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary mechanism of action?

A1: U-46619 is a stable synthetic analog of the endoperoxide prostaglandin H2 (PGH2).[1][2] It functions as a potent thromboxane A2 (TXA2) receptor (TP receptor) agonist.[1][3] Its primary mechanism of action is to mimic the effects of TXA2, which includes inducing platelet aggregation and vasoconstriction.[2][4]

Q2: What is 5-trans U-46619?

A2: this compound is the trans isomer of U-46619 and may be present as a minor impurity (2-5%) in some commercial preparations of U-46619.[5][6] It has been reported to inhibit microsomal prostaglandin E2 synthase (mPGES) at a concentration of 10 µM.[5] Researchers should be aware of this potential contaminant and its biological activity.

Q3: How should U-46619 be stored?

A3: U-46619 is typically supplied as a solution in methyl acetate and should be stored at -20°C for long-term stability (months to years).[7][8] For short-term storage (days to weeks), it can be kept at 0-4°C.[7] It is recommended to aliquot the solution after the initial thaw to avoid repeated freeze-thaw cycles. Aqueous solutions of U-46619 are not recommended for storage for more than one day.[8]

Q4: What are the recommended solvents for preparing U-46619 stock solutions?

A4: To prepare a stock solution, the initial solvent (e.g., methyl acetate) can be evaporated under a gentle stream of nitrogen.[8] U-46619 is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) at concentrations of approximately 50-100 mg/mL.[2][5][8] For aqueous buffers like PBS (pH 7.2), the solubility is significantly lower, at approximately 1 mg/mL.[2][8]

Troubleshooting Guide

Issue 1: Inconsistent or no biological response to U-46619.

  • Possible Cause 1: Improper storage or handling.

    • Solution: U-46619 solutions are unstable and should be prepared fresh.[1] If using a stock solution, ensure it has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. For aqueous solutions, prepare them fresh for each experiment.[8]

  • Possible Cause 2: Incorrect solvent or vehicle control.

    • Solution: Ensure the solvent used to dissolve U-46619 is appropriate for your experimental system. Always include a vehicle control (the solvent used to dissolve U-46619) in your experiments to rule out any effects of the solvent itself.

  • Possible Cause 3: Low receptor expression in the experimental model.

    • Solution: The biological response to U-46619 is dependent on the expression of the thromboxane A2 receptor (TP receptor). If you are not observing a response, confirm the expression of the TP receptor in your cell line or tissue model.

Issue 2: High background signal or off-target effects.

  • Possible Cause 1: Presence of impurities.

    • Solution: As noted, commercial preparations of U-46619 may contain the 5-trans isomer, which has its own biological activity.[5][6] If you suspect off-target effects, consider using a highly purified batch of U-46619 or a different TXA2 analog.

  • Possible Cause 2: Non-specific binding.

    • Solution: To confirm that the observed effects are mediated by the TP receptor, include a negative control using a specific TP receptor antagonist, such as GR32191.[9][10] The antagonist should block the effects of U-46619.

Quantitative Data Summary

ParameterValueCell/Tissue TypeReference
EC50 (Platelet Aggregation) 0.013 µMRabbit Platelets[3]
82 nMHuman Platelets[2]
145 nMRat Platelets[2]
65 nMRabbit Platelets[2]
EC50 (Platelet Shape Change) 0.58 µMRabbit Platelets[3]
4.8 nMHuman Platelets[2]
6.0 nMRat Platelets[2]
7.3 nMRabbit Platelets[2]
EC50 (TP Receptor Agonism) 35 nMNot specified
Effective Concentration (Vasoconstriction) 1 µMRat Mesenteric Artery[11]

Experimental Protocols

Protocol 1: In Vitro Vasoconstriction Assay

This protocol is adapted from studies on mouse and rat arteries.[9][10][12]

  • Tissue Preparation:

    • Isolate arterial rings (e.g., coronary, intrarenal, or pulmonary) from the animal model.

    • Mount the rings in a wire myograph system containing Krebs physiological saline solution.

    • Maintain the solution at 37°C and gas with 95% O2 / 5% CO2.

    • Allow the tissues to equilibrate for at least 60 minutes before starting the experiment.

  • Experimental Procedure:

    • Construct a cumulative concentration-response curve by adding U-46619 in 0.5 log unit increments.

    • To investigate signaling pathways, pre-incubate the tissues with specific inhibitors before adding U-46619. Examples of inhibitors include:

      • TP receptor antagonist: GR32191[9][10]

      • PLC inhibitor: U73122[10][12]

      • PKC inhibitor: Chelerythrine[10]

      • Rho-kinase inhibitor: Y-27632[10][12]

      • L-type calcium channel blocker: Nifedipine[9][10]

  • Data Analysis:

    • Record changes in isometric tension.

    • Calculate the contractile response as a percentage of the maximum contraction induced by a reference agent (e.g., KCl).

Signaling Pathways and Experimental Workflows

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq_Protein Gq Protein TP_Receptor->Gq_Protein RhoA RhoA TP_Receptor->RhoA p38MAPK p38 MAPK TP_Receptor->p38MAPK ERK12 ERK1/2 TP_Receptor->ERK12 PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR_Ca_Release Sarcoplasmic Reticulum Ca2+ Release IP3->SR_Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction SR_Ca_Release->Vasoconstriction Platelet_Aggregation Platelet Aggregation SR_Ca_Release->Platelet_Aggregation PKC->Vasoconstriction ROCK Rho-kinase (ROCK) RhoA->ROCK ROCK->Vasoconstriction

Caption: Simplified signaling pathway of U-46619.

Experimental_Workflow Start Start: Prepare Arterial Rings Equilibration Equilibrate in Myograph Start->Equilibration PreIncubation Pre-incubate with Inhibitor (Optional) Equilibration->PreIncubation Add_U46619 Add U-46619 (Cumulative Doses) Equilibration->Add_U46619 PreIncubation->Add_U46619 Record_Tension Record Isometric Tension Add_U46619->Record_Tension Analysis Data Analysis Record_Tension->Analysis

Caption: General workflow for vasoconstriction experiments.

References

Interpreting unexpected data from 5-trans U-46619 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the thromboxane A₂ receptor agonist, 5-trans U-46619.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for U-46619?

A1: U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH₂.[1][2] It functions as a potent and selective thromboxane A₂ (TXA₂) receptor (TP receptor) agonist.[1][3][4][5][6][7] Its primary effects, mediated by TP receptor activation, include inducing platelet aggregation and contraction of smooth muscle, leading to vasoconstriction.[1][2][7]

Q2: Why am I observing a biphasic or bell-shaped dose-response curve in my platelet aggregation assay?

A2: A bell-shaped dose-response curve, where higher concentrations of U-46619 lead to reduced platelet aggregation, has been documented.[8] This paradoxical effect is attributed to the elevation of intracellular cyclic AMP (cAMP) levels at high agonist concentrations, which inhibits aggregation.[8][9] While low to moderate concentrations of U-46619 trigger the expected pro-aggregatory signals, very high concentrations can stimulate adenylate cyclase-linked TXA₂/PGH₂ receptors, leading to an increase in cAMP and subsequent inhibition of platelet function.[8]

Q3: I'm seeing a vasodilator or hypotensive effect with U-46619 in my in vivo model. Is this expected?

A3: While typically a potent vasoconstrictor, U-46619 can induce paradoxical vasodilation or a depressor (hypotensive) response in certain experimental settings.[10] In anesthetized rats, U-46619 has been shown to cause a decrease in arterial blood pressure.[10] This effect, though mediated by TP receptor activation, is thought to involve the release of vasodilatory substances such as prostacyclin (PGI₂) and acetylcholine.[10][11] Additionally, in specific vascular beds like the renal medulla, U-46619 can evoke vasodilation through the release of nitric oxide (NO) and other prostanoids.[3]

Q4: My responses to U-46619 are diminishing over time or with repeated applications. What could be the cause?

A4: This phenomenon is likely due to tachyphylaxis, or receptor desensitization and endocytosis.[12] Prolonged or repeated stimulation of the TP receptor by an agonist like U-46619 can lead to a rapid loss of responsiveness.[12][13] This is an adaptive process where the cell reduces the number of receptors on its surface or uncouples them from their downstream signaling pathways to prevent overstimulation.[12]

Q5: A significant percentage of my human donor platelets are not responding to U-46619. Is there a known issue with population variability?

A5: Yes, a notable portion of the normal human population, estimated at around 10-20%, shows non-sensitivity to U-46619 in conventional platelet-rich plasma aggregometry.[14] This highlights a degree of physiological variability in TP receptor signaling or density in the general population. Using whole-blood aggregometry and including chemiluminescence reagents to detect ATP secretion can improve the sensitivity and specificity of the assay.[14]

Troubleshooting Guides

Issue 1: Inconsistent or No Vasoconstriction in Vascular Reactivity Assays
Potential Cause Troubleshooting Step
Compound Instability U-46619 solutions are unstable and should be prepared fresh for each experiment.[15] Avoid storing aqueous solutions for more than one day.[16]
Improper Storage Store U-46619 powder at -20°C for long-term stability (months to years).[1][4] Stock solutions in appropriate solvents can be stored at -20°C for up to one month or -80°C for up to six months.[17]
Endothelial Modulation The presence of an intact endothelium can significantly modulate the response to U-46619, potentially through the release of vasodilators like NO and prostacyclin.[18] Consider repeating experiments in endothelium-denuded vessels to isolate the direct effect on smooth muscle.
Receptor Desensitization If performing cumulative concentration-response curves or repeated stimulations, be aware of potential receptor desensitization.[12] Ensure adequate washout and equilibration times between agonist additions.
Tissue Viability Confirm tissue viability by testing its response to a standard vasoconstrictor (e.g., KCl) before applying U-46619.
Off-Target Effects In some vascular beds, U-46619 can paradoxically cause vasodilation.[3] If this is observed, consider investigating the involvement of NO or other vasodilatory pathways.
Issue 2: Unexpected Augmentation of Platelet Aggregation
Potential Cause Troubleshooting Step
Interaction with Aspirin High concentrations of aspirin (>250 µM) have been shown to paradoxically augment U-46619-induced human platelet aggregation.[13] This effect is related to secreted ADP and subsequent P2Y₁₂/Gᵢ signaling.[13] Be mindful of this interaction if aspirin is present in your experimental system.
Synergism with other Agonists U-46619 can potentiate the effects of other agonists like norepinephrine.[19][20] This potentiation occurs through TP receptor stimulation but may be independent of calcium entry through dihydropyridine-sensitive channels.[19]

Quantitative Data Summary

Table 1: Potency of U-46619 in Various Preparations

PreparationParameterValue
Human PlateletsEC₅₀ (Shape Change)0.035 µM[5][6]
Human PlateletsEC₅₀ (Aggregation)0.58 µM[17]
Human PlateletsK_d ([³H]U-46619 Binding)11 - 20 nM[21]
Pig Aorta Smooth MuscleK_d ([³H]U-46619 Binding)42 - 68 nM[22]
Human Resistance ArteriesLog EC₅₀ (Contraction)-7.79 ± 0.16 M (16 nM)[23]

Experimental Protocols

Protocol 1: Vasoconstriction Assay in Isolated Arterial Rings
  • Tissue Preparation: Dissect arterial segments (e.g., rat pulmonary artery, human saphenous vein) in cold Krebs physiological saline solution.[18] Cut rings of 2-3 mm in length. For endothelium-denuded preparations, gently rub the intimal surface.[18]

  • Mounting: Mount the arterial rings in a wire myograph system for isometric tension recording.[18] Maintain at 37°C in Krebs solution, gassed with 95% O₂/5% CO₂.[18]

  • Equilibration & Viability Check: Allow tissues to equilibrate for at least 60 minutes under a stable baseline tension.[18] Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure viability.[18] Wash thoroughly until tension returns to baseline.

  • U-46619 Application: Prepare fresh U-46619 dilutions. Add U-46619 cumulatively in 0.5 log unit increments to construct a concentration-response curve.[18] Record the change in isometric tension.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Calculate EC₅₀ values by fitting the concentration-response data to a sigmoidal curve.

Protocol 2: Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Sample Preparation: Obtain whole blood from donors in sodium citrate tubes. Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Prepare platelet-poor plasma (PPP) by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregometer Setup: Pre-warm PRP aliquots to 37°C. Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.

  • Aggregation Measurement: Place a PRP aliquot with a stir bar in the aggregometer and allow it to stabilize. Add U-46619 at the desired final concentration and record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Quantify platelet aggregation by the maximum percentage change in light transmission. For dose-response studies, test a range of U-46619 concentrations.

Visualizations

Signaling Pathways and Experimental Workflows

U46619_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G1213 G12/13 TP_Receptor->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release (from SR/ER) IP3->Ca_release PKC PKC DAG->PKC MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition Contraction Smooth Muscle Contraction Platelet Aggregation Ca_release->Contraction PKC->Contraction MLCP_inhibition->Contraction

Caption: Canonical signaling pathway for U-46619-induced contraction.

Troubleshooting_Workflow Start Unexpected U-46619 Data DataType What is the nature of the unexpected result? Start->DataType NoResponse Reduced or No Response DataType->NoResponse Weak/Absent Paradoxical Paradoxical Effect (e.g., Vasodilation) DataType->Paradoxical Opposite Effect Variability High Variability DataType->Variability Inconsistent CheckCompound Check Compound: - Freshly prepared? - Stored correctly? NoResponse->CheckCompound InvestigateNO Investigate NO/PGI₂ Pathways (e.g., L-NAME) Paradoxical->InvestigateNO CheckDonors Consider Donor Variability (Known non-responders) Variability->CheckDonors CheckSystem Check System: - Tissue viability (KCl)? - Endothelium intact? CheckCompound->CheckSystem ConsiderDesensitization Consider Receptor Desensitization CheckSystem->ConsiderDesensitization Standardize Standardize Protocols: - Solvent, Temp, pH - Equilibration time CheckDonors->Standardize

Caption: Logical workflow for troubleshooting unexpected U-46619 results.

References

Validation & Comparative

A Comparative Analysis of U-46619 and its Isomer, 5-trans U-46619, on Platelet Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized thromboxane A2 (TXA2) receptor agonist, U-46619, and its lesser-known isomer, 5-trans U-46619. While U-46619 is a staple in platelet research, data on the specific effects of this compound on platelet function is notably scarce in current scientific literature. This document summarizes the available data for both compounds, highlighting the significant knowledge gap regarding the biological activity of this compound in platelet physiology.

Introduction to U-46619 and this compound

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent agonist of the thromboxane A2 (TP) receptor.[1] It is widely used in research to induce platelet aggregation and vasoconstriction, mimicking the physiological effects of thromboxane A2.[1][2] Its mechanism of action involves binding to TP receptors on platelets, which triggers a signaling cascade leading to platelet shape change, granule secretion, and aggregation.[3]

This compound is the 5,6-trans isomer of U-46619 and is often found as a minor impurity (2-5%) in commercial preparations of its cis-isomer.[4] Unlike U-46619, the biological effects of this compound, particularly concerning platelet activation, have not been extensively studied.[4] The limited available research indicates it is about half as potent as U-46619 in inhibiting prostaglandin E synthase.[4]

Chemical and Physical Properties

PropertyU-46619This compound
Chemical Name (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid
Molecular Formula C21H34O4C21H34O4
Molecular Weight 350.5 g/mol [5]350.5 g/mol [4]
CAS Number 56985-40-1[5]330796-58-2[4]

Comparative Biological Activity on Platelets

The following table summarizes the known effects of U-46619 on human platelets. Due to a lack of published experimental data, the corresponding effects of this compound on platelets are largely unknown.

ParameterU-46619This compound
Mechanism of Action Potent Thromboxane A2 (TP) receptor agonist[1]Data not available
Platelet Aggregation Induces platelet aggregation with an EC50 of approximately 1.31 µM[3]Data not available
Platelet Shape Change Induces platelet shape change with an EC50 of approximately 0.035 µM[3]Data not available
Intracellular Calcium Mobilization Increases intracellular calcium concentrationData not available
TP Receptor Binding Affinity (Kd) High-affinity binding site: ~0.041 µM; Low-affinity binding site: ~1.46 µM[3]Data not available
Other Known Activity Activates p38, ERK-1, and ERK-2Inhibitor of Prostaglandin E synthase (approximately half as potent as U-46619)[4]

Signaling Pathway of U-46619 in Platelets

U-46619 initiates platelet activation by binding to the G-protein coupled TP receptor. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the dense tubular system, increasing cytosolic calcium levels. DAG, along with the elevated calcium, activates protein kinase C (PKC). This cascade of events culminates in platelet shape change, granule secretion, and ultimately, aggregation.

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor (Gq-coupled) U46619->TP_Receptor Binds to PLC Phospholipase C (PLC) TP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from Dense Tubular System) IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Ca_Release->PKC_Activation Activates Platelet_Activation Platelet Shape Change, Granule Secretion, Aggregation Ca_Release->Platelet_Activation PKC_Activation->Platelet_Activation

Caption: U-46619 signaling cascade in platelets.

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes a standard method for assessing platelet aggregation induced by U-46619.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.

  • Carefully transfer the upper PRP layer to a new polypropylene tube.

  • To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.

  • Collect the supernatant (PPP).

2. Platelet Count Adjustment:

  • Determine the platelet count in the PRP using a hematology analyzer.

  • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.

3. Aggregometer Setup:

  • Pre-warm the aggregometer to 37°C.

  • Calibrate the aggregometer by placing a cuvette with PPP to set the 100% aggregation baseline and a cuvette with PRP for the 0% aggregation baseline.

4. Aggregation Measurement:

  • Pipette the adjusted PRP into a cuvette with a magnetic stir bar and place it in the heating block of the aggregometer.

  • Allow the PRP to equilibrate for at least 5 minutes at 37°C with stirring (900-1200 rpm).

  • Add a known concentration of U-46619 to the PRP.

  • Record the change in light transmission for a set period (typically 5-10 minutes) to monitor platelet aggregation.

  • The extent of aggregation is quantified as the maximum percentage change in light transmission.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) Centrifuge_PRP 2. Centrifuge at 150-200 x g for 15-20 min Blood_Collection->Centrifuge_PRP PRP_Isolation 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP_Isolation Centrifuge_PPP 4. Centrifuge remaining blood at 1500-2000 x g for 15 min Centrifuge_PRP->Centrifuge_PPP Adjust_Platelet_Count 6. Adjust PRP Platelet Count with PPP PRP_Isolation->Adjust_Platelet_Count PPP_Isolation 5. Isolate Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP_Isolation PPP_Isolation->Adjust_Platelet_Count Calibrate_Aggregometer 7. Calibrate Aggregometer (PRP = 0%, PPP = 100%) Adjust_Platelet_Count->Calibrate_Aggregometer Equilibrate_PRP 8. Equilibrate PRP at 37°C with stirring Calibrate_Aggregometer->Equilibrate_PRP Add_Agonist 9. Add U-46619 Equilibrate_PRP->Add_Agonist Record_Aggregation 10. Record Light Transmission Add_Agonist->Record_Aggregation

Caption: Workflow for Platelet Aggregation Assay.

Conclusion

U-46619 is a well-documented and potent tool for studying thromboxane A2-mediated platelet activation. Its effects on platelet aggregation, shape change, and intracellular signaling are thoroughly characterized. In stark contrast, its isomer, this compound, remains largely uninvestigated in the context of platelet biology. The current body of scientific literature does not provide sufficient data to draw a meaningful comparison of their effects on platelets. This represents a significant gap in our understanding and an opportunity for future research to elucidate the structure-activity relationship of U-46619 isomers and their potential differential effects on platelet function. Researchers utilizing commercial preparations of U-46619 should be aware of the potential presence of the 5-trans isomer as an impurity, although its impact on experimental outcomes at low concentrations is currently unknown.

References

Unveiling 5-trans U-46619: A Comparative Analysis of its Role as a Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive validation of 5-trans U-46619 as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation, pain, and various cancers. Through a detailed comparison with other known mPGES-1 inhibitors, supported by experimental data and protocols, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

Introduction to this compound and the mPGES-1 Pathway

This compound is the trans isomer of the well-characterized thromboxane A2 receptor agonist, U-46619.[1] Emerging evidence has identified this compound as an inhibitor of mPGES-1.[1] The mPGES-1 enzyme plays a pivotal role in the inflammatory cascade by catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2] Selective inhibition of mPGES-1 is a promising therapeutic strategy that could circumvent the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) which target the upstream cyclooxygenase (COX) enzymes.[2][3]

The mPGES-1 Signaling Pathway

The production of PGE2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2). Arachidonic acid is then converted to PGH2 by COX-1 or COX-2. Finally, mPGES-1 specifically isomerizes PGH2 to PGE2, which then exerts its biological effects by binding to its G-protein coupled receptors (EP1-4).

mPGES1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGE2 PGE2 PGH2->PGE2 mPGES-1 EP_Receptors EP Receptors (EP1, EP2, EP3, EP4) PGE2->EP_Receptors PLA2 PLA2 COX1_2 COX-1/2 mPGES1 mPGES-1 Inflammation_Pain Inflammation & Pain EP_Receptors->Inflammation_Pain

Figure 1. The mPGES-1 signaling cascade.

Comparative Inhibitory Activity of this compound

Limited publicly available data exists for the specific inhibitory concentration (IC50) of this compound against mPGES-1. However, a key study by Quraishi et al. (2002) reported that this compound inhibits microsomal prostaglandin E2 synthase at a concentration of 10 µM.[1] To provide context for this finding, the following table compares the reported inhibitory activities of this compound with other known mPGES-1 inhibitors.

InhibitorTargetIC50 (µM)Assay TypeReference
This compound mPGES-1 Inhibits at 10 µM Microsomal Enzyme Assay[1]
Compound IIImPGES-1SubmicromolarRecombinant Enzyme[4]
MK-886mPGES-11.6Cell-free[4]
AF3485mPGES-10.003Human Recombinant Enzyme[4]
IndomethacinCOX-1/COX-2/mPGES-10.0159 (mPGES-1)Equine Leukocytes[4]
NS-398COX-2/mPGES-10.0528 (mPGES-1)Equine Leukocytes[4]
CelecoxibCOX-2/mPGES-120Cell-free[4]
RofecoxibCOX-2>100Cell-free[4]

Experimental Protocols

The validation of mPGES-1 inhibitors typically involves a combination of in vitro and cell-based assays.

In Vitro mPGES-1 Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated mPGES-1.

Methodology:

  • Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified.

  • Reaction Mixture: The reaction is typically carried out in a phosphate buffer containing glutathione (a necessary cofactor for mPGES-1 activity).

  • Inhibitor Incubation: The test compound (e.g., this compound) is pre-incubated with the purified mPGES-1 enzyme.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, PGH2.

  • PGE2 Quantification: The reaction is stopped after a defined period, and the amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of PGE2 production is determined.

InVitro_Workflow Recombinant_mPGES1 Recombinant mPGES-1 Incubation Pre-incubation Recombinant_mPGES1->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation PGH2_Addition Add PGH2 (Substrate) Incubation->PGH2_Addition Enzymatic_Reaction Enzymatic Reaction PGH2_Addition->Enzymatic_Reaction PGE2_Quantification Quantify PGE2 (ELISA or LC-MS) Enzymatic_Reaction->PGE2_Quantification IC50_Calculation Calculate IC50 PGE2_Quantification->IC50_Calculation

Figure 2. Workflow for in vitro mPGES-1 inhibition assay.
Cell-Based mPGES-1 Inhibition Assay

This assay assesses the inhibitory effect of a compound in a more physiologically relevant cellular environment.

Methodology:

  • Cell Culture: A suitable cell line that expresses mPGES-1 (e.g., A549 lung carcinoma cells or macrophages) is cultured.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), to induce the expression of COX-2 and mPGES-1.

  • Inhibitor Treatment: The cells are treated with various concentrations of the test compound.

  • PGE2 Measurement: After an incubation period, the concentration of PGE2 in the cell culture supernatant is measured by ELISA.

  • IC50 Determination: The IC50 value is calculated based on the dose-dependent inhibition of PGE2 production.

Selectivity Profile of this compound

A critical aspect of validating a new inhibitor is determining its selectivity. The parent compound, U-46619, is a potent and selective agonist for the thromboxane A2 (TP) receptor.[5] The activity of this compound at the TP receptor and other prostanoid pathway enzymes, such as COX-1 and COX-2, has not been extensively reported in publicly available literature. Further studies are required to fully characterize its selectivity profile and to determine if it retains any of the TP receptor agonist activity of its cis-isomer.

Conclusion

The available evidence indicates that this compound is an inhibitor of mPGES-1. However, a comprehensive validation of its potency and selectivity requires further investigation, most notably the determination of its IC50 value and its activity at other key enzymes and receptors in the prostanoid pathway. The experimental protocols outlined in this guide provide a framework for conducting such validation studies. As a potential selective inhibitor of PGE2 synthesis, this compound represents an interesting candidate for further research in the development of novel anti-inflammatory therapeutics.

References

Navigating Prostanoid Receptor Selectivity: A Comparative Guide to U-46619 and its 5-trans Stereoisomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise receptor interaction profile of pharmacological tools is paramount. This guide provides a comparative analysis of the well-characterized thromboxane A2 (TP) receptor agonist, U-46619, and its stereoisomer, 5-trans U-46619, with a focus on their cross-reactivity with other prostanoid receptors.

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and is widely used as a potent and selective agonist for the thromboxane A2 (TP) receptor.[1] Its activity at the TP receptor mediates a range of physiological effects, including platelet aggregation and smooth muscle contraction.[1] In contrast, detailed pharmacological data regarding the direct interaction of its stereoisomer, this compound, with the prostanoid receptor family is notably absent in the current scientific literature. The primary reported activity for this compound is the inhibition of microsomal prostaglandin E2 synthase (mPGES) at a concentration of 10 µM.

This guide summarizes the available quantitative data, outlines the experimental methodologies for assessing receptor cross-reactivity, and provides visual representations of key signaling pathways and experimental workflows to aid in the design and interpretation of future studies.

Comparative Analysis of Receptor Activity

Due to the limited availability of public data on the prostanoid receptor activity of this compound, a direct quantitative comparison of its cross-reactivity is not currently possible. The following table summarizes the known receptor selectivity for U-46619 and the reported activity for its 5-trans isomer.

CompoundPrimary TargetOther Prostanoid Receptors (EP, DP, FP, IP)Other Reported Activity
U-46619 TP Receptor Agonist (EC50 = 35 nM)Reported to be a selective TP receptor agonist with weak or no activity at other prostanoid receptors.[2][3]Activates ERK-1 and ERK-2 in cells expressing TP receptors.
This compound No direct receptor binding or activation data available.No direct receptor binding or activation data available.Inhibitor of microsomal prostaglandin E2 synthase (mPGES) at 10 µM.

Experimental Protocols for Assessing Prostanoid Receptor Cross-Reactivity

To determine the cross-reactivity profile of a compound like this compound, a series of binding and functional assays would be employed. Below are detailed methodologies for key experiments.

Radioligand Displacement Binding Assay

This assay measures the ability of a test compound to compete with a known high-affinity radioligand for binding to a specific prostanoid receptor. The output is the inhibition constant (Ki), which indicates the affinity of the test compound for the receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human prostanoid receptor subtype (e.g., EP1, EP2, EP3, EP4, DP1, DP2, FP, IP, TP).

  • Radioligand specific for each receptor subtype (e.g., [³H]-PGE2 for EP receptors, [³H]-SQ 29,548 for TP receptors).

  • Test compound (this compound) at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the specific radioligand and varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Functional Assays: Second Messenger Quantification

Functional assays measure the cellular response following receptor activation. For prostanoid receptors, this typically involves quantifying the production of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium (Ca²⁺).

cAMP Accumulation Assay (for Gs- and Gi-coupled receptors like EP2, EP4, DP1, IP and EP3, DP2):

Materials:

  • Intact cells expressing the prostanoid receptor of interest.

  • Test compound (this compound) at a range of concentrations.

  • Forskolin (to stimulate basal cAMP levels).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with a phosphodiesterase inhibitor.

  • Add varying concentrations of the test compound to the cells. For Gi-coupled receptors, co-stimulation with forskolin is necessary to measure the inhibition of adenylyl cyclase.

  • Incubate for a defined period (e.g., 30 minutes at 37°C).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

Intracellular Calcium Mobilization Assay (for Gq-coupled receptors like TP, FP, EP1):

Materials:

  • Intact cells expressing the prostanoid receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound (this compound) at a range of concentrations.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Inject varying concentrations of the test compound into the wells.

  • Monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

  • Determine the EC50 value from the concentration-response curve.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the primary signaling pathway for the TP receptor and a typical experimental workflow for assessing receptor cross-reactivity.

TP_Signaling_Pathway U46619 U-46619 TP_receptor TP Receptor U46619->TP_receptor Binds Gq Gq TP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca2_release->Cellular_Response Triggers PKC->Cellular_Response Modulates

Caption: Simplified signaling pathway of the thromboxane A2 (TP) receptor.

Experimental_Workflow start Start: Test Compound (e.g., this compound) binding_assay Radioligand Displacement Binding Assay start->binding_assay functional_assay Functional Assays (cAMP & Ca²⁺ Mobilization) start->functional_assay receptor_panel Panel of Prostanoid Receptors (TP, EP, DP, FP, IP) binding_assay->receptor_panel determine_ki Determine Ki values receptor_panel->determine_ki analysis Data Analysis & Cross-Reactivity Profile determine_ki->analysis functional_assay->receptor_panel determine_ec50 Determine EC50 values determine_ec50->analysis end End: Characterized Compound analysis->end

Caption: Experimental workflow for assessing prostanoid receptor cross-reactivity.

Conclusion

While U-46619 is a well-established and highly selective TP receptor agonist, the cross-reactivity profile of its 5-trans stereoisomer with other prostanoid receptors remains uncharacterized in the public domain. The primary reported activity for this compound is the inhibition of mPGES. The experimental protocols detailed in this guide provide a roadmap for the comprehensive pharmacological characterization of this compound and other novel compounds. Such studies are essential for a precise understanding of their biological activities and for the development of more selective therapeutic agents targeting the prostanoid signaling system. Researchers are encouraged to perform these assays to elucidate the full pharmacological profile of this compound.

References

A Comparative Analysis of 5-trans U-46619 and Other Thromboxane A2 Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate thromboxane A2 (TXA2) analogs is critical for the accurate investigation of physiological processes and the development of novel therapeutics. This guide provides a comparative analysis of the widely used TXA2 mimetic, 5-trans U-46619, and other key TXA2 analogs, including Carbocyclic Thromboxane A2 (CTA2) and I-BOP. The comparison focuses on their receptor binding affinity, functional potency, and efficacy, supported by experimental data and detailed methodologies.

Thromboxane A2 is a potent but unstable arachidonic acid metabolite that plays a crucial role in hemostasis and cardiovascular physiology by inducing platelet aggregation and vasoconstriction.[1] Its instability necessitates the use of stable synthetic analogs in research to activate the thromboxane A2 receptor (TP receptor). U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and acts as a potent TXA2 receptor agonist.[1] It is widely utilized to study TXA2-mediated effects.[1] This guide will delve into the comparative pharmacology of U-46619 and other analogs to aid in the selection of the most suitable compound for specific research needs.

Quantitative Comparison of TXA2 Analogs

The following tables summarize the quantitative data on the receptor binding affinity and functional potency of U-46619 and other TXA2 analogs.

Table 1: Thromboxane A2 Receptor Binding Affinity

CompoundRadioligandPreparationKd (nM)Ki (nM)Reference
U-46619 [3H]U-46619Washed Human Platelets41 ± 9-[2]
I-BOP [125I]BOPRat Kidney TP~0.5-[3]
Carbocyclic TXA2 (CTA2) ----

Kd: Dissociation constant; Ki: Inhibition constant. Data are presented as mean ± SEM where available. A lower Kd or Ki value indicates higher binding affinity.

Table 2: Functional Potency (EC50) in Platelet Aggregation

CompoundSpeciesPreparationEC50 (nM)Reference
U-46619 HumanWashed Human Platelets1310 ± 340[2]
Carbocyclic TXA2 (CTA2) ---
I-BOP ---

EC50: Half-maximal effective concentration. Data are presented as mean ± SEM where available. A lower EC50 value indicates higher potency.

Table 3: Functional Potency (EC50) in Vasoconstriction

CompoundTissueSpeciesEC50 (nM)Reference
U-46619 Pial ArteriolesRabbit-[4]
U-46619 Pial ArteriolesRat-[4]
Carbocyclic TXA2 (CTA2) Coronary Artery-Potent (pM range)[5]

EC50: Half-maximal effective concentration. A lower EC50 value indicates higher potency.

Signaling Pathways and Experimental Workflows

The activation of the TP receptor by TXA2 analogs initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to Gq and G13 proteins.

TXA2_Signaling_Pathway TXA2_Analog TXA2 Analog (e.g., U-46619) TP_Receptor TP Receptor TXA2_Analog->TP_Receptor Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G13->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction Aggregation Platelet Aggregation PKC->Aggregation RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK MLCP_inhibition MLC Phosphatase Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Contraction

TXA2 Receptor Signaling Pathway

A typical experimental workflow for comparing the vasoconstrictor activity of different TXA2 analogs is outlined below.

Vasoconstriction_Workflow start Start tissue_prep Isolated Artery Preparation start->tissue_prep mounting Mounting in Organ Bath tissue_prep->mounting equilibration Equilibration mounting->equilibration viability_test Viability Test (e.g., KCl) equilibration->viability_test washout Washout viability_test->washout agonist_addition Cumulative Addition of TXA2 Analog washout->agonist_addition data_acquisition Record Contractile Response agonist_addition->data_acquisition analysis Data Analysis (EC50 Calculation) data_acquisition->analysis end End analysis->end

Experimental Workflow for Vasoconstriction Assay

The selection of a suitable TXA2 analog depends on the specific research question, balancing factors like receptor binding affinity, potency, and the desired biological response.

Logical_Relationship Analog_Selection TXA2 Analog Selection Binding_Affinity Receptor Binding Affinity (Kd/Ki) Analog_Selection->Binding_Affinity Potency Functional Potency (EC50) Analog_Selection->Potency Efficacy Maximal Response Analog_Selection->Efficacy Biological_System Biological System (e.g., Platelets, Vascular Tissue) Analog_Selection->Biological_System Research_Goal Specific Research Goal Binding_Affinity->Research_Goal Potency->Research_Goal Efficacy->Research_Goal Biological_System->Research_Goal

Criteria for TXA2 Analog Selection

Experimental Protocols

Radioligand Competition Binding Assay

This protocol details a method for determining the binding affinity of unlabeled TXA2 analogs by their ability to compete with a radiolabeled ligand for binding to the TP receptor.

1. Materials:

  • Membrane preparation containing TP receptors (e.g., from washed human platelets or transfected cells).

  • Radiolabeled TXA2 antagonist (e.g., [125I]PTA-OH).

  • Unlabeled TXA2 analogs (U-46619, CTA2, I-BOP, etc.) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

2. Procedure:

  • Prepare serial dilutions of the unlabeled TXA2 analogs.

  • In a microtiter plate, add the membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the unlabeled analog.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of an unlabeled TP receptor antagonist.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in response to TXA2 analogs using a light transmission aggregometer.

1. Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • TXA2 analogs (U-46619, CTA2, I-BOP, etc.) at various concentrations.

  • Saline solution.

  • Light transmission aggregometer.

2. Procedure:

  • Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

  • Add a specific concentration of the TXA2 analog to the PRP and record the change in light transmission over time.

  • Repeat the measurement with different concentrations of the analog to generate a dose-response curve.

  • Determine the EC50 value from the dose-response curve, which represents the concentration of the agonist that produces 50% of the maximal aggregation response.

Isolated Artery Vasoconstriction Assay

This protocol outlines the procedure for assessing the vasoconstrictor effects of TXA2 analogs on isolated arterial rings.

1. Materials:

  • Isolated artery (e.g., rat aorta, rabbit saphenous vein).

  • Krebs-Henseleit solution (physiological salt solution) gassed with 95% O2 / 5% CO2.

  • TXA2 analogs (U-46619, CTA2, I-BOP, etc.) at various concentrations.

  • Organ bath system with force transducers.

  • Data acquisition system.

2. Procedure:

  • Dissect the artery and cut it into rings of approximately 2-3 mm in length.

  • Suspend the arterial rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension.

  • Test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl).

  • After washing and returning to baseline, add the TXA2 analogs in a cumulative manner to the organ bath.

  • Record the isometric tension developed by the arterial rings in response to each concentration of the analog.

  • Construct a concentration-response curve by plotting the contractile response against the logarithm of the agonist concentration.

  • Determine the EC50 value and the maximal contractile response (Emax) from the concentration-response curve.

References

The Reproducibility of 5-trans U-46619 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings related to 5-trans U-46619, a known minor impurity in preparations of the widely used thromboxane A2 (TP) receptor agonist, U-46619. Due to the scarcity of independent research on this compound, this guide will primarily focus on the well-documented and reproducible experimental findings of U-46619, providing a crucial reference for researchers utilizing this compound.

Understanding this compound: An Impurity with Limited Data

This compound is recognized as a minor impurity, typically constituting 2-5% of most commercially available U-46619 preparations[1]. The biological activity of this compound has been infrequently studied independently from its parent compound[1]. The limited available data indicates that this compound is approximately half as potent as the 5-cis version (U-46619) in inhibiting Prostaglandin E synthase[1]. Another source identifies it as the trans isomer of U-44619 and notes its inhibitory effect on microsomal prostaglandin E2 synthase (mPGES)[2]. Given the lack of dedicated studies on the thromboxane receptor agonist activity of this compound, a direct assessment of the reproducibility of its experimental findings is not feasible.

Therefore, this guide will focus on the extensive and reproducible data available for U-46619, providing a stable frame of reference for researchers.

U-46619: A Stable and Potent Thromboxane A2 Receptor Agonist

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and functions as a potent and selective thromboxane A2 (TP) receptor agonist[3]. Its stability and selective action make it a valuable tool for investigating the physiological and pathological roles of thromboxane A2.

Comparative Agonist Activity

U-46619 has been demonstrated to be a potent agonist in a variety of smooth muscle preparations, exhibiting a pattern of selectivity similar to thromboxane A2[4][5][6].

PreparationAgonist Potency of U-46619Reference Compound(s)Key Findings
Guinea-pig lung stripPotent agonistPGH2, Thromboxane A2U-46619 shows similar potent agonist activity to Thromboxane A2.[4][5][6]
Dog saphenous veinPotent agonistPGH2, Thromboxane A2U-46619 effectively contracts this vascular smooth muscle preparation.[4][5][6]
Rat and rabbit aortaePotent agonistPGH2, Thromboxane A2Demonstrates consistent vasoconstrictor effects in these commonly used vascular research models.[4][5][6]
Guinea-pig ileumWeak or inactivePGE2, PGF2αIn contrast to its vascular effects, U-46619 shows minimal activity in this gastrointestinal smooth muscle preparation, where PGE2 and PGF2α are more potent.[4][5][6]
Guinea-pig fundic stripWeak or inactivePGE2, PGF2αSimilar to the ileum, U-46619 is not a primary agonist in this tissue.[4][5][6]
Cat tracheaWeak or inactivePGE2, PGF2αU-46619 does not significantly induce contraction in this airway smooth muscle model.[4][5][6]
Dog and cat iris sphincterWeak or inactivePGE2, PGF2αMinimal to no effect observed in this ocular smooth muscle preparation.[4][5][6]
Dose-Dependent Vasoconstriction

The vasoconstrictor effect of U-46619 is concentration-dependent. Studies on human subcutaneous resistance arteries have established a clear dose-response relationship.

ParameterValueTissue/Model
Log EC50-7.79 ± 0.16 M (16nM)Human subcutaneous resistance arteries
Maximum Contractile Response127.5 ± 15.49%Human subcutaneous resistance arteries

Experimental Protocols

To ensure the reproducibility of experimental findings with U-46619, standardized protocols are essential. Below are detailed methodologies for key experiments.

Wire Myography for Vasoconstriction Studies

This protocol is widely used to assess the contractile response of isolated small arteries to U-46619.

Objective: To measure the isometric tension of arterial rings in response to cumulative concentrations of U-46619.

Materials:

  • Small vessel wire myograph system

  • Krebs physiological saline solution (in mmol·L−1: NaCl 119, KCl 4.7, NaHCO3 24.8, MgSO4 1.2, KH2PO4 1.2, CaCl2 2.5, glucose 11)

  • U-46619 stock solution

  • Powerlab data collection system and Chart 5 software (or equivalent)

  • Dissection microscope and tools

  • 95% O2/5% CO2 gas mixture

Procedure:

  • Tissue Preparation:

    • Isolate resistance arteries (e.g., rat pulmonary arteries, human subcutaneous arteries) and place them in cold Krebs solution.

    • Dissect ring segments of 2–3 mm in external diameter and 3–4 mm in length under a microscope.

    • For endothelium-denuded preparations, gently rub the intimal surface. Confirm successful removal by the absence of relaxation to an endothelium-dependent vasodilator (e.g., bradykinin).

  • Mounting:

    • Mount the arterial rings on a small vessel wire myograph for isometric recording.

    • Maintain the tissues in Krebs solution at 37°C, gassed with 95% O2/5% CO2.

    • Apply a resting tension (e.g., 7–7.5 mN for rat pulmonary arteries) and allow the tissues to equilibrate for 60 minutes.

  • Experiment:

    • Initially, contract the rings with a high concentration of KCl (e.g., 60 mmol·L−1) to assess tissue viability.

    • Wash the tissues and allow them to return to baseline tension.

    • Add U-46619 to the myograph chambers in a cumulative manner, typically in 0.5 log unit increments, to construct a concentration-response curve.

    • Record changes in isometric tension using the data acquisition system.

Data Analysis:

  • Express contractions as a percentage of the maximal tension developed in response to KCl.

  • Calculate the EC50 value (the concentration of U-46619 that produces 50% of the maximal response).

Signaling Pathways of U-46619

The intracellular signaling cascade initiated by U-46619 binding to the TP receptor is well-characterized and involves multiple downstream effectors.

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds Gq_Protein Gq Protein TP_Receptor->Gq_Protein Activates RhoA RhoA TP_Receptor->RhoA Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Modulates ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Contraction Promotes

Caption: U-46619 signaling pathway leading to smooth muscle contraction.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effect of an antagonist on U-46619-induced vasoconstriction using wire myography.

Experimental_Workflow start Start prep Tissue Preparation (Arterial Rings) start->prep mount Mounting in Wire Myograph prep->mount equilibrate Equilibration (60 min) mount->equilibrate kcl_test KCl Viability Test equilibrate->kcl_test wash Washout kcl_test->wash pre_incubate Pre-incubation (Antagonist or Vehicle) wash->pre_incubate ccrc Cumulative Concentration- Response Curve (U-46619) pre_incubate->ccrc 30 min data Data Acquisition (Isometric Tension) ccrc->data analysis Data Analysis (EC50, Max Response) data->analysis end End analysis->end

Caption: Workflow for assessing antagonist effects on U-46619-induced vasoconstriction.

Conclusion

While the direct study of this compound and the reproducibility of its specific findings are limited by its status as a minor impurity, the extensive and consistent body of research on U-46619 provides a reliable foundation for researchers in the field. The well-defined experimental protocols and characterized signaling pathways of U-46619 ensure a high degree of reproducibility for its potent and selective thromboxane A2 receptor agonist effects. Researchers using commercial preparations of U-46619 can be confident in its established biological activities, while remaining aware of the presence and limited characterization of the 5-trans isomer.

References

In Vivo Validation of U-46619 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo activity of U-46619, a potent thromboxane A2 (TP) receptor agonist, with other relevant alternatives. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes critical pathways to facilitate informed decisions in cardiovascular and thrombosis research.

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and is widely utilized in research to mimic the effects of thromboxane A2, a key mediator of platelet aggregation and vasoconstriction.[1][2] Understanding its in vivo activity profile in comparison to other TP receptor agonists is crucial for the design and interpretation of studies investigating thrombosis, hemostasis, and vascular tone.

Comparative Analysis of In Vivo Activity

The in vivo effects of TP receptor agonists are primarily characterized by their impact on cardiovascular parameters, such as blood pressure and heart rate, and their pro-thrombotic activity, often assessed by measuring platelet aggregation. This section compares U-46619 with two other commercially available TP receptor agonists, STA-2 and I-BOP.

Cardiovascular Effects

U-46619 is a potent vasoconstrictor, leading to a dose-dependent increase in blood pressure.[3] The following table summarizes available comparative data on the cardiovascular effects of U-46619 and its alternatives.

CompoundAnimal ModelDosagePrimary Cardiovascular EffectReference
U-46619 Spontaneously Hypertensive Rats (SHR)5 µg/kg i.v.Significant increase in mean arterial blood pressure.[3]
Rabbits and Rats10⁻¹¹ to 10⁻⁶ M (topical)Dose-dependent pial arteriole vasoconstriction.[4][5]
Pigs0.025-0.175 µg/kg/min (infusion)Induction of pulmonary hypertension.
STA-2 Guinea Pigs3-30 nmol/kg i.v.Induced airflow obstruction.[1]
Rabbits0.3-3.0 µg/kg (right atrial injection)No significant effect on tracheal pressure.[1]
I-BOP Rat Hippocampal Slices (ex vivo)0.5 µMBiphasic change of the excitatory postsynaptic potential.[6]

Note: Direct head-to-head in vivo studies comparing the cardiovascular effects of U-46619, STA-2, and I-BOP in the same model are limited in the reviewed literature. The presented data is a compilation from different studies.

Pro-thrombotic Effects

TP receptor agonists are critical tools for studying thrombosis. Their ability to induce platelet aggregation is a key measure of their in vivo activity.

CompoundAnimal ModelDosagePrimary Pro-thrombotic EffectReference
U-46619 Rats10⁻⁷ and 10⁻⁶ M (topical)Intravascular platelet aggregation.[4][5]
STA-2 Guinea Pigs3-30 nmol/kg i.v.Significantly greater increase in airway microvascular leakage compared to U-46619, suggesting an effect on platelet activation.[1]
I-BOP Washed Human Platelets (in vitro)EC₅₀ = 10.8 ± 3 nMInduced platelet aggregation.[7]

Note: In vivo quantitative data on platelet aggregation for direct comparison is scarce. The table includes in vitro data for I-BOP to provide a preliminary comparison.

Experimental Protocols

Detailed methodologies are essential for reproducible in vivo validation of TP receptor agonist activity. The following are representative protocols for assessing vasoconstriction and pro-thrombotic effects.

Protocol 1: Assessment of Vasoconstrictor Effects in Rats

Objective: To determine the dose-dependent vasoconstrictor effect of a TP receptor agonist on pial arterioles.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., sodium pentobarbital)

  • Surgical instruments for craniotomy

  • Closed cranial window setup with a microscope and recording system

  • TP receptor agonist (U-46619 or alternative) dissolved in artificial cerebrospinal fluid (aCSF)

  • aCSF for superfusion

Procedure:

  • Anesthetize the rat and perform a craniotomy over the parietal cortex to expose the pial circulation.

  • Mount the closed cranial window and superfuse the cranial window with warmed, gassed aCSF.

  • Allow the preparation to stabilize for at least 30 minutes.

  • Record baseline pial arteriolar diameter.

  • Topically apply the TP receptor agonist in increasing concentrations (e.g., 10⁻¹¹ to 10⁻⁶ M) to the cranial window.

  • Record the arteriolar diameter at each concentration after a stable response is achieved.

  • Calculate the percentage change in diameter from baseline for each concentration to generate a dose-response curve.

Protocol 2: Ferric Chloride-Induced Carotid Artery Thrombosis Model

Objective: To evaluate the pro-thrombotic effect of a TP receptor agonist by measuring the time to thrombotic occlusion.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Surgical instruments for exposing the carotid artery

  • Doppler flow probe or intravital microscope

  • Filter paper (1x2 mm)

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)

  • TP receptor agonist (U-46619 or alternative) for systemic administration (e.g., intravenous injection)

Procedure:

  • Anesthetize the mouse and surgically expose the common carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Administer the TP receptor agonist or vehicle control systemically.

  • After a predetermined time, apply a filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Remove the filter paper and continuously monitor blood flow until complete occlusion (cessation of blood flow) occurs.

  • The time from FeCl₃ application to stable occlusion is recorded as the time to occlusion. A shorter time to occlusion in the agonist-treated group compared to the control group indicates a pro-thrombotic effect.

Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

U-46619 Signaling Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds to Gq_Protein Gq Protein TP_Receptor->Gq_Protein Activates MAPK_pathway p38 MAPK / ERK1/2 Activation TP_Receptor->MAPK_pathway Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca²⁺ Release ER->Ca2_release Platelet_Aggregation Platelet Aggregation Ca2_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC_activation->Platelet_Aggregation MAPK_pathway->Platelet_Aggregation

Caption: U-46619 signaling cascade leading to platelet aggregation and vasoconstriction.

In Vivo Thrombosis Model Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_thrombosis_induction Thrombosis Induction cluster_data_acquisition Data Acquisition & Analysis Animal_Anesthesia Anesthesia Surgical_Exposure Surgical Exposure of Carotid Artery Animal_Anesthesia->Surgical_Exposure Agonist_Admin Systemic Administration of TP Agonist/Vehicle Surgical_Exposure->Agonist_Admin FeCl3_Application Topical Application of FeCl₃ Agonist_Admin->FeCl3_Application Blood_Flow_Monitoring Monitor Blood Flow FeCl3_Application->Blood_Flow_Monitoring Time_to_Occlusion Measure Time to Occlusion Blood_Flow_Monitoring->Time_to_Occlusion Data_Analysis Data Analysis and Comparison Time_to_Occlusion->Data_Analysis

Caption: Experimental workflow for the ferric chloride-induced thrombosis model.

This guide serves as a starting point for researchers working with U-46619 and other TP receptor agonists. The provided data and protocols are intended to be adapted to specific research questions and experimental setups. As the field evolves, further head-to-head in vivo studies will be crucial for a more complete comparative understanding of these important pharmacological tools.

References

Comparative Efficacy of 5-trans U-46619 Across Diverse Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 5-trans U-46619, a stable thromboxane A2 (TXA2) mimetic, across various cell lines. U-46619 is a potent agonist of the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor involved in a multitude of physiological and pathological processes, including platelet aggregation, smooth muscle contraction, and cancer progression.[1] This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of its cellular effects.

Quantitative Efficacy Comparison

The efficacy of U-46619 varies significantly depending on the cell line and the biological endpoint being measured. The following table summarizes the half-maximal effective concentrations (EC50) of U-46619 in different cell types for various responses. A lower EC50 value indicates a higher potency of the compound.

Cell Line/SystemBiological ResponseEC50 (µM)Reference
Human PlateletsShape Change0.035 ± 0.005[2]
Human PlateletsMyosin Light-Chain Phosphorylation0.057 ± 0.021[2]
Human PlateletsSerotonin Release0.54 ± 0.13[2]
Human PlateletsFibrinogen Receptor Exposure0.53 ± 0.21[2]
Human PlateletsAggregation1.31 ± 0.34[2]
Human Vascular Smooth Muscle Cells45Ca2+ Efflux0.398 ± 0.026
Rat Small AirwaysBronchoconstriction0.0069[3]
Rat Large AirwaysBronchoconstriction0.066[3]
HEK293 (expressing TPα)Intracellular Calcium Increase0.056 ± 0.007[1]

Note: The EC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Effects on Cancer Cell Lines

U-46619 has been shown to promote proliferation and migration in several cancer cell lines, suggesting a role for the thromboxane A2 signaling pathway in tumorigenesis.

  • HeLa (Cervical Cancer): U-46619 enhances tumor cell proliferation in a dose-dependent manner. This effect is mediated by specific TXA2 receptors that are distinct from those found on human platelets.[2][4]

  • Lung Adenocarcinoma (NCI-H23): The TXA2 agonist U-46619 stimulates cell proliferation.[4] It has been shown to rescue the inhibition of cell proliferation caused by COX-2 siRNA, indicating that TXA2 acts as a key mediator for COX-2's oncogenic function in these cells.

  • Urothelial Cancer (UMUC3): In bladder cancer cells, U-46619 increases cell migration.[5][6] This effect is associated with the activation of the MAP kinase signaling pathway.[7]

Signaling Pathways Activated by this compound

U-46619, by activating the TP receptor, triggers several downstream signaling cascades that vary depending on the cell type. The primary signaling pathway involves the activation of Gq protein, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).[7]

In many cell types, including endothelial and some cancer cells, U-46619 also activates the mitogen-activated protein kinase (MAPK) pathways, specifically p38 MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2).[3]

Below are diagrams illustrating the key signaling pathways initiated by U-46619.

U46619_Signaling_Pathway U46619 This compound TP_Receptor Thromboxane Receptor (TP) U46619->TP_Receptor Gq Gq TP_Receptor->Gq activates MAPK_Cascade MAPK Cascade (p38, ERK1/2) TP_Receptor->MAPK_Cascade activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (Proliferation, Migration, etc.) Ca_release->Cellular_Response PKC->Cellular_Response MAPK_Cascade->Cellular_Response

Caption: General signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of U-46619 on the proliferation of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • The following day, replace the medium with fresh medium containing various concentrations of U-46619 (e.g., 0.01 µM to 10 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve U-46619).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with U-46619 Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance End Analyze Data Read_Absorbance->End

Caption: Workflow for the MTT cell proliferation assay.

Western Blotting for ERK1/2 and p38 Phosphorylation

This protocol is used to determine the activation of MAPK signaling pathways in response to U-46619.

Materials:

  • Cell line of interest

  • Serum-free culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-ERK1/2, total ERK1/2, phospho-p38, total p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Treat the cells with U-46619 at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total ERK1/2).

Western_Blot_Workflow Start Cell Seeding & Serum Starvation Treat U-46619 Treatment Start->Treat Lyse Cell Lysis & Protein Quantification Treat->Lyse SDS_PAGE SDS-PAGE & Protein Transfer Lyse->SDS_PAGE Block Membrane Blocking SDS_PAGE->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Signal Detection Secondary_Ab->Detect Analyze Data Analysis Detect->Analyze

Caption: Workflow for Western Blot analysis.

References

A Head-to-Head Comparison: 5-trans U-46619 and Selective mPGES-1 Inhibitors in Prostaglandin E2 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of prostaglandin E2 (PGE2) modulation is critical. This guide provides a detailed comparison of 5-trans U-46619 and selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, focusing on their mechanisms of action, performance data, and experimental protocols.

While both compound classes can influence the prostaglandin E2 (PGE2) pathway, they do so via fundamentally different mechanisms. Selective mPGES-1 inhibitors are designed to directly block the terminal step of PGE2 synthesis. In contrast, this compound is primarily characterized as a potent thromboxane A2 (TP) receptor agonist, with limited and conflicting evidence regarding its direct inhibitory effect on mPGES-1.

Overview of this compound

This compound is the trans isomer of U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2. U-46619 is a potent and selective agonist for the thromboxane A2 (TP) receptor.[1][2][3] Its primary biological activities include inducing platelet aggregation and smooth muscle contraction.[3]

There is a scarcity of direct evidence quantifying the inhibitory effect of this compound on mPGES-1. One report suggests that this compound inhibits mPGES-1, being approximately half as potent as its 5-cis counterpart. However, another study reports that the 5-cis isomer, U-46619, does not inhibit mPGES-1.[4] This lack of conclusive, quantitative data for this compound as an mPGES-1 inhibitor makes a direct potency comparison with selective inhibitors challenging.

Overview of Selective mPGES-1 Inhibitors

Selective mPGES-1 inhibitors represent a targeted approach to reducing PGE2 production. By specifically inhibiting the conversion of PGH2 to PGE2, these compounds aim to mitigate the pro-inflammatory and pathological effects of PGE2 without affecting the production of other prostanoids, a key drawback of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][7] This selectivity is anticipated to offer a better safety profile, particularly concerning cardiovascular side effects.[2] A phenomenon known as "prostanoid shunting" has been observed with mPGES-1 inhibition, where the unutilized PGH2 substrate is redirected towards the synthesis of other prostanoids like PGF2α and thromboxane B2 (TXB2).[1]

Quantitative Performance Data

The following tables summarize the inhibitory potency (IC50 values) of various selective mPGES-1 inhibitors across different experimental platforms. Due to the aforementioned lack of data, this compound is not included in these tables.

Table 1: Inhibition of Recombinant Human mPGES-1

CompoundIC50 (nM)Reference
Compound 17d8[5]
Compound 93410-29[8]
Compound 11710-29[8]
Compound 11810-29[8]
Compound 32210-29[8]
Compound 32310-29[8]
Compound 251[4]
PF-91840.5-5 µM (serum-free cell cultures)[9]
Licofelone (ML3000)6000[5]
MF631[10]

Table 2: Inhibition of PGE2 Production in Cell-Based Assays

CompoundCell LineIC50 (nM)Reference
Compound 17dA54916.24[5]
Compound 934A549150-820[8]
Compound 117A549150-820[8]
Compound 118A549150-820[8]
Compound 322A549150-820[8]
Compound 323A549150-820[8]
Compound 25A54913 (2% FBS), 160 (50% FBS)[4]
Licofelone (ML3000)A549 (IL-1β stimulated)< 1000[5]
MF63Equine leukocytes114.7[5]

Table 3: Inhibition of PGE2 Production in Human Whole Blood Assays

CompoundIC50 (µM)Reference
Compound 17d0.25[5]
Compound 9343.3-8.7[8]
Compound 1173.3-8.7[8]
Compound 1183.3-8.7[8]
Compound 3223.3-8.7[8]
Compound 3233.3-8.7[8]
Compound 251.6[4]
PF-9184~5[9]
MF631.3[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

Prostanoid Synthesis Pathway cluster_U46619 U-46619 / this compound Action cluster_mPGES1_Inhibitors Selective mPGES-1 Inhibitor Action Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Other_Synthases Other Synthases PGH2->Other_Synthases PGE2 PGE2 Inflammatory_Response Inflammation, Pain, Fever PGE2->Inflammatory_Response Other_Prostanoids Other Prostanoids (PGI2, PGF2α, TXA2, etc.) Thrombosis_Vasoconstriction Thrombosis, Vasoconstriction PLA2->Arachidonic_Acid COX1_2->PGH2 mPGES1->PGE2 Other_Synthases->Other_Prostanoids TP_Receptor TP Receptor TP_Receptor->Thrombosis_Vasoconstriction Selective_mPGES1_Inhibitors Selective mPGES-1 Inhibitors Selective_mPGES1_Inhibitors->mPGES1 Inhibition U46619 U-46619 / this compound U46619->TP_Receptor Agonist

Caption: Prostanoid synthesis pathway and points of intervention.

Experimental Workflow for mPGES-1 Inhibition cluster_Enzyme_Assay Recombinant Enzyme Assay cluster_Cell_Assay Cell-Based Assay cluster_WBA Human Whole Blood Assay Recombinant_mPGES1 Recombinant human mPGES-1 Incubate_Inhibitor Incubate with Test Compound Recombinant_mPGES1->Incubate_Inhibitor Add_PGH2 Add PGH2 (Substrate) Incubate_Inhibitor->Add_PGH2 Measure_PGE2 Measure PGE2 (e.g., LC-MS/MS) Add_PGH2->Measure_PGE2 Cells Cells (e.g., A549) Stimulate_Inflammation Stimulate (e.g., IL-1β) Cells->Stimulate_Inflammation Add_Inhibitor Add Test Compound Stimulate_Inflammation->Add_Inhibitor Incubate_Cells Incubate Add_Inhibitor->Incubate_Cells Collect_Supernatant Collect Supernatant Incubate_Cells->Collect_Supernatant Measure_PGE2_Cell Measure PGE2 (e.g., ELISA) Collect_Supernatant->Measure_PGE2_Cell Whole_Blood Heparinized Human Whole Blood Incubate_Inhibitor_WBA Incubate with Test Compound Whole_Blood->Incubate_Inhibitor_WBA Stimulate_LPS Stimulate with LPS Incubate_Inhibitor_WBA->Stimulate_LPS Incubate_WBA Incubate Stimulate_LPS->Incubate_WBA Separate_Plasma Separate Plasma Incubate_WBA->Separate_Plasma Measure_PGE2_WBA Measure PGE2 (e.g., ELISA) Separate_Plasma->Measure_PGE2_WBA

Caption: Workflow for evaluating mPGES-1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of mPGES-1 inhibition. Below are summaries of common experimental protocols.

Recombinant Human mPGES-1 Enzyme Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified mPGES-1.

  • Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified.

  • Incubation: The purified enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.

  • PGE2 Measurement: After a defined incubation period, the reaction is stopped, and the amount of PGE2 produced is quantified, typically using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Cell-Based mPGES-1 Inhibition Assay

This assay assesses the ability of a compound to inhibit PGE2 production in a cellular context.

  • Cell Culture: A suitable cell line that expresses mPGES-1 upon stimulation (e.g., A549 human lung carcinoma cells) is cultured.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as interleukin-1β (IL-1β), to induce the expression of COX-2 and mPGES-1.

  • Inhibitor Treatment: The stimulated cells are treated with various concentrations of the test compound.

  • Incubation: The cells are incubated for a sufficient period to allow for PGE2 production.

  • Sample Collection: The cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.

  • Data Analysis: IC50 values are determined by plotting the percentage of PGE2 inhibition against the compound concentration.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant model for evaluating mPGES-1 inhibitors by using a complex biological matrix.

  • Blood Collection: Fresh human blood is collected in tubes containing an anticoagulant (e.g., heparin).

  • Inhibitor Incubation: Aliquots of whole blood are pre-incubated with different concentrations of the test compound.

  • Stimulation: The blood is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent PGE2 production.

  • Incubation: The samples are incubated, typically for 24 hours, to allow for cytokine and prostanoid synthesis.

  • Plasma Separation: The blood is centrifuged to separate the plasma.

  • PGE2 Measurement: The concentration of PGE2 in the plasma is quantified using ELISA or LC-MS/MS.

  • Data Analysis: IC50 values are calculated based on the inhibition of LPS-induced PGE2 production.

Conclusion

Selective mPGES-1 inhibitors offer a promising and targeted therapeutic strategy for inflammatory diseases by specifically reducing PGE2 synthesis. A growing body of evidence from in vitro and ex vivo studies demonstrates their potent and selective inhibition of mPGES-1. In contrast, this compound is a well-established thromboxane A2 receptor agonist, and its role as a direct mPGES-1 inhibitor remains poorly defined and lacks robust quantitative data. For researchers in drug development, the distinction between these two classes of compounds is critical. While selective mPGES-1 inhibitors are being actively pursued for their anti-inflammatory potential with a potentially improved safety profile, the primary utility of this compound lies in its ability to probe the thromboxane A2 receptor pathway. Future head-to-head studies with conclusive data on this compound's mPGES-1 inhibitory activity would be necessary for a direct and comprehensive comparison.

References

A Comparative Guide to the Thromboxane A2 Receptor Agonist U-46619 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the thromboxane A2 (TP) receptor agonist U-46619 with other alternatives, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design.

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] It is a potent agonist for the thromboxane A2 (TP) receptor, mimicking the effects of the natural ligand, thromboxane A2 (TXA2).[1][2] U-46619 is widely used in research to study the physiological and pathological roles of TP receptor activation, which include platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][3]

Comparative Data of TP Receptor Agonists

The following table summarizes the potency (EC50) of U-46619 and two alternative TP receptor agonists, I-BOP and STA2, in various experimental assays. Lower EC50 values indicate higher potency.

AgonistAssayTissue/Cell TypeSpeciesEC50Reference
U-46619 Platelet Shape ChangePlateletsHuman35 nM[4][5]
Myosin Light-Chain PhosphorylationPlateletsHuman57 nM[5]
Platelet AggregationPlateletsHuman1.31 µM[4]
Serotonin ReleasePlateletsHuman0.54 µM[4]
Fibrinogen Receptor ExposurePlateletsHuman0.53 µM[4]
Aortic Ring ContractionAortaRat28 nM[6]
Bronchoconstriction (Small Airways)Lung SlicesRat6.9 nM[7]
Bronchoconstriction (Large Airways)Lung SlicesRat66 nM[7]
I-BOP Platelet Shape ChangePlateletsHuman263 pM[8]
Calcium Increase (Initial)PlateletsHuman209 pM[8]
Platelet AggregationPlateletsHuman4.4 nM[8]
STA2 RAR ActivationPulmonary Stretch ReceptorsRabbitDose-dependent[9]

Experimental Protocols

Detailed methodologies for key experiments involving U-46619 are provided below.

1. Platelet Aggregation Assay

  • Objective: To measure the ability of U-46619 to induce platelet aggregation.

  • Methodology:

    • Platelet Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant. Platelet-rich plasma (PRP) is obtained by centrifugation. Washed platelets are prepared by further centrifugation and resuspension in a suitable buffer.

    • Aggregation Measurement: Platelet aggregation is monitored using a lumi-aggregometer.[10] A baseline is established, after which a specific concentration of U-46619 is added to the platelet suspension with constant stirring.[10]

    • Data Analysis: The change in light transmission, which corresponds to the degree of aggregation, is recorded over time. The maximum aggregation percentage is determined. For dose-response curves, various concentrations of U-46619 are tested to calculate the EC50 value.[4]

2. Vascular Ring Constriction Assay

  • Objective: To assess the vasoconstrictor effect of U-46619 on isolated blood vessels.

  • Methodology:

    • Tissue Preparation: A blood vessel, such as the rat thoracic aorta or human saphenous vein, is excised and placed in a cold physiological salt solution.[11][12] The vessel is cleaned of connective tissue and cut into rings of a specific length (e.g., 3 mm).[13]

    • Mounting: The rings are mounted in an organ bath chamber filled with a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[11][14] One end of the ring is fixed, and the other is connected to a force transducer to record isometric tension.[11]

    • Experimental Procedure: The rings are allowed to equilibrate under a resting tension. A cumulative concentration-response curve is generated by adding increasing concentrations of U-46619 to the organ bath and recording the resulting contraction force.[11]

    • Data Analysis: The contractile response is measured as the increase in tension from the baseline. EC50 values are calculated from the concentration-response curves.[13]

Signaling Pathways and Experimental Visualizations

Thromboxane A2 Receptor Signaling

Activation of the TP receptor by agonists like U-46619 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gq and G13 proteins.[15][16] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][6] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in physiological responses such as platelet aggregation and smooth muscle contraction.[3][6]

TP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U-46619 U-46619 TP_Receptor TP Receptor U-46619->TP_Receptor Binds Gq_G13 Gq / G13 TP_Receptor->Gq_G13 Activates PLC Phospholipase C (PLC) Gq_G13->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Physiological Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_Release->Response PKC_Activation->Response

TP Receptor Signaling Pathway

Experimental Workflow for Vascular Ring Assay

The following diagram illustrates the typical workflow for a vascular ring constriction experiment using U-46619.

Vascular_Ring_Workflow Start Start Tissue_Prep Vessel Excision & Ring Preparation Start->Tissue_Prep Mounting Mount Rings in Organ Bath Tissue_Prep->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Agonist_Addition Cumulative Addition of U-46619 Equilibration->Agonist_Addition Data_Recording Record Isometric Tension Agonist_Addition->Data_Recording Analysis Data Analysis (EC50 Calculation) Data_Recording->Analysis End End Analysis->End

Vascular Ring Assay Workflow

Logical Comparison: U-46619 vs. I-BOP

This diagram provides a logical comparison of the key features of U-46619 and I-BOP based on the available data.

Agonist_Comparison TP_Agonists TP Receptor Agonists U46619 U-46619 TP_Agonists->U46619 IBOP I-BOP TP_Agonists->IBOP Shared_Properties Induce Platelet Shape Change & Aggregation U46619->Shared_Properties U46619_Potency Potency (Platelet Aggregation): EC50 = 1.31 µM U46619->U46619_Potency IBOP->Shared_Properties IBOP_Potency Potency (Platelet Aggregation): EC50 = 4.4 nM (Higher Potency) IBOP->IBOP_Potency

Comparison of TP Agonists

References

A Comparative Guide to the Validation of 5-trans U-46619, a Thromboxane A2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of 5-trans U-46619, a potent and stable synthetic analog of the endoperoxide prostaglandin PGH2, which acts as a thromboxane A2 (TP) receptor agonist.[1] U-46619 is widely utilized in research to investigate the physiological and pathological roles of thromboxane A2 (TXA2), a critical mediator in hemostasis, thrombosis, and vascular tone regulation.[2][3] This document outlines its mechanism of action, presents key experimental data in comparison to other TP receptor agonists, and provides detailed experimental protocols for its validation.

Mechanism of Action and Signaling Pathway

U-46619 selectively binds to and activates TP receptors, which are G-protein-coupled receptors predominantly found on platelets and vascular smooth muscle cells.[1][3] Activation of the TP receptor initiates a signaling cascade that leads to platelet aggregation and vasoconstriction.

The binding of U-46619 to the TP receptor, coupled to Gq/11 and G12/13 proteins, activates phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to the contractile response in smooth muscle cells and platelet activation. Furthermore, the G12/13 pathway activates RhoA signaling, which plays a role in regulating the actin cytoskeleton, influencing cell shape and migration.[4] Downstream of these initial events, U-46619 has been shown to activate extracellular signal-regulated kinases (ERK-1 and ERK-2) and p38 mitogen-activated protein kinase.

Below is a diagram illustrating the signaling pathway of U-46619 in a vascular smooth muscle cell.

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Binds to Gq11 Gq/11 TP_Receptor->Gq11 Activates G1213 G12/13 TP_Receptor->G1213 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release SR->Ca2_release Releases Ca²⁺ Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 MLC_Phosphorylation Myosin Light Chain Phosphorylation Ca2->MLC_Phosphorylation PKC->MLC_Phosphorylation ERK ERK1/2 Activation PKC->ERK ROCK ROCK RhoA->ROCK Activates ROCK->MLC_Phosphorylation Contraction Vasoconstriction MLC_Phosphorylation->Contraction Vasoconstriction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect and clean artery Cutting Cut into 2-3 mm rings Dissection->Cutting Mounting Mount rings in myograph Cutting->Mounting Equilibration Equilibrate under tension Mounting->Equilibration Viability Check viability with KCl Equilibration->Viability CRC Cumulative addition of U-46619 Viability->CRC Recording Record isometric tension CRC->Recording Normalization Normalize to KCl response Recording->Normalization Plotting Plot concentration-response curve Normalization->Plotting Calculation Calculate EC50/pD2 Plotting->Calculation

References

Safety Operating Guide

Navigating the Safe Disposal of 5-trans U-46619: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals handling 5-trans U-46619, a thromboxane A2 receptor agonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures, emphasizing adherence to local, state, and federal regulations.

Waste Management and Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment. As a chemical substance, it should be managed as hazardous waste. The following steps outline the recommended disposal procedure:

  • Material Collection:

    • Collect waste this compound, including any unused material and contaminated consumables (e.g., pipette tips, vials), in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical and its solvent (typically methyl acetate).

  • Waste Classification:

    • Classify the waste as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific classification codes and requirements.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage area should be secure and accessible only to authorized personnel.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and qualified waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

While specific quantitative limits for disposal are not explicitly defined for this compound, general guidelines for chemical waste apply. The following table summarizes key handling and storage parameters:

ParameterSpecificationSource
Storage Temperature -20°CCayman Chemical
Supplied Form Solution in methyl acetateCayman Chemical
Solubility in Ethanol SolubleSanta Cruz Biotechnology

Experimental Protocol for Waste Neutralization (Hypothetical)

Note: The following is a general example of a chemical neutralization protocol and may not be directly applicable to this compound. Always consult with a qualified chemist and your institution's EHS department before attempting any chemical treatment of hazardous waste.

  • Preparation:

    • Work in a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Have spill control materials readily available.

  • Reagent Selection:

    • Based on the chemical structure of this compound (a carboxylic acid), a weak basic solution could theoretically be used for neutralization. However, the stability and reaction byproducts are unknown.

  • Procedure (Use with extreme caution and expert consultation):

    • Slowly add the this compound solution to a stirred, dilute solution of a weak base (e.g., sodium bicarbonate) at a controlled temperature.

    • Monitor the reaction for any signs of gas evolution, temperature increase, or precipitation.

    • After the reaction is complete, the resulting solution must still be treated as hazardous waste and disposed of according to regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Is the material in its original container? A->B C Seal original container and label as 'Hazardous Waste' B->C Yes D Transfer to a designated, compatible, and sealed waste container. Label as 'Hazardous Waste' B->D No E Store in a cool, dry, well-ventilated, and secure area C->E D->E F Consult Institutional EHS for specific disposal procedures and regulations E->F G Arrange for pickup by a licensed hazardous waste contractor F->G H End: Proper Disposal G->H

Caption: Logical flow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize consulting your institution's specific safety guidelines and local regulations.

Personal protective equipment for handling 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 5-trans U-46619, a potent thromboxane A2 receptor agonist. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination. This compound and its more common isomer, U-46619, are hazardous compounds that can cause harm upon inhalation, ingestion, or skin contact, and are irritating to the eyes, respiratory system, and skin.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Work Area Preparation:

  • All handling of this compound, including weighing, dilution, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • The work surface within the fume hood should be covered with absorbent, disposable bench paper.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Given that this compound is often supplied in a methyl acetate solution, which is highly flammable, all sources of ignition must be eliminated from the work area.[1]

2. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves at all times. Change the outer pair immediately if contaminated.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Lab Coat: A buttoned, knee-length lab coat is required.

  • Respiratory Protection: For procedures that may generate aerosols or if working outside of a fume hood (not recommended), a NIOSH-approved respirator with an organic vapor cartridge is necessary.

3. Handling of the Compound:

  • Before use, allow the vial to warm to room temperature to prevent condensation.

  • If the compound is in a solvent, use a calibrated pipette for transfer.

  • If working with a solid form, use appropriate tools (e.g., non-sparking spatula) and handle with extreme care to avoid generating dust.

  • Keep the container tightly closed when not in use.[1]

4. Decontamination and Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontaminate the affected area with a suitable laboratory detergent and water. All materials used for cleanup must be treated as hazardous waste.

Disposal Plan: Safe and Compliant Waste Management

1. Waste Segregation and Collection:

  • All materials that come into contact with this compound, including pipette tips, gloves, bench paper, and empty vials, must be disposed of as hazardous chemical waste.

  • Collect solid waste in a designated, labeled, and sealed hazardous waste container.

  • Collect liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

2. Chemical Inactivation (where feasible):

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.

  • Ensure that all waste containers are properly labeled with the contents and associated hazards.

  • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data

ParameterValueReference
Chemical Formula C₂₁H₃₄O₄[2][3][4]
Molecular Weight 350.5 g/mol [2][3][4]
EC₅₀ (U-46619) 35 nM (Thromboxane A₂ Receptor Agonist)[1]
Occupational Exposure Limit (OEL) Not Established. Handle as a highly potent compound with an OEL ≤ 10 µg/m³.[5][6]

Experimental Protocols

Detailed experimental protocols for the use of this compound will be specific to the research being conducted. It is imperative that a comprehensive, experiment-specific risk assessment is performed before any work commences. This should include a review of the safety data sheet (SDS) for this compound and all other chemicals being used.

Visualizations

HandlingAndDisposalWorkflow Workflow for Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Engineering_Controls Establish Engineering Controls (Fume Hood, Eyewash) Don_PPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) Engineering_Controls->Don_PPE Prepare_Work_Area Prepare Work Area (Absorbent Paper) Don_PPE->Prepare_Work_Area Handle_Compound Handle this compound (Weighing, Dilution) Prepare_Work_Area->Handle_Compound Store_Properly Store Properly (Tightly Sealed Container) Handle_Compound->Store_Properly Segregate_Waste Segregate Hazardous Waste (Solid and Liquid) Handle_Compound->Segregate_Waste Spill_Response Spill Response (Absorb, Decontaminate) Handle_Compound->Spill_Response First_Aid First Aid (Eyewash, Safety Shower) Handle_Compound->First_Aid Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Contact_EHS Contact EHS for Disposal Label_Waste->Contact_EHS

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-trans U-46619
Reactant of Route 2
Reactant of Route 2
5-trans U-46619

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.